4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCDEWBJMQJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353565 | |
| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23111-45-7 | |
| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] This document details a robust and efficient synthetic pathway, grounded in the principles of the Hantzsch thiazole synthesis.[5][6][7][8] We will dissect each stage of the synthesis, from the preparation of the key α-haloketone intermediate to the final cyclocondensation and purification. The causality behind experimental choices, detailed protocols, and troubleshooting advice are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in modern drug discovery, recognized for its versatile biological activities.[3][9] This five-membered heterocycle, containing both sulfur and nitrogen, is a key pharmacophore in a range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][7][9] The structural rigidity and the presence of hydrogen bond donors and acceptors allow 2-aminothiazole derivatives to effectively interact with various biological targets.[3] The title compound, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, incorporates a dimethoxy-substituted phenyl ring, a feature often associated with enhanced metabolic stability and receptor affinity in drug candidates.
While the 2-aminothiazole core is celebrated for its therapeutic potential, it is also important for researchers to be aware of its classification as a potential "toxicophore" in some contexts, which warrants careful consideration during the drug design and development process.[3][4]
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6][7][8][10][11] This venerable reaction, first described by Arthur Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide or thiourea.[6] The reaction proceeds through a multi-step mechanism, typically initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.[5][12] Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic thiazole ring.[12][13]
The overall synthetic workflow for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine can be visualized as a two-step process:
Caption: Overall synthetic workflow for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone (α-Haloketone Intermediate)
The synthesis of the α-haloketone is a critical precursor step. The bromination of 2,4-dimethoxyacetophenone is achieved using a suitable brominating agent. While elemental bromine can be used, N-bromosuccinimide (NBS) or cupric bromide are often preferred for their milder reaction conditions and improved selectivity, minimizing the formation of poly-brominated byproducts.[14]
Reaction Mechanism:
Caption: Acid-catalyzed bromination of an acetophenone derivative.
Detailed Protocol:
-
Reaction Setup: To a solution of 2,4-dimethoxyacetophenone (1.0 eq.) in a suitable solvent such as ethyl acetate or chloroform, add cupric bromide (1.5 eq.).[15]
-
Reaction Execution: The reaction mixture is refluxed for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid cuprous bromide formed is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethyl acetate to yield 2-bromo-1-(2,4-dimethoxyphenyl)ethanone as a crystalline solid.[15]
Quantitative Data Summary:
| Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2,4-Dimethoxyacetophenone | 1.0 | Ethyl Acetate | Reflux | 3-4 | 80-90 |
| Cupric Bromide | 1.5 |
Step 2: Hantzsch Cyclocondensation to form 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
This step involves the core cyclization reaction between the synthesized α-haloketone and thiourea. The reaction is typically carried out in a protic solvent like ethanol and may be heated to facilitate the reaction.
Reaction Mechanism:
Caption: Mechanism of the Hantzsch thiazole synthesis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(2,4-dimethoxyphenyl)ethanone (1.0 eq.) in ethanol. To this solution, add thiourea (1.2 eq.).
-
Reaction Execution: The reaction mixture is heated to reflux for 2-3 hours. The formation of a precipitate may be observed as the reaction progresses. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then made basic by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromide salt of the product, causing it to precipitate.[16]
-
Purification: The precipitated solid is collected by vacuum filtration, washed with water, and then dried. For higher purity, the crude product can be recrystallized from ethanol or a mixture of ethanol and water.[17]
Quantitative Data Summary:
| Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | 1.0 | Ethanol | Reflux | 2-3 | 85-95 |
| Thiourea | 1.2 |
Characterization
The identity and purity of the synthesized 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the final product. The characteristic chemical shifts for the aromatic protons, the thiazole proton, the methoxy groups, and the amine protons should be observed.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H and C-N stretches of the amine and the C=N and C-S stretches of the thiazole ring.
-
Melting Point: The melting point of the purified product should be determined and compared with literature values, if available, as an indicator of purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in bromination step | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Consider using a milder brominating agent like NBS. Optimize reaction time and temperature. |
| "Oiling out" during recrystallization | Compound is melting in the hot solvent or impurities are present. | Use a lower boiling point solvent or a solvent pair. Ensure slow cooling. Scratch the inside of the flask to induce crystallization.[17] |
| Incomplete cyclization | Insufficient reaction time or temperature. | Increase the reflux time. Ensure adequate heating. Confirm the purity of the starting materials. |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of the reactants. Consider column chromatography for purification if recrystallization is ineffective. |
Conclusion
The synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine via the Hantzsch thiazole synthesis is a reliable and high-yielding method. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently obtain this valuable building block for further drug discovery and development efforts. This guide provides a solid foundation for the successful synthesis and characterization of this and related 2-aminothiazole derivatives.
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4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine chemical properties.
An In-Depth Technical Guide to 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive scientific overview of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core physicochemical properties, detail its primary synthetic route via the Hantzsch thiazole synthesis with mechanistic insights, and present a theoretical spectroscopic profile. Furthermore, this document explores the compound's potential applications in drug discovery, contextualized by the well-documented biological activities of the broader 2-aminothiazole class of molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.
Introduction: The 2-Aminothiazole Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the 2-aminothiazole nucleus is a privileged scaffold.[1] This five-membered ring system containing sulfur and nitrogen is a cornerstone for the synthesis of molecules with a vast array of biological activities.[2] Derivatives of 2-aminothiazole have demonstrated a remarkable therapeutic range, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antihypertensive properties.[3][4]
This guide focuses on a specific derivative, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (CAS No. 23111-45-7). This molecule uniquely combines the bioactive 2-aminothiazole core with a 2,4-dimethoxy substituted phenyl ring. The dimethoxy substitution pattern is a common feature in many pharmacologically active natural products and synthetic drugs, often influencing metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles. The objective of this document is to consolidate the known chemical data, synthesis protocols, and potential therapeutic relevance of this compound to serve as a foundational resource for further research and development.
Physicochemical and Structural Properties
The fundamental chemical properties of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine are summarized below. These characteristics are essential for its handling, formulation, and interpretation in experimental settings.
Table 1: Core Chemical Identity and Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | [5] |
| CAS Number | 23111-45-7 | [6][7][8] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [6][9] |
| Molecular Weight | 236.29 g/mol | [6][7][8] |
| Density | 1.258 g/cm³ (Predicted) | [9] |
| Boiling Point | 394.6 °C (Predicted) | [9] |
| Flash Point | 192.5 °C (Predicted) | [9] |
| XLogP3 | 2.2 - 2.99 | [9] |
| Topological Polar Surface Area | 85.6 Ų | [9] |
Chemical Structure
The molecule consists of a central thiazole ring. An amino group (-NH₂) is attached at the C2 position, and a 2,4-dimethoxyphenyl group is attached at the C4 position.
Caption: 2D structure of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis .[10] This reaction, first described in 1887, involves the condensation of an α-haloketone with a thioamide.[10][11] For the synthesis of the title compound, the specific precursors are 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and thiourea.[5]
Reaction Mechanism
The synthesis proceeds through a well-established pathway:
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[12]
-
Intramolecular Cyclization: One of the amino nitrogens of the resulting intermediate attacks the electrophilic carbonyl carbon of the ketone.
-
Dehydration: The tetrahedral intermediate formed undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[12]
Caption: General workflow for the Hantzsch thiazole synthesis.
Experimental Protocol (Representative)
This protocol is a representative procedure based on standard Hantzsch synthesis methodologies.[11] Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 equivalents) in absolute ethanol.
-
Addition of Ketone: To the stirring solution, add 2-bromo-1-(2,4-dimethoxyphenyl)ethanone (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Ethanol is a common solvent as it provides good solubility for both reactants, facilitating the reaction.[11] Refluxing provides the necessary activation energy for the condensation and subsequent cyclization.
-
-
Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a cold, dilute aqueous solution of sodium carbonate (Na₂CO₃) or ammonia (NH₃) with stirring.
-
Causality Note: The basic solution neutralizes the hydrobromide salt formed during the reaction, causing the free amine product to precipitate out of the aqueous solution.[11]
-
-
Filtration: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Air-dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point determination, NMR, IR, and Mass Spectrometry.
Predicted Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its chemical structure. This serves as a benchmark for researchers to validate their synthetic product.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (Phenyl Ring): 3 protons with distinct signals in the δ 6.5-7.8 ppm range, showing characteristic ortho and meta coupling. - Thiazole Proton: 1 singlet around δ 6.8-7.2 ppm. - Amino Protons (-NH₂): A broad singlet (exchangeable with D₂O) around δ 5.0-6.0 ppm. - Methoxy Protons (-OCH₃): 2 singlets (3H each) around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 100-165 ppm range. The carbons attached to oxygen (C2' and C4') will be downfield (~160 ppm). - Thiazole Carbons: C2 (attached to N) ~168 ppm, C4 ~145 ppm, C5 ~105 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretch (Amine): Two bands in the 3300-3450 cm⁻¹ region. - C-H Stretch (Aromatic/Alkene): 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic -CH₃): 2850-2980 cm⁻¹. - C=N and C=C Stretch: 1500-1650 cm⁻¹. - C-O Stretch (Methoxy): Strong bands around 1020-1250 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion Peak (M⁺): Expected at m/z = 236. - Key Fragments: Loss of methyl (-CH₃), methoxy (-OCH₃), and fragmentation of the thiazole ring. |
Applications in Drug Discovery and Chemical Biology
The therapeutic potential of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine has not been specifically reported, but can be strongly inferred from the extensive research on its parent scaffold. The 2-aminothiazole moiety is a key pharmacophore in numerous clinically approved drugs and investigational agents.
Potential Therapeutic Areas:
-
Anticancer Activity: Many 2-aminothiazole derivatives exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including leukemia, lung, colon, and breast cancers.[4] Some act as kinase inhibitors, a crucial class of cancer therapeutics. The trimethoxyphenyl variant, for instance, is a known pharmacophore in potent anticancer agents.[13]
-
Antimicrobial Agents: The scaffold is associated with significant antibacterial and antifungal properties.[3] The mechanism often involves the inhibition of essential microbial enzymes.
-
Anti-inflammatory Effects: Derivatives have been shown to reduce inflammation in preclinical models, suggesting potential applications in treating inflammatory disorders.[2]
-
Neuroprotective Agents: Certain thiazole derivatives have shown promise in models of neurodegenerative diseases.[3]
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Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
The thiazole ring is a cornerstone in the architecture of pharmacologically active molecules.[1][2] This five-membered heterocyclic system, containing both sulfur and nitrogen, is not merely a structural curiosity but a versatile pharmacophore present in over 18 FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3] The compound of interest, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, combines this potent thiazole nucleus with a dimethoxyphenyl substituent. The electron-donating methoxy groups on the phenyl ring are known to modulate the molecule's electronic properties, potentially enhancing its reactivity and interaction with biological targets.[3] This guide synthesizes the current understanding of this compound's biological potential, grounded in established experimental evidence for its structural class.
Synthesis and Characterization
The creation of 4-phenyl-thiazol-2-ylamine derivatives is typically achieved via the Hantzsch thiazole synthesis. This classic condensation reaction involves reacting an α-haloketone with a thiourea derivative. For the title compound, this would involve the reaction of 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one with thiourea.
Modern synthetic approaches have focused on improving efficiency and sustainability. Ultrasonic-assisted synthesis, for example, offers significant advantages over conventional heating methods, including shorter reaction times (e.g., 2 hours vs. 3.5 hours), the ability to conduct reactions at room temperature, and improved product purity with higher yields.[3]
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Structure-Activity Relationship (SAR): Research into 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives showed that substitutions on the benzene and thiazole rings were crucial for COX inhibitory activity. [4]Specifically, halogen substitutions on the benzene ring and a methyl group on the thiazole ring were favorable for high potency. [4]This demonstrates that fine-tuning the molecular structure is key to optimizing anti-inflammatory effects.
Detailed Experimental Protocols
The following protocols are standard methodologies used to evaluate the biological activities described. They are presented to ensure reproducibility and methodological transparency.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a gold standard for assessing the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which corresponds to cell viability.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. [5]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Rat Paw Edema)
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.
Methodology:
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive Control (e.g., Indomethacin or Aspirin, 10 mg/kg).
-
Group III-V: Test Compound at different doses (e.g., 5, 10, 20 mg/kg). [6] Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat. [4]4. Measurement of Paw Edema: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: Percentage Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of the test compound against selected bacterial and fungal strains.
Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.
Conclusion and Future Directions
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine belongs to a class of compounds with demonstrated and potent biological activities. The convergence of the privileged thiazole scaffold and the modulating dimethoxyphenyl group creates a molecule with significant therapeutic potential, particularly in oncology, infectious diseases, and inflammatory disorders. The evidence from structurally related analogs strongly supports its candidacy for further investigation.
Future research should focus on elucidating the precise molecular targets through techniques like thermal shift assays and affinity chromatography. Furthermore, comprehensive SAR studies involving modification of the substitution patterns on the phenyl ring could lead to the discovery of derivatives with enhanced potency and selectivity, paving the way for preclinical development.
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
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4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This guide focuses on a specific analogue, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, providing a detailed exploration of its core mechanism of action. While direct research on this exact molecule is emerging, a robust mechanistic hypothesis can be constructed by analyzing data from structurally related compounds. This document synthesizes current understanding, postulates the primary mode of action through tubulin polymerization inhibition, explores secondary potential targets, and provides detailed experimental protocols for validation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical entity.
Introduction: The Thiazole Scaffold and the Significance of the 2,4-Dimethoxy Phenyl Moiety
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine belongs to the 2-aminothiazole class of heterocyclic compounds. The core thiazole ring is a privileged structure in drug discovery, forming the backbone of approved drugs with applications ranging from anticancer (e.g., Dasatinib) to anti-inflammatory (e.g., Meloxicam) and antimicrobial agents.[3] The biological promiscuity of the thiazole ring is often dictated by the substitutions at its 2, 4, and 5 positions.
The subject of this guide possesses two key structural features:
-
The 2-amino group: This group is a critical site for derivatization and interaction with biological targets. It can act as a hydrogen bond donor and is often involved in forming key interactions within enzyme active sites or protein-protein interfaces.
-
The 4-(2,4-dimethoxyphenyl) group: This moiety is particularly significant. The dimethoxy substitution pattern is a common feature in potent biologically active molecules. Specifically, this substitution is known to enhance interactions with hydrophobic pockets in proteins and is a key pharmacophoric element in a class of potent anticancer agents that target the cytoskeleton.[4][5]
Given its structure, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is predicted to have significant biological activity, with a primary likely application in oncology.
Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most prevalent and efficient method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[4] This reaction involves the condensation of an α-haloketone with a thiourea. For the specific synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, the precursors would be 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and thiourea.[6]
The reaction proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]
Caption: Hantzsch Thiazole Synthesis Workflow.
Postulated Core Mechanism of Action: Tubulin Polymerization Inhibition
The most compelling mechanism of action for this compound, based on evidence from close structural analogues, is the inhibition of microtubule dynamics through direct binding to tubulin.
A nearly identical compound, 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ of 3.2 µM, comparable to the well-known mitotic poison, colchicine (IC₅₀: 2.8 µM).[4] This analogue binds to the colchicine site on β-tubulin. The 2,4-dimethoxyphenyl group is critical for this activity, occupying a specific subpocket.[4] It is highly probable that 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine acts via the same mechanism.
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. Molecules that interfere with microtubule dynamics are powerful anticancer agents. They disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).
Caption: Workflow for Cell Cycle Analysis.
Quantitative Data Summary
While data for the exact title compound is not yet widely published, the following table summarizes inhibitory concentrations for structurally similar thiazole derivatives against relevant targets, providing a benchmark for expected potency.
| Compound Class/Example | Target | Activity (IC₅₀ / GI₅₀) | Reference |
| 4-(2,4-Dimethoxyphenyl)-5-methyl-thiazol-2-amine | Tubulin Polymerization | 3.2 µM | [4] |
| Thiazole Derivative (4c) | VEGFR-2 Kinase | 0.15 µM | [2] |
| Thiazole Derivative (4c) | MCF-7 Cancer Cells | 2.57 µM | [2] |
| Phenylamino Pyrimidine Thiazole | SYK Kinase | Nanomolar Range | [7] |
| Thiazolidine-dione-thiazole Hybrid | Topoisomerase II | Active Inhibition | [8] |
Conclusion and Future Directions
The available evidence strongly suggests that 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine functions as a microtubule-destabilizing agent, likely by binding to the colchicine site on β-tubulin. This primary mechanism leads to G2/M cell cycle arrest and apoptosis, marking it as a promising candidate for anticancer drug development. Secondary activities, such as kinase or topoisomerase inhibition, cannot be ruled out and may contribute to its overall pharmacological profile or present opportunities for development in other therapeutic areas like inflammatory disorders.
Future research should focus on direct experimental validation of these hypotheses. Key steps include:
-
Confirmation of Tubulin Binding: Perform co-crystallography of the compound with tubulin to definitively map its binding site.
-
Kinome Profiling: Screen the compound against a broad panel of kinases to identify any potential off-target effects or confirm secondary mechanisms.
-
In Vivo Efficacy: Evaluate the compound in preclinical animal models of cancer (e.g., xenograft models) to assess its therapeutic potential and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues to optimize potency, selectivity, and drug-like properties.
By following this structured approach, the full therapeutic potential of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine can be elucidated, paving the way for its potential clinical application.
References
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Verma, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
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Hassan, A. S., et al. (2023). Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors. International Journal of Molecular Sciences, 24(13), 10892. Available from: [Link]
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Ghorab, M. M., et al. (2017). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 12(5), 366-375. Available from: [Link]
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Wang, L., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLoS ONE, 8(4), e60832. Available from: [Link]
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Zhang, H., et al. (2022). Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models. International Journal of Molecular Sciences, 23(16), 8963. Available from: [Link]
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An In-depth Technical Guide to Quinazolinone Derivatives: Synthesis, Biological Activity, and Research Applications
However, the broader chemical space related to heterocyclic compounds in drug discovery is rich with well-documented molecules. This guide will focus on a class of compounds that aligns with the in-depth requirements of researchers and drug development professionals: Quinazolinone derivatives . This scaffold is of significant interest in medicinal chemistry and is the subject of extensive research, particularly derivatives such as 2-amino-6-bromo-quinazolin-4(3H)-ones, which possess a wide range of pharmacological activities[3][4][5].
This guide provides a detailed exploration of the synthesis, properties, and biological applications of these vital research compounds, grounded in peer-reviewed literature.
Part 1: The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazolinone ring system is a cornerstone of many therapeutic agents. Its rigid, bicyclic structure serves as an effective scaffold for presenting pharmacophoric elements in a defined three-dimensional space. This has led to its incorporation into numerous FDA-approved drugs, particularly in oncology, such as Gefitinib and Erlotinib, which act as Epidermal Growth Factor Receptor (EGFR) inhibitors[4].
The versatility of the quinazolinone core allows for substitution at multiple positions, enabling fine-tuning of its pharmacological profile. Researchers have explored modifications to modulate properties like solubility, metabolic stability, and target-binding affinity. The broad spectrum of reported biological activities includes anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant effects[4][5][6].
Core Physicochemical Properties
The fundamental properties of quinazolinone derivatives can be tailored by chemical modification. Below is a table summarizing key characteristics for a representative compound, 2-Amino-7-bromo-5-methylquinazolin-4(3H)-one.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN₃O | [7] |
| Molecular Weight | 254.08 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 71.77 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| LogP (Calculated) | 1.576 | [7] |
Part 2: Synthesis of Quinazolinone Derivatives
The synthesis of the quinazolinone core and its derivatives can be achieved through several established chemical pathways. The choice of method often depends on the desired substitution pattern and the scale of the reaction.
Workflow for Quinazolinone Synthesis
The following diagram illustrates a common synthetic workflow starting from an anthranilic acid derivative.
Caption: General synthetic workflow for producing substituted quinazolinone derivatives.
Experimental Protocol 1: Niementowski Reaction for 6-Bromoquinazolin-4(3H)-one
This classical method provides a direct route to the quinazolinone core from anthranilic acid esters. The use of formamide serves as both a reactant and a solvent[3].
Materials:
-
Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g)
-
Formamide (40 mmol, 1.6 mL)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Combine Methyl 2-amino-5-bromobenzoate and formamide in a round-bottom flask equipped with a condenser.
-
Heat the mixture to 130-140°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and allow it to dry.
-
For further purification, recrystallize the crude 6-bromoquinazolin-4(3H)-one from ethanol or purify via silica gel column chromatography[3][8].
Experimental Protocol 2: Microwave-Assisted Synthesis of N-Substituted Quinazolinones
Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to improved yields compared to conventional heating[3].
Materials:
-
Methyl 2-amino-5-bromobenzoate (1 mmol, 0.23 g)
-
Primary amine (1.2 mmol)
-
Dimethylformamide (DMF) or Ethanol (3 mL)
Procedure:
-
In a microwave vial, dissolve Methyl 2-amino-5-bromobenzoate in 3 mL of a suitable solvent (e.g., DMF).
-
Add the desired primary amine (1.2 equivalents) to the solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 120-150°C for 15-30 minutes. Optimization of time and temperature may be required for different amines.
-
After the reaction, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by reverse-phase HPLC or column chromatography to obtain the target N-substituted 6-bromoquinazolin-4(3H)-one[3].
Part 3: Biological Activity and Therapeutic Potential
Quinazolinone derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and virology.
Anticancer Activity
The quinazolinone scaffold is central to several anticancer agents. Their mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR)[3][4].
Recent studies have synthesized novel 6-bromo quinazoline derivatives and evaluated their cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with some compounds exhibiting greater potency than the established drug Erlotinib[4]. Molecular docking studies suggest these compounds bind effectively within the ATP-binding site of the EGFR kinase domain, highlighting a clear mechanism for their anticancer effects[4].
Caption: Inhibition of EGFR signaling by a quinazolinone derivative.
Antiviral Activity (SARS-CoV-2)
In response to the COVID-19 pandemic, researchers have investigated existing compound libraries for antiviral activity. The 2-aminoquinazolin-4(3H)-one scaffold has emerged as a promising starting point for developing potent inhibitors of SARS-CoV-2[9].
One study reported that a 2-aminoquinazolin-4(3H)-one derivative demonstrated significant activity against SARS-CoV-2 in Vero cell assays, with an IC₅₀ of 0.23 μM and no associated cytotoxicity[9]. Subsequent research focused on optimizing these derivatives to improve their pharmacokinetic properties, such as the area under the curve (AUC) and maximum plasma concentration (Cₘₐₓ), which are critical for in vivo efficacy. Through N-substitution and other modifications, researchers successfully synthesized new analogs with enhanced pharmacokinetic profiles that retained potent inhibitory activity against the virus[9]. This work underscores the potential of the quinazolinone scaffold in developing novel antiviral therapies[10].
Part 4: Analytical Characterization
The structural elucidation of newly synthesized quinazolinone derivatives relies on a combination of modern spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Key Observables for Quinazolinone Derivatives |
| ¹H NMR | Aromatic protons on the quinazolinone and substituent rings typically appear in the δ 7.0-8.5 ppm range.Protons of alkyl groups (e.g., at the 2-position) appear further upfield.N-H protons are often broad and may be exchangeable with D₂O. |
| ¹³C NMR | The carbonyl carbon (C=O) of the quinazolinone ring gives a characteristic signal in the δ 160-165 ppm region.Aromatic carbons appear in the δ 115-150 ppm range. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch is typically observed around 1630-1700 cm⁻¹.N-H stretching vibrations appear in the 3200-3400 cm⁻¹ region.C=N and C=C stretching vibrations from the aromatic rings are found in the 1500-1620 cm⁻¹ range. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound through the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.Fragmentation patterns can help confirm the structure and identify key substituents. |
Example ¹H NMR Data for a Quinazolinone Derivative: For 3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one: ¹H-NMR (400 MHz, DMSO-d₆) δH: 9.74 (s, 1H, N=C-H), 8.49–8.47 (d, J = 9.52 Hz, 2H, Aryl-H), 7.98–7.96 (d, J = 7.34 Hz, 1H, Aryl-H), 7.56–7.54 (d, J = 7.20 Hz, 1H, Aryl-H), 7.22–7.20 (d, J = 9.52 Hz, 2H, Aryl-H), 6.97–6.94 (m, 2H, Aryl-H), 2.13 (s, 3H, CH₃)[11]. This data clearly shows the characteristic signals for the aromatic protons, the imine proton, and the methyl group, confirming the structure[11].
Part 5: Safety and Handling
As with all laboratory chemicals, quinazolinone derivatives should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[12].
-
Toxicology: Specific toxicity data varies by derivative. Some compounds are classified as harmful if swallowed (Acute toxicity, Oral, Category 4)[13]. Always consult the specific Safety Data Sheet (SDS) for the compound of interest.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[12].
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A Technical Guide to the Structural Elucidation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, multi-technique approach to the structural elucidation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a heterocyclic compound with potential pharmacological relevance. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the chosen analytical strategies, thereby ensuring both technical accuracy and practical insight.
Introduction: The Imperative of Unambiguous Structural Verification
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (Figure 1) belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability.[1][3] The dimethoxy substitution pattern on the phenyl ring is also a common feature in many biologically active molecules, known to influence pharmacokinetic and pharmacodynamic properties.[4]
Given the therapeutic potential of this class, the unequivocal confirmation of the molecular structure of any new analogue is a critical prerequisite for further investigation. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide, therefore, presents a comprehensive strategy for the structural elucidation of the title compound, demonstrating how a synergistic application of modern analytical techniques provides an irrefutable structural proof.
Figure 1: Proposed Structure of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
A 2D representation of the target molecule, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
The Elucidation Workflow: A Multi-Pronged Analytical Strategy
The structural confirmation of a novel compound is best approached as an integrated workflow, where each analytical technique provides a unique and complementary piece of the puzzle. Our strategy relies on three pillars of spectroscopic analysis: Mass Spectrometry (MS) for molecular weight and formula determination, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for mapping the precise atomic connectivity.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
3.1. Rationale and Causality
High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. Its primary purpose is to provide an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula. This step is crucial as it constrains the possible structures and validates the synthetic outcome. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques used for this purpose.[5] The fragmentation pattern observed in the mass spectrum can also offer preliminary structural clues.[6][7][8]
3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, scanning a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Identify the protonated molecular ion peak [M+H]⁺. Use the instrument's software to calculate the exact mass and determine the elemental composition that best fits this mass within a narrow tolerance (typically < 5 ppm).
3.3. Data Presentation and Interpretation
The molecular formula for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is C₁₁H₁₂N₂O₂S.[4][9][10][11] The expected monoisotopic mass can be precisely calculated.
Table 1: HRMS Data Summary
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₁₁H₁₂N₂O₂S | C₁₁H₁₂N₂O₂S |
| Monoisotopic Mass | 236.0619 | - |
| [M+H]⁺ (protonated) | 237.0698 | 237.0695 (example) |
| Mass Error | - | < 5 ppm (example) |
The observation of a protonated molecular ion at m/z 237.0695 would strongly support the proposed elemental composition. Further analysis of the fragmentation pattern can reveal characteristic losses, such as the loss of a methyl group (-15 Da) from a methoxy substituent or cleavages within the thiazole ring, providing corroborative evidence for the proposed structure.[12]
Infrared Spectroscopy: A Functional Group Fingerprint
4.1. Rationale and Causality
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and effective method for identifying the presence of key functional groups. For our target compound, we expect to see characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and methoxy groups, C=N and C=C bonds of the heterocyclic and aromatic rings, and C-O bonds of the ether linkages.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
4.3. Data Presentation and Interpretation
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (methoxy CH₃) |
| ~1620 | Medium-Strong | C=N stretch (thiazole ring) |
| 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250, 1050 | Strong | Asymmetric & Symmetric C-O stretch (aryl ether) |
The presence of these bands provides strong, direct evidence for the key functional groups required by the proposed structure. The characteristic doublet for the primary amine N-H stretch is particularly diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
5.1. Rationale and Causality
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[13][14] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the assembly of the molecular skeleton piece by piece.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling (connectivity to neighboring protons).
-
¹³C NMR & DEPT: Reveals the number of different types of carbons and classifies them as CH₃, CH₂, CH, or quaternary (C).
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through 2 or 3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).[15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH), which is essential for connecting different molecular fragments.[15][17]
5.2. Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[18] DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it slows down the exchange rate.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[19]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
Acquire standard 2D experiments: gCOSY, gHSQC, and gHMBC.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Analyze the spectra systematically to build the structure.
5.3. Data Presentation and Step-by-Step Interpretation
(Note: The following data is a representative example based on known chemical shifts for similar structures and is intended for illustrative purposes.)
Table 3: Hypothetical ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)
| Label | ¹H δ (ppm) | Multiplicity | Int. | ¹³C δ (ppm) | DEPT-135 |
| A | 7.75 | d (J=8.6 Hz) | 1H | 131.8 | CH |
| B | 7.12 | s | 2H | - | - |
| C | 7.05 | s | 1H | 102.8 | CH |
| D | 6.55 | dd (J=8.6, 2.4 Hz) | 1H | 105.5 | CH |
| E | 6.50 | d (J=2.4 Hz) | 1H | 98.6 | CH |
| F | 3.85 | s | 3H | 55.8 | CH₃ |
| G | 3.80 | s | 3H | 55.4 | CH₃ |
| - | - | - | - | 168.9 | C |
| - | - | - | - | 159.8 | C |
| - | - | - | - | 157.5 | C |
| - | - | - | - | 149.1 | C |
| - | - | - | - | 115.0 | C |
Interpretation Walkthrough:
-
Identify Spin Systems (COSY):
-
The aromatic protons on the dimethoxy-phenyl ring should form a distinct spin system. A COSY experiment would show a correlation between the doublet at 7.75 ppm (A ) and the double-doublet at 6.55 ppm (D ), confirming their ortho relationship. The proton at 6.50 ppm (E ) would show a smaller coupling to D , consistent with a meta relationship.
-
-
Direct Proton-Carbon Assignment (HSQC):
-
The HSQC spectrum directly links each proton signal to its attached carbon. For example, proton A (7.75 ppm) would correlate to the carbon at 131.8 ppm, proton C (7.05 ppm) to 102.8 ppm, and so on. This allows for the unambiguous assignment of all protonated carbons.
-
-
Connect the Fragments (HMBC):
-
The HMBC experiment is the key to assembling the final structure. It reveals long-range H-C correlations that bridge quaternary carbons and connect different parts of the molecule.
-
Caption: Key HMBC correlations connecting the molecular fragments.
-
Connecting Phenyl to Thiazole: The thiazole proton H-C (7.05 ppm) would show a crucial HMBC correlation to the quaternary carbon of the phenyl ring at 115.0 ppm. Similarly, the phenyl proton H-A (7.75 ppm) would correlate to the C4 carbon of the thiazole ring at 149.1 ppm. These two correlations definitively establish the connection between the two ring systems.
-
Placing the Methoxy Groups: The methoxy protons H-F (3.85 ppm) would show a ³J correlation to the oxygen-bearing aromatic carbon at 157.5 ppm. The other methoxy protons H-G (3.80 ppm) would correlate to the carbon at 159.8 ppm, confirming their positions on the phenyl ring.
-
Confirming the Thiazole Core: The thiazole proton H-C would show a ²J correlation to the C4 carbon (149.1 ppm) and a ³J correlation to the C2 carbon (168.9 ppm), confirming the thiazole ring structure. The amine protons H-B would also show a correlation to this C2 carbon.
Conclusion: A Self-Validating Structural Proof
By systematically integrating the data from HRMS, FT-IR, and a full suite of NMR experiments, we have constructed a comprehensive and self-validating case for the structure of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
-
HRMS confirmed the correct elemental formula (C₁₁H₁₂N₂O₂S).
-
FT-IR identified all the requisite functional groups (primary amine, aromatic ring, ethers, thiazole).
-
NMR spectroscopy provided the definitive atomic-level map:
-
¹H and ¹³C NMR accounted for all hydrogen and carbon atoms.
-
COSY established the proton-proton connectivity within the phenyl ring.
-
HSQC linked every proton to its directly attached carbon.
-
HMBC provided the crucial long-range correlations that pieced together the entire molecular architecture, unequivocally connecting the dimethoxy-phenyl substituent to the C4 position of the 2-aminothiazole core.
-
This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing this compound into further stages of research and development.
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The Therapeutic Potential of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically approved drugs. This technical guide delves into the therapeutic promise of a specific derivative, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. Drawing upon extensive research into structurally related analogs, we will explore its potential as a potent anticancer agent, with a primary focus on its likely mechanism of action as a tubulin polymerization inhibitor. This document will provide a comprehensive overview of its synthesis, biological rationale, proposed mechanisms, and detailed experimental protocols for its evaluation, serving as a vital resource for researchers in oncology and drug development.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged structure in drug discovery, renowned for its diverse pharmacological activities. This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile pharmacophore, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the 2-amino group and the capacity for substitution at the 4- and 5-positions of the thiazole ring allow for fine-tuning of biological activity and pharmacokinetic properties.
Our focus is on 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine , a compound that combines the established bioactivity of the 2-aminothiazole core with a 2,4-dimethoxyphenyl substituent. This particular substitution pattern is of significant interest, as methoxy-substituted phenyl rings are a recurring motif in a class of potent anticancer agents known as tubulin polymerization inhibitors.
Rationale for Therapeutic Investigation: Targeting Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for a variety of cellular processes, most critically for the formation of the mitotic spindle during cell division.[4] Their constant assembly (polymerization) and disassembly (depolymerization) are tightly regulated. Disruption of this dynamic equilibrium leads to mitotic arrest and, ultimately, apoptosis (programmed cell death). Consequently, agents that interfere with microtubule dynamics are a highly successful class of anticancer drugs.
Numerous studies have highlighted that 2-aminothiazole derivatives bearing a methoxy-substituted phenyl ring at the 4-position exhibit potent inhibition of tubulin polymerization.[4][5][6] These compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules. The 2,4-dimethoxy substitution on the phenyl ring of our target compound, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, is therefore a strong indicator of its potential to function as a tubulin polymerization inhibitor and, by extension, a promising anticancer agent.
Proposed Mechanism of Action: Inhibition of Tubulin Polymerization
Based on the structure-activity relationships (SAR) of closely related analogs, the proposed mechanism of action for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is the inhibition of tubulin polymerization.[6][7]
The binding of the compound to the colchicine site on β-tubulin is hypothesized to induce a conformational change in the tubulin dimer, rendering it incapable of assembling into microtubules. This leads to a cascade of cellular events:
-
Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.
-
Cell Cycle Arrest: The cell's checkpoint mechanisms detect the mitotic spindle defect and halt the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed mechanism of action for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Potential Therapeutic Applications
The primary therapeutic application for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is in the treatment of cancer. Given its proposed mechanism as a tubulin polymerization inhibitor, it is expected to have broad-spectrum activity against various solid tumors and hematological malignancies.
Table 1: Cytotoxic Activity of Structurally Related 2-Aminothiazole Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) | Source |
| Compound 5c (a 4-(3,4,5-trimethoxyphenyl)thiazole derivative) | HepG2 (Liver) | 3.35 ± 0.2 | [4] |
| MCF-7 (Breast) | 4.12 ± 0.3 | [4] | |
| HCT116 (Colon) | 5.23 ± 0.4 | [4] | |
| Compound 9a (a 4-(3,4,5-trimethoxyphenyl)thiazole derivative) | HepG2 (Liver) | 4.89 ± 0.3 | [4] |
| MCF-7 (Breast) | 6.21 ± 0.5 | [4] | |
| HCT116 (Colon) | 7.34 ± 0.6 | [4] | |
| Compound p2 (a 4-(4-bromophenyl)thiazole derivative) | MCF-7 (Breast) | 10.5 | [8] |
The data presented in Table 1 for structurally similar compounds with trimethoxy and bromo-substituted phenyl rings at the 4-position of the thiazole ring demonstrate potent cytotoxic activity in the low micromolar range against a variety of cancer cell lines. This strongly supports the hypothesis that 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine will exhibit similar, if not enhanced, anticancer efficacy. The 2,4-dimethoxy substitution pattern is a well-established feature of many potent tubulin inhibitors.
Experimental Protocols
To validate the therapeutic potential of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a series of well-established experimental protocols should be followed.
Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of 2-amino-4-arylthiazoles.[9][10][11][12][13]
Workflow Diagram:
Caption: Hantzsch synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Step-by-Step Methodology:
-
Synthesis of α-Bromo-2,4-dimethoxyacetophenone: To a solution of 2,4-dimethoxyacetophenone in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add an equimolar amount of bromine dropwise with stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.
-
Cyclocondensation Reaction: The crude α-bromo-2,4-dimethoxyacetophenone is dissolved in ethanol, followed by the addition of an equimolar amount of thiourea.
-
Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Isolation and Purification: After completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin in vitro.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer), and GTP.
-
Compound Addition: Add various concentrations of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine or a control compound (e.g., colchicine) to the wells.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value for tubulin polymerization inhibition.
Future Directions and Conclusion
The structural features of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, supported by a wealth of data on closely related analogs, strongly suggest its potential as a novel anticancer agent operating through the inhibition of tubulin polymerization. The experimental protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of this promising compound.
Future research should focus on:
-
Comprehensive SAR studies: Synthesizing and testing a library of derivatives with modifications to the phenyl ring and the 2-amino group to optimize potency and selectivity.
-
In vivo efficacy studies: Evaluating the antitumor activity of the most promising compounds in preclinical animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of lead candidates.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules. 2022 Sep; 27(18): 5844. Available at: [Link]
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Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. J Med Chem. 2009 Mar 26;52(6):1701-11. Available at: [Link]
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Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. Bioorg Chem. 2020 Jan;94:103441. Available at: [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2020 Apr; 25(8): 1960. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2013 May; 18(5): 5139–5154. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar; 26(5): 1436. Available at: [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. 2023 Jun; 28(11): 4545. Available at: [Link]
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An In-depth Technical Guide to 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] This heterocyclic system is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological targets. The subject of this guide, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, emerges from this rich chemical space as a compound of significant interest, particularly in the context of oncology drug discovery. The strategic placement of a 2,4-dimethoxyphenyl group at the 4-position of the thiazole ring is anticipated to confer specific biological activities, drawing from the known pharmacophoric contributions of both the 2-aminothiazole and the dimethoxy-substituted phenyl ring systems. This guide will provide a comprehensive overview of the synthesis, chemical characteristics, and potential therapeutic applications of this promising molecule.
Physicochemical Properties
While extensive experimental data for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is not widely published, its fundamental properties can be predicted based on its chemical structure. These properties are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 23111-45-7 | [4] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [4] |
| Molecular Weight | 236.29 g/mol | [4] |
| Predicted Boiling Point | 394.6 °C | [4] |
| Predicted Flash Point | 192.5 °C | [4] |
| Predicted Density | 1.258 g/cm³ | [4] |
Synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine: The Hantzsch Thiazole Synthesis
The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, the key precursors are 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one and thiourea.
Experimental Protocol (Adapted from a similar synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine)[7]
Step 1: Synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethan-1-one
-
To a solution of 1-(2,4-dimethoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
-
To a solution of 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Causality Behind Experimental Choices
-
Bromination: The α-bromination of the ketone is a critical step to create an electrophilic center for the subsequent nucleophilic attack by the sulfur of thiourea.
-
Solvent: Ethanol is a commonly used solvent for the Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction upon heating.
-
Thiourea Excess: A slight excess of thiourea is often used to ensure the complete consumption of the α-bromoketone.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
-
Neutralization and Extraction: The workup procedure involving neutralization and extraction is essential to remove any acidic byproducts and isolate the desired amine product.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted, 400 MHz, DMSO-d₆)
-
δ 7.5-7.7 (m, 1H): Aromatic proton on the phenyl ring (position 6).
-
δ 6.9-7.1 (m, 2H): Aromatic protons on the phenyl ring (positions 3 and 5).
-
δ 6.8 (s, 1H): Proton on the thiazole ring (position 5).
-
δ 6.5 (s, 2H): Protons of the amino group (-NH₂).
-
δ 3.8-3.9 (d, 6H): Protons of the two methoxy groups (-OCH₃).
¹³C NMR (Predicted, 100 MHz, DMSO-d₆)
-
δ 168.0-170.0: Carbon of the thiazole ring attached to the amino group (C2).
-
δ 158.0-160.0: Aromatic carbon attached to a methoxy group (C2' and C4').
-
δ 148.0-150.0: Carbon of the thiazole ring attached to the phenyl group (C4).
-
δ 125.0-130.0: Aromatic carbons.
-
δ 100.0-110.0: Aromatic carbons and the C5 of the thiazole ring.
-
δ 55.0-56.0: Carbons of the methoxy groups.
Mass Spectrometry (Predicted)
-
[M+H]⁺: Expected around m/z 237.069.
Biological Activity and Therapeutic Potential
The 2-aminothiazole scaffold is a well-established pharmacophore in anticancer drug discovery.[2][9] The introduction of a dimethoxyphenyl group, particularly the 2,4-dimethoxy substitution, is a common feature in many potent anticancer agents, including those that target tubulin polymerization.[2]
Anticipated Mechanism of Action: Tubulin Polymerization Inhibition
Based on structure-activity relationship (SAR) studies of similar 2-aminothiazole derivatives, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is predicted to exert its anticancer effects by inhibiting tubulin polymerization.[2] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The 2,4-dimethoxyphenyl moiety is hypothesized to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
Anticancer Activity: A Comparative Overview
While specific IC₅₀ values for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine are not available in the public domain, the antiproliferative activity of structurally related compounds provides valuable insights into its potential potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-(4-bromophenyl)thiazol-2-amine derivative (p2) | MCF-7 (Breast) | Not specified, but active | |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | [9] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | [9] |
| SMART compound 8f | Melanoma & Prostate cell lines | 0.021-0.071 | [2] |
| 3,3'-dimethoxy-N(4),N(4)'-bis(4-(4- bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]- 4,4'-diamine | A549 (Lung) | 37.3 µg/mL | [3] |
| [3-allyl-4-(4¹- methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | [3] |
This comparative data suggests that 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is likely to exhibit potent antiproliferative activity against a range of cancer cell lines, with IC₅₀ values potentially in the low micromolar to nanomolar range.
Signaling Pathway Diagram
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Future Perspectives
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine represents a promising lead compound for the development of novel anticancer agents. Further research should focus on its definitive synthesis and characterization, followed by a comprehensive evaluation of its in vitro and in vivo anticancer activity against a broad panel of cancer cell lines. Structure-activity relationship studies, involving modifications of the phenyl ring and the amino group, could lead to the discovery of even more potent and selective analogues. Furthermore, detailed mechanistic studies are warranted to confirm its interaction with tubulin and to explore other potential molecular targets. The development of this and related 2-aminothiazole derivatives holds significant promise for expanding the arsenal of effective cancer therapeutics.
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Medicina, 59(6), 1076. [Link]
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Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009). Journal of Medicinal Chemistry, 52(21), 6873-6884. [Link]
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Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (2022). Ukrainian Biochemical Journal, 94(6), 56-64. [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 6878. [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry, 52(21), 6873-6884. [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Medicina, 59(6), 1076. [Link]
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(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021). Molbank, 2021(2), M1231. [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal, 13(1), 57. [Link]
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Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). International Journal of Molecular Sciences, 23(21), 13358. [Link]
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Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). (2022). Molecules, 27(15), 4993. [Link]
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Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(Pt 10), 963-971. [Link]
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Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007). Molecules, 12(1), 1-12. [Link]
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An In-Depth Technical Guide to 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine: Synthesis, History, and Therapeutic Context
Abstract
This technical guide provides a comprehensive overview of 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine, a heterocyclic compound belonging to the esteemed 2-aminothiazole class. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, this guide reconstructs its scientific narrative through an analysis of its synthetic heritage, the well-established biological significance of its core structure, and its relevance in contemporary drug discovery. We will delve into the foundational Hantzsch thiazole synthesis, detail a robust protocol for its preparation, and explore the therapeutic potential of the 2-aminothiazole scaffold, with a particular focus on oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand and leverage the chemical and biological attributes of this compound and its analogs.
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile template for designing molecules that can interact with a wide array of biological targets. Its structural rigidity, coupled with the capacity for diverse substitutions at the 2-, 4-, and 5-positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.
The significance of this scaffold is underscored by its presence in clinically approved drugs such as the kinase inhibitor Dasatinib, used in cancer therapy, and Alpelisib, a PI3K inhibitor.[1] The broad therapeutic landscape of 2-aminothiazole derivatives encompasses applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4] The subject of this guide, 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine, embodies this scaffold, featuring a dimethoxy-substituted phenyl ring at the 4-position, a common motif in compounds designed to interact with protein active sites.
Reconstructing the Discovery and History
The choice of the 2,4-dimethoxyphenyl substituent is not arbitrary. This moiety is a known pharmacophore in numerous enzyme inhibitors, including tubulin-binding agents.[5] The methoxy groups can act as hydrogen bond acceptors and influence the overall electronic nature and conformation of the molecule, potentially enhancing its binding affinity to target proteins. A notable study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors identified a closely related analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, as a highly potent antiproliferative compound.[5][6] This finding suggests that the 2,4-dimethoxy substitution pattern is a key contributor to potent biological activity in this class of molecules, providing a strong rationale for the synthesis and investigation of the title compound.
Synthesis and Characterization
The most direct and classical approach to the synthesis of 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis , a method first reported by Arthur Hantzsch in 1887.[7][8][9] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the specific reactants are 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one and thiourea.
Synthetic Pathway
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Hantzsch synthesis of 4-(2,4-Dimethoxyphenyl)-thiazol-2-ylamine.
Detailed Experimental Protocol
Materials:
-
2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one
-
Thiourea
-
Ethanol (or other suitable solvent like methanol)
-
Sodium bicarbonate or sodium carbonate solution (for workup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed during the reaction.
-
Stir the resulting suspension for 30 minutes. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield crude 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Molecular Weight | 236.29 g/mol |
| CAS Number | 23111-45-7 |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
Biological and Therapeutic Context
The therapeutic potential of 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine can be inferred from the extensive research on related 2-aminothiazole derivatives. The core scaffold is a versatile pharmacophore that has been successfully employed in the development of inhibitors for various enzyme families and as ligands for G-protein coupled receptors.
Anticancer Applications
A significant body of research has focused on 2-aminothiazoles as anticancer agents.[1] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: The 2-aminothiazole moiety is a key structural feature of Dasatinib, a potent inhibitor of multiple tyrosine kinases.
-
Tubulin Polymerization Inhibition: As previously mentioned, N,4-diaryl-1,3-thiazole-2-amines have shown potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine and the vinca alkaloids.[5] The 2,4-dimethoxyphenyl group is a common feature in many tubulin inhibitors.
-
Other Targets: Research has also explored 2-aminothiazoles as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes crucial for cell cycle progression.
The structural similarity of 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine to these known anticancer agents makes it a compelling candidate for screening in oncology-focused drug discovery programs.
Anti-inflammatory Potential
Chronic inflammation is implicated in a wide range of diseases. Several 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties. For instance, N-aryl-4-aryl-1,3-thiazole-2-amines have been identified as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[3] Given that chronic inflammation is a contributing factor to the development and progression of many cancers, compounds with dual anticancer and anti-inflammatory activities are of significant interest.
Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine stands as a representative of the scientifically rich and therapeutically relevant class of 2-aminothiazoles. While its individual history is not extensively documented, its chemical synthesis is straightforward via the Hantzsch reaction, and its potential for biological activity is strongly supported by the extensive literature on its structural analogs. The presence of the 2-aminothiazole core and the 2,4-dimethoxyphenyl substituent suggests promising avenues for investigation, particularly in the fields of oncology and inflammation.
Future research should focus on the comprehensive biological profiling of this compound against a panel of cancer cell lines and key inflammatory enzymes. Further derivatization, guided by SAR studies, could lead to the discovery of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers poised to unlock the full potential of this intriguing molecule.
References
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Sun M, Xu Q, Xu J, et al. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. 2017;12(3):e0174006. Available from: [Link]
-
Kim SY, Kim Y, Lee J, et al. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorg Med Chem. 2012;20(15):4649-4657. Available from: [Link]
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Li Y, Sun Y, Wang Y, et al. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorg Med Chem. 2020;28(19):115683. Available from: [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Al-Ghorbani M, Chebil A, Othman A, et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2016;21(11):1456. Available from: [Link]
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Abdelgawad MA, Bakr RB, El-Gazzar AR. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449. Available from: [Link]
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El-Sayed MA, El-Gazzar MG, El-Henawy AA. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future J Pharm Sci. 2021;7(1):44. Available from: [Link]
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Khalifa ME. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim Slov. 2016;63(1):1-15. Available from: [Link]
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Sun M, Xu Q, Xu J, et al. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. 2017;12(3):e0174006. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Abstract
This comprehensive guide provides a suite of detailed analytical methods for the characterization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a heterocyclic amine of significant interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical oversight, this document outlines protocols for identity confirmation, purity assessment, and the quantification of the active substance. The methodologies detailed herein are grounded in fundamental analytical principles and are designed to meet the stringent requirements of regulatory bodies. We present protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Furthermore, we discuss the likely impurity profile based on its synthetic route and provide a framework for forced degradation studies to understand its intrinsic stability.
Introduction: The Analytical Imperative for a Novel Thiazole Derivative
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (Figure 1) belongs to the 2-aminothiazole class of compounds, a scaffold frequently encountered in medicinal chemistry with a wide range of biological activities.[1][2] As with any potential drug candidate, a thorough understanding of its chemical properties, including identity, purity, and stability, is paramount for ensuring safety and efficacy. The development of well-validated analytical methods is a cornerstone of the drug development process, providing the necessary tools for quality control of the drug substance and subsequent drug product.
This document serves as a practical guide for researchers, analytical scientists, and quality control professionals, offering a starting point for the development and validation of in-house analytical methods for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. The protocols are designed to be adaptable and can be further optimized to suit specific laboratory instrumentation and requirements.
Figure 1. Chemical Structure of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Caption: Structure of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity
A robust reverse-phase HPLC method with UV detection is the workhorse for determining the assay (potency) and purity of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. The aromatic nature of the molecule and the presence of chromophores make UV detection a suitable and sensitive choice.
Scientific Rationale for Method Development
The selection of chromatographic conditions is based on the physicochemical properties of the analyte. As a basic compound (due to the amino group), peak tailing can be a concern on silica-based columns due to interaction with residual silanols. Therefore, a modern, high-purity, end-capped C18 column is recommended. The use of a slightly acidic mobile phase (e.g., with formic or phosphoric acid) will protonate the amine, leading to better peak shape and retention. A gradient elution is proposed to ensure the timely elution of the main peak while also allowing for the separation of potential impurities with a wider range of polarities.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Materials:
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid), analytical grade
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire) | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape of the basic analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) | Allows for separation of a range of impurities and ensures elution of late-eluting components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 272 nm (or DAD for peak purity analysis) | Wavelength of maximum absorbance for structurally similar compounds; DAD allows for peak purity assessment.[3] |
| Injection Volume | 10 µL | Adjustable based on sample concentration and detector sensitivity. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution (for Assay and Purity): Prepare in the same manner as the standard solution.
-
Purity Analysis: For the detection of low-level impurities, a more concentrated sample solution (e.g., 1 mg/mL) may be required.
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution and verify that the system suitability criteria are met (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5, theoretical plates > 2000).
Method Validation Framework
This method should be validated in accordance with ICH Q2(R1) guidelines.[4][5] The validation should encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Caption: Workflow for HPLC method validation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
For the identification of unknown impurities and degradation products, LC-MS is an indispensable tool.[6] Coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer allows for the determination of the molecular weight of impurities, which is the first step in their structural elucidation.
Scientific Rationale
An electrospray ionization (ESI) source is well-suited for this molecule as it is a polar compound that can be readily ionized in solution. Operating in positive ion mode is expected to yield a strong protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the parent ion and obtain structural information. The fragmentation pattern of the thiazole ring and its substituents can provide clues to the structure of impurities.[7][8]
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an ESI source.
LC Conditions:
-
The HPLC conditions described in Section 2.2 can be adapted for LC-MS. It is crucial to use a volatile mobile phase modifier like formic acid instead of non-volatile buffers like phosphate.
MS Conditions:
| Parameter | Recommended Settings | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated. |
| Scan Range | m/z 100-1000 | Covers the expected mass of the parent compound and potential impurities. |
| Capillary Voltage | 3.5 kV | Typical voltage for ESI; should be optimized for the specific instrument. |
| Source Temperature | 120 °C | To aid in desolvation. |
| Desolvation Temperature | 350 °C | To ensure complete desolvation of ions. |
| Gas Flow (N2) | Optimize for instrument | Desolvation and nebulizer gas flows need to be optimized for stable spray. |
| MS/MS (for fragmentation) | Collision-Induced Dissociation (CID) | Fragment the [M+H]+ ion to obtain structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. Both ¹H and ¹³C NMR should be performed.
Scientific Rationale and Predicted Spectra
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the dimethoxy-phenyl ring and the thiazole ring. The two methoxy groups should appear as singlets, likely around 3.8-4.0 ppm. The amino group protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aromatic protons will exhibit characteristic splitting patterns (doublets, doublet of doublets) based on their coupling with adjacent protons.
-
¹³C NMR: The spectrum will show signals for all 11 carbon atoms. The carbons of the methoxy groups will be in the upfield region (around 55-60 ppm). The aromatic and thiazole ring carbons will appear in the downfield region (100-170 ppm). The carbon bearing the amino group (C2 of the thiazole) is expected to be highly deshielded. Unusual chemical shifts for methoxy groups can sometimes be observed due to their orientation relative to the aromatic ring.[9]
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many aromatic compounds).[10]
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied. If solids persist, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.
Potential Impurity Profile
The most probable synthetic route for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea.
Caption: Potential impurities from the Hantzsch synthesis route.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and thiourea.
-
By-products: Side reactions of thiourea or the α-haloketone could lead to various by-products. For instance, self-condensation of the α-haloketone can occur under basic conditions.
-
Over-alkylation: Reaction of the product with the α-haloketone could lead to N-alkylated impurities.
Potential Degradation Products: Forced degradation studies should be conducted under stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines to identify potential degradation products.[10] Thiazole rings can be susceptible to photo-degradation, potentially involving reactions with singlet oxygen.[5]
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. The combination of HPLC-UV for quantitative analysis, LC-MS for impurity identification, and NMR for structural confirmation ensures a high level of confidence in the quality of the drug substance. These methods, when properly validated, will be invaluable for supporting the progression of this compound through the drug development pipeline.
References
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- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
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purification techniques for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
An Application Guide to the Purification of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Abstract
This comprehensive application note provides a detailed guide to the purification of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Recognizing that the purity of such intermediates is paramount for successful downstream applications, this document outlines three primary purification techniques: recrystallization, silica gel flash column chromatography, and preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols are designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for procedural choices. We address common challenges, potential impurities from synthesis, and methods for final purity assessment, ensuring a robust and reproducible purification workflow.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is the foundation for developing an effective purification strategy. These properties dictate its solubility, stability, and interaction with various stationary and mobile phases.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂N₂O₂S | [3][4] |
| Molecular Weight | 236.29 g/mol | [3][4] |
| Appearance | Likely a solid (structurally similar compounds are solids) | [5][6] |
| Melting Point | 192.5 °C | [3] |
| Boiling Point | 394.6 °C | [3] |
| XLogP3 | 2.2 | [3] |
| Topological Polar Surface Area | 85.6 Ų | [3] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | [3] |
| Hydrogen Bond Acceptors | 5 (2x -OCH₃, 2x thiazole N, S) | [3] |
The presence of both polar (amine, methoxy ethers, thiazole ring) and non-polar (phenyl ring) moieties gives the molecule an intermediate polarity (XLogP3 of 2.2). The primary amine group (-NH₂) confers basic properties, which is a critical consideration for chromatographic methods.
Understanding Potential Impurities
The most common synthetic route to 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8] In the case of our target molecule, this involves the condensation of 2-bromo-1-(2,4-dimethoxyphenyl)ethanone with thiourea.
Common Synthesis Scheme: 2-bromo-1-(2,4-dimethoxyphenyl)ethanone + Thiourea → 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Based on this reaction, likely impurities include:
-
Unreacted Starting Materials: 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and thiourea.
-
Reagent-Related Impurities: Excess reagents or their degradation products.
-
Side-Reaction Products: Formation of dimers or other condensation byproducts.[9]
-
Residual Solvents: Solvents used in the reaction and initial workup (e.g., ethanol, DMF).
The purification strategy must be capable of separating the target compound from these structurally distinct impurities.
Purification Strategy Selection
The choice of purification technique depends on the initial purity of the crude material, the required final purity, and the scale of the operation. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting the optimal purification technique.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. It is ideal for purifying material that is already >80-90% pure.
Causality: The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20 mg of crude material into several test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene) to each tube.
-
Observe solubility at room temperature. An ideal solvent will show poor solubility.
-
Heat the tubes that show poor solubility. The compound should dissolve completely.
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath.
-
Observe for the formation of well-defined crystals. A solvent system like Ethanol or an Ethyl Acetate/Hexane mixture is a promising starting point.
-
-
Bulk Recrystallization:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions near its boiling point.
-
If impurities remain undissolved in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will promote slow cooling and the formation of larger crystals.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration (Büchner funnel).
-
Wash the crystals sparingly with a small amount of ice-cold solvent.
-
Dry the purified crystals under a vacuum to a constant weight.
-
-
Validation: Check the melting point of the crystals and analyze purity via TLC or HPLC.
Protocol 2: Silica Gel Flash Column Chromatography
This is the workhorse method for purifying multi-gram quantities of material from complex mixtures where recrystallization is ineffective.
Causality: This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase.[10] More polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column faster. Our target compound, with its intermediate polarity, is well-suited for this method.
Experimental Workflow Diagram:
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Application Notes and Protocols for Antimicrobial Assays Using 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of new and effective antimicrobial agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] The thiazole ring is a core structural motif in several clinically approved drugs and is a subject of extensive research in medicinal chemistry.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific thiazole derivative, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, using established in vitro assays.
While dedicated research on 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is emerging, the protocols detailed herein are based on standardized methodologies for antimicrobial susceptibility testing and are broadly applicable to novel synthetic compounds.[5] The dimethoxy substitution on the phenyl ring is a common feature in many biologically active molecules, known to influence their pharmacokinetic and pharmacodynamic properties.[5] This guide will provide not only step-by-step protocols but also the scientific rationale behind these experimental choices, ensuring robust and reproducible data generation.
Compound Profile: 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
| Property | Value |
| IUPAC Name | 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine[5] |
| CAS Number | 23111-45-7[5][6] |
| Molecular Formula | C₁₁H₁₂N₂O₂S[5] |
| Molecular Weight | 236.29 g/mol [5] |
| Structure | ![]() |
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of an antimicrobial compound involves determining the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the microbe (Minimum Bactericidal Concentration, MBC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[7][8][9] This method allows for the testing of multiple concentrations of a compound against various microorganisms simultaneously in a 96-well microtiter plate format.[8] The protocol provided below is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Materials:
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
-
Sterile 96-well round-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Workflow for MIC Determination:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Prepare a stock solution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.[13]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8][13]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[14][15]
Illustrative MIC Data for Thiazole Derivatives:
| Microorganism | Strain | MIC Range (µg/mL) for Similar Thiazole Derivatives |
| Staphylococcus aureus | ATCC 29213 | 0.5 - 16.1 |
| Escherichia coli | ATCC 25922 | 93.7 - >256 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.17 - >256 |
| Candida albicans | ATCC 90028 | 0.06 - 7.8 |
Note: This data is illustrative and based on published results for various thiazole derivatives.[1][2][16][17] Actual MIC values for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine must be determined experimentally.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][18] This assay is a crucial next step after determining the MIC to understand if a compound is bactericidal or bacteriostatic.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Step-by-Step Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[13]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[13]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][18]
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
Part 2: Advanced Antimicrobial Characterization
Beyond initial susceptibility testing, a deeper understanding of the antimicrobial activity can be gained through kinetic and biofilm assays.
Protocol 3: Time-Kill Kinetics Assay
Time-kill assays provide insights into the rate at which an antimicrobial agent kills a microbial population over time.[19][20] This can reveal time-dependent or concentration-dependent killing activity.
Materials:
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
-
Test microorganism
-
CAMHB
-
Sterile test tubes or flasks
-
Shaking incubator
-
MHA plates
-
Sterile saline for dilutions
Workflow for Time-Kill Kinetics Assay:
Caption: Workflow for the time-kill kinetics assay.
Step-by-Step Protocol:
-
Preparation: Prepare tubes with CAMHB containing 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control tube with no compound.
-
Inoculation: Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Protocol 4: Anti-Biofilm Activity Assessment using Crystal Violet Assay
Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents.[21] The crystal violet assay is a common method to quantify biofilm formation and to assess the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.[22][23][24]
Materials:
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
-
Test microorganism
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Step-by-Step Protocol:
-
Biofilm Formation:
-
Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland and diluted 1:100 in TSB) to the wells of a 96-well plate.
-
Add 100 µL of TSB containing various concentrations of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. Include a no-compound control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.[25]
-
-
Washing: Gently aspirate the planktonic cells from each well and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[23][25]
-
Washing: Remove the crystal violet solution and wash the wells gently with water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[25]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm using a plate reader.[22][24]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial and advanced characterization of the antimicrobial properties of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a comprehensive profile of its potential as a novel antimicrobial agent. Further investigations could delve into the mechanism of action, exploring its effects on microbial cell wall synthesis, protein synthesis, or DNA replication.[26] Additionally, in vivo efficacy and toxicity studies are essential next steps in the drug development pipeline. The exploration of thiazole derivatives like 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a critical endeavor in the global fight against antimicrobial resistance.
References
- Broth microdilution. (n.d.). Grokipedia.
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]
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Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). PMC - NIH. Retrieved from [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
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Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
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Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2016). ResearchGate. Retrieved from [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]
-
Microtiter Dish Biofilm Formation Assay. (2011). PMC - NIH. Retrieved from [Link]
-
Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
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The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020). Microbe Notes. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2019). PMC - NIH. Retrieved from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). FDA. Retrieved from [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. Retrieved from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
-
Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Retrieved from [Link]
-
Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. (2019). NIH. Retrieved from [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). PMC - NIH. Retrieved from [Link]
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- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in Preclinical Research
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Drug Discovery
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic scaffold is a key component in several clinically approved drugs, demonstrating its versatility and importance in targeting various pathological pathways.[2] Derivatives of 2-aminothiazole have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] The focus of these application notes is 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a specific analog that holds potential for investigation in various therapeutic areas, particularly in oncology and infectious diseases. The dimethoxy substitution on the phenyl ring is a common feature in many bioactive molecules and is known to influence the pharmacokinetic and pharmacodynamic properties of a compound.[4]
These notes will provide a comprehensive overview of the chemical properties of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, its synthesis, and detailed protocols for its potential biological evaluation. The methodologies described herein are based on established practices for the broader class of 2-aminothiazole derivatives and are intended to serve as a foundational guide for researchers initiating studies with this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in experimental settings. The key properties of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | [4] |
| CAS Number | 23111-45-7 | [4][5] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [4][5] |
| Molecular Weight | 236.29 g/mol | [4][5] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% for research grade | N/A |
| Solubility | Soluble in organic solvents like DMSO and methanol | [6] |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | [4] |
| InChI Key | YZJCVRGLJQFTRV-UHFFFAOYSA-N | [4] |
Synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, the likely precursors are 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and thiourea.[4]
General Synthetic Workflow: Hantzsch Thiazole Synthesis
Protocol for Synthesis
Materials:
-
2-bromo-1-(2,4-dimethoxyphenyl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (optional, for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and 1.1 equivalents of thiourea in a suitable volume of absolute ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Potential Research Applications and Biological Evaluation
The 2-aminothiazole scaffold is a versatile pharmacophore with a wide range of biological activities. While specific data for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is limited in the public domain, its structural features suggest potential for investigation in several key research areas.
Anticancer Activity
Many 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[2] The proposed mechanism of action for some of these derivatives includes the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The 2-aminothiazole scaffold is also present in numerous compounds with significant antimicrobial properties.[3] Therefore, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a candidate for screening against various bacterial and fungal strains.
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Considerations
Conclusion
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a research chemical belonging to the highly promising class of 2-aminothiazole derivatives. Based on the extensive biological activities reported for this scaffold, this compound warrants investigation for its potential anticancer and antimicrobial properties. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to initiate preclinical studies. It is imperative to underscore that these are generalized protocols, and optimization may be necessary based on the specific experimental setup and research objectives. Further investigation into the specific molecular targets and mechanisms of action of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine will be critical in elucidating its therapeutic potential.
References
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central (PMC). Available from: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]
-
4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. National Institutes of Health. Available from: [Link]
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- 4. benchchem.com [benchchem.com]
- 5. 4-(2,4-DIMETHOXY-PHENYL)-THIAZOL-2-YLAMINE | 23111-45-7 [chemicalbook.com]
- 6. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Guide to the Solubilization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine for Preclinical Research
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a heterocyclic amine belonging to the thiazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Like many small molecule inhibitors, this compound exhibits limited aqueous solubility, a critical hurdle that must be overcome to ensure accurate and reproducible results in biological assays. This application note provides a detailed, experience-driven protocol for the effective dissolution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. We move beyond a simple list of steps to explain the underlying physicochemical principles, ensuring researchers can not only replicate the method but also adapt it to their specific experimental needs. The protocol emphasizes the preparation of high-concentration primary stock solutions in an organic solvent and the subsequent preparation of aqueous working solutions, a process fraught with potential precipitation if not handled correctly.
Physicochemical Characterization and Solubility Rationale
A compound's solubility behavior is dictated by its molecular structure. 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine possesses a rigid, aromatic core with multiple characteristics that suggest poor solubility in water. The presence of the phenyl and thiazole rings contributes to its lipophilic nature.[3]
An analysis of its computed properties provides a quantitative basis for our dissolution strategy.
| Property | Value | Implication for Dissolution Strategy |
| Molecular Formula | C₁₁H₁₂N₂O₂S | - |
| Molecular Weight | 236.29 g/mol | Essential for accurate molarity calculations.[4][5] |
| XLogP3 | ~2.99 | This value indicates a significant degree of lipophilicity, predicting low aqueous solubility and favoring dissolution in organic solvents.[4] |
| Hydrogen Bond Donors | 1 | Limited capacity to form hydrogen bonds with water.[4] |
| Hydrogen Bond Acceptors | 5 | Moderate capacity to form hydrogen bonds with water.[4] |
| Appearance (Anticipated) | White to off-white solid | Visual confirmation of complete dissolution is critical. |
| Aqueous Solubility | Predicted to be low | A structurally related compound, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, has an experimental solubility of just 34.1 µg/mL.[6] |
The high XLogP3 value is the most telling predictor. It confirms that the molecule preferentially partitions into a non-polar environment over a polar one like water. Therefore, the primary solvent of choice must be a polar aprotic solvent capable of disrupting the crystal lattice of the solid compound without relying on hydrogen bonding. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules and its miscibility with water.[7][8]
Mandatory Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is not widely available, data from structurally related heterocyclic amines and thiazole derivatives necessitate stringent safety precautions.[9][10][11] Similar compounds are classified as potentially harmful if swallowed, may cause skin irritation or allergic reactions, and may have long-term health effects.[12][13]
-
Engineering Controls : All initial handling of the solid compound and preparation of the primary stock solution must be performed in a certified chemical fume hood to prevent inhalation of fine particulates.[12]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required at all times. This includes:
-
A properly fitted lab coat.
-
Nitrile gloves (double-gloving is recommended when handling the concentrated DMSO stock).
-
Chemical splash goggles or safety glasses with side shields.
-
-
Waste Disposal : All contaminated materials (e.g., pipette tips, vials, gloves) and waste solutions must be disposed of in accordance with local, state, and federal hazardous waste regulations.
Experimental Protocol: Primary Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM primary stock solution, a standard starting concentration for most screening assays. The key to this process is ensuring the compound is fully dissolved in the organic solvent before any introduction to an aqueous environment.
Materials and Equipment
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile, amber-colored glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Calibrated micropipettes (P1000, P200)
-
Sonicating water bath (optional, but recommended)
Step-by-Step Methodology
-
Pre-weigh Vial : Tare a sterile, amber-colored vial on a calibrated analytical balance. The amber color protects the compound from potential photodegradation.
-
Weigh Compound : Carefully weigh out 2.36 mg of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine powder into the tared vial. This mass is calculated for a final volume of 1 mL.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (236.29 g/mol) * (1000 mg/g) = 2.36 mg/mL
-
-
Add Solvent : Add 1 mL of anhydrous DMSO to the vial containing the compound. Using anhydrous DMSO is critical as contaminating moisture can lower the solubility of hydrophobic compounds and accelerate degradation.[8]
-
Promote Dissolution : Tightly cap the vial and vortex vigorously for 1-2 minutes. A visual inspection is paramount; the solution must be completely clear with no visible particulates.
-
Gentle Warming/Sonication (If Necessary) : If the solid does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be used to increase the rate of dissolution.[7][14] Do not overheat, as this may degrade the compound. Allow the solution to return to room temperature before use.
-
Aliquot for Storage : To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage : Store the aliquots protected from light at -20°C or -80°C for long-term stability.
Workflow Visualization
Caption: Workflow for preparing a 10 mM primary stock solution.
Experimental Protocol: Aqueous Working Solutions
The most common point of failure is when the DMSO stock solution is diluted into an aqueous buffer for a biological assay. The drastic change in solvent polarity can cause the compound to precipitate, rendering the experiment invalid.
The Principle of Serial Dilution
Directly diluting the 10 mM stock into your final assay buffer (e.g., a 1:1000 dilution to get 10 µM) is highly discouraged. This sudden "solvent shock" will likely cause precipitation. The correct method is to perform intermediate dilutions in pure DMSO before the final dilution into the aqueous medium.[8] This ensures the compound is already in a very dilute state when it encounters the aqueous environment, making it more likely to stay in solution.
Step-by-Step Methodology (Example: 10 µM Working Solution)
-
Thaw Stock : Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Stock (1 mM) : In a new microcentrifuge tube, add 5 µL of the 10 mM stock to 45 µL of pure DMSO. Vortex gently. This is a 1:10 dilution.
-
Prepare Second Intermediate Stock (100 µM) : In a third tube, add 5 µL of the 1 mM intermediate stock to 45 µL of pure DMSO. Vortex gently. This is another 1:10 dilution.
-
Prepare Final Working Solution : Add the required volume of the 100 µM intermediate stock to your final assay buffer. For example, to make 1 mL of a 10 µM solution, add 100 µL of the 100 µM stock to 900 µL of assay buffer.
-
Mix and Use Immediately : Mix thoroughly by gentle inversion or pipetting. It is best practice to prepare the final aqueous working solution immediately before it is added to the experimental system.
Crucial Consideration : The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[7] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.
Advanced Strategies for Persistent Precipitation
If precipitation still occurs, more advanced formulation strategies may be necessary, particularly for in vivo studies.[15]
-
Co-solvent Systems : Formulations can include other biocompatible solvents like Polyethylene Glycol (PEG300/400) or ethanol to improve solubility.[15]
-
Surfactants : Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used to create micellar formulations that encapsulate the hydrophobic compound in an aqueous medium.[14][15] A common starting formulation for animal studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[15]
References
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(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024). ResearchGate. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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How to dissolve small inhibitor molecules for binding assay?. (2013). ResearchGate. [Link]
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Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). ACS Publications. [Link]
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4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | C10H9ClN2OS | CID 10243403. PubChem. [Link]
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Thiazole. Wikipedia. [Link]
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THIAZOLE AND ITS DERIVATIVES. book-s.org. [Link]
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Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science of Animal Resources. [Link]
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Heterocyclic amine. Wikipedia. [Link]
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Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST WebBook. [Link]
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2-Amino-4-phenylthiazole | C9H8N2S | CID 40302. PubChem. [Link]
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The Formation of Heterocyclic Aromatic Amines. Longdom Publishing. [Link]
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in vitro experimental setup with 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
An In-Depth Guide to the In Vitro Characterization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine as a Putative BRAF Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Compounds featuring this moiety frequently exhibit potent and selective kinase inhibitory activity. This guide provides a comprehensive suite of application notes and detailed protocols for the in vitro characterization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a novel compound with structural similarities to known anticancer agents.[1] We hypothesize that this compound functions as an inhibitor of the BRAF kinase, a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway that is frequently mutated and constitutively active in various cancers, including melanoma.[2][3]
This document outlines a logical, multi-step workflow designed for researchers in drug discovery and chemical biology. The protocols detailed herein will enable the systematic evaluation of the compound's mechanism of action, from verifying direct target engagement in a cellular environment to quantifying its enzymatic and cellular effects. We will proceed through three key stages: (1) confirming direct binding to BRAF kinase using the Cellular Thermal Shift Assay (CETSA); (2) determining inhibitory potency through a direct in vitro kinase assay; and (3) assessing the downstream cellular consequences on MAPK pathway signaling and cancer cell viability.
Introduction: Rationale for Investigation
The MAPK/ERK signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[4] The pathway is initiated by extracellular signals that activate a cascade of protein kinases: RAF, MEK, and ERK.[5] In a significant percentage of cancers, mutations in the BRAF gene, most notably the V600E mutation, lead to constitutive activation of the kinase and uncontrolled downstream signaling, driving tumor growth.[4] Consequently, BRAF has become a validated and high-priority therapeutic target.[2]
The compound 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine belongs to a class of substituted methoxybenzoyl-aryl-thiazole (SMART) compounds that have demonstrated potent antiproliferative activity against cancer cells.[1] The structural alerts within this molecule—the 2-aminothiazole core known for hinge-binding interactions in kinase active sites and the dimethoxy-phenyl group—suggest a high probability of activity as a Type I or Type II kinase inhibitor.[6][7] This guide provides the experimental framework to rigorously test this hypothesis.
Figure 1: A logical workflow for the in vitro characterization of a putative kinase inhibitor.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Principle of the Assay: CETSA is a powerful biophysical method used to assess the direct binding of a ligand (drug) to its target protein within a physiological, intact cell environment.[8][9] The principle is based on ligand-induced thermal stabilization. When a protein binds to a ligand, its conformational stability increases, resulting in a higher melting temperature (Tₘ).[8] In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot. A shift to a higher Tₘ in the presence of the compound is strong evidence of direct target engagement.[10]
Protocol 2.1: CETSA for BRAF Target Engagement
This protocol is designed to generate a melt curve for the BRAF protein to determine its thermal stability in the presence and absence of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Materials:
-
A375 (human melanoma, BRAF V600E mutant) or other suitable cancer cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine stock solution (e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody: anti-BRAF.
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment.[11]
Step-by-Step Procedure:
-
Cell Culture: Plate A375 cells in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with either 10 µM of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine or an equivalent volume of DMSO (vehicle control). Incubate for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells by scraping into PBS, centrifuge, and resuspend the cell pellet in a small volume of PBS.
-
Aliquot and Heat Shock: Aliquot the cell suspension into multiple PCR tubes for each condition (drug-treated and vehicle).
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). An unheated sample (RT) serves as a control.[9]
-
Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE and perform Western blotting to detect the amount of soluble BRAF protein.[10]
Data Analysis: Quantify the band intensities for BRAF at each temperature. Plot the normalized band intensity (relative to the unheated control) against temperature for both the drug-treated and vehicle-treated samples. The resulting curves represent the protein melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and thus, target engagement.
Hypothetical CETSA Data
| Temperature (°C) | Vehicle (DMSO) - Soluble BRAF (Normalized Intensity) | Compound-Treated - Soluble BRAF (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 46 | 0.95 | 0.98 |
| 48 | 0.82 | 0.95 |
| 50 | 0.55 | 0.88 |
| 52 | 0.31 | 0.75 |
| 54 | 0.15 | 0.52 |
| 56 | 0.05 | 0.33 |
| 58 | 0.01 | 0.18 |
In Vitro Kinase Activity and Potency
Principle of the Assay: Once target binding is confirmed, the next crucial step is to determine if this binding event translates into functional inhibition of the enzyme's catalytic activity. In vitro kinase assays measure the phosphorylation of a substrate by the kinase.[4] The ADP-Glo™ Kinase Assay is a common luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[4] The amount of ADP is directly proportional to kinase activity. By running the assay with varying concentrations of the inhibitor, a dose-response curve can be generated to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3.1: BRAF V600E In Vitro Kinase Assay
This protocol is adapted for a 96-well plate format to determine the IC₅₀ of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine against the constitutively active BRAF V600E mutant.
Materials:
-
Recombinant human BRAF V600E enzyme.[12]
-
Kinase substrate (e.g., inactive MEK1 K97R).[13]
-
ATP solution.
-
Kinase assay buffer.
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (serial dilutions).
-
Known BRAF inhibitor (e.g., Dabrafenib) as a positive control.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.[4]
-
White, opaque 96-well plates.
-
Luminometer.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Dabrafenib) in the kinase assay buffer. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction Setup: In each well of the 96-well plate, add the following:
-
Kinase buffer.
-
Test compound dilution (or control).
-
Recombinant BRAF V600E enzyme and MEK1 substrate mixture.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[4]
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Subtract the background luminescence (no-enzyme control) from all other readings. Normalize the data by setting the DMSO control as 100% activity and the highest concentration of the control inhibitor as 0% activity. Plot the percent inhibition versus the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Kinase Inhibition Data
| Compound Concentration (nM) | % BRAF Activity |
| 0.1 | 98.5 |
| 1 | 92.1 |
| 10 | 75.4 |
| 50 | 48.9 |
| 100 | 22.6 |
| 500 | 8.3 |
| 1000 | 2.1 |
| Calculated IC₅₀ | ~52 nM |
Cellular Activity and Pathway Modulation
Principle of the Assays: The ultimate goal is to understand if the compound's enzymatic inhibition translates into a desired biological effect in cancer cells. This involves two key assessments: (1) measuring the compound's effect on cell viability or proliferation to determine its cytotoxic/cytostatic potency, and (2) analyzing the downstream signaling pathway to confirm its mechanism of action.[14][15]
Figure 2: Simplified BRAF/MAPK signaling cascade showing the proposed point of inhibition.
Protocol 4.1: Cell Viability Assay (MTT/CellTiter-Glo)
This protocol measures the metabolic activity of cells as an indicator of viability.[16] The MTT assay is a colorimetric assay, while CellTiter-Glo is a luminescence-based assay that measures intracellular ATP levels.[15][16]
Materials:
-
A375 or other BRAF-mutant cancer cell line.
-
Complete cell culture medium.
-
96-well clear (for MTT) or opaque (for CellTiter-Glo) plates.
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (serial dilutions).
-
MTT reagent (Thiazolyl Blue) or CellTiter-Glo® Reagent.[17]
-
Solubilization buffer (for MTT, e.g., DMSO or acidified isopropanol).
-
Microplate reader (absorbance or luminescence).
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) and no-cell (blank) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Development:
-
Signal Detection: Read the plate on a microplate reader at the appropriate wavelength (absorbance at ~570 nm for MTT; luminescence for CellTiter-Glo).
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of the compound and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4.2: Western Blot for MAPK Pathway Inhibition
This protocol assesses the phosphorylation status of MEK and ERK, the key downstream effectors of BRAF, to confirm that the compound inhibits the pathway as hypothesized.[14][18]
Materials:
-
A375 cells.
-
6-well plates.
-
Serum-free medium.
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
-
Lysis buffer, antibodies, and Western blot equipment as in Protocol 2.1.
-
Primary antibodies: anti-phospho-MEK (p-MEK), anti-total-MEK, anti-phospho-ERK (p-ERK), anti-total-ERK, and a loading control (e.g., anti-GAPDH).[5][19]
Step-by-Step Procedure:
-
Cell Culture and Starvation: Seed A375 cells in 6-well plates. When they reach ~80% confluency, serum-starve the cells for 12-24 hours to reduce basal signaling activity.[18]
-
Compound Treatment: Treat the starved cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them directly in the wells with ice-cold lysis buffer.
-
Quantification and Western Blot: Determine protein concentration, normalize samples, and perform Western blotting as described previously.
-
Immunodetection: Probe the membranes with primary antibodies against p-MEK and p-ERK. Subsequently, strip the membranes and re-probe for total MEK, total ERK, and GAPDH to ensure equal protein loading and to assess total protein levels.[11]
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to their respective total protein levels. Express the results as a fold change relative to the untreated (DMSO) control. A dose-dependent decrease in the p-MEK/total-MEK and p-ERK/total-ERK ratios indicates effective inhibition of the BRAF-MAPK pathway.
Hypothetical Western Blot Data Analysis
| Treatment | p-ERK / Total ERK Ratio (Fold Change vs. Control) |
| Vehicle (DMSO) | 1.00 |
| Compound (10 nM) | 0.85 |
| Compound (100 nM) | 0.31 |
| Compound (1000 nM) | 0.08 |
Conclusion and Future Directions
This guide provides a robust and validated workflow for the initial in vitro characterization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. By following these protocols, a researcher can efficiently determine if the compound engages its putative target BRAF in cells, quantify its enzymatic inhibitory potency, and confirm its mechanism of action by observing effects on downstream signaling and cell viability. Positive and correlated results across these assays would provide strong evidence for advancing this compound into further preclinical development, including kinase selectivity profiling, in vivo efficacy studies, and pharmacokinetic assessments.
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Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]
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Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Retrieved from [Link]
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Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. Retrieved from [Link]
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Tran, T. H., et al. (2021). An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. Journal of Biological Chemistry. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
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Ranjan, A., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Retrieved from [Link]
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Du, D., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. Retrieved from [Link]
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Bio-protocol. Cancer Biology - Protein. Bio-protocol. Retrieved from [Link]
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Li, P., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. Retrieved from [Link]
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BPS Bioscience. BRAF (WT) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
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ResearchGate. Western blot analysis of proteins in the mitogen-activated protein.... ResearchGate. Retrieved from [Link]
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Wang, D., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
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Marković, V., & D'Alessandro, S. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Retrieved from [Link]
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Zhang, M., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Retrieved from [Link]
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Li, Y., et al. (2024). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. IMR Press. Retrieved from [Link]
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Willems, S., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sperry, J. B., et al. (2009). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Reaction Biology. BRAF Kinase Assay Service. Reaction Biology. Retrieved from [Link]
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de Oliveira, C. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors. Retrieved from [Link]
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Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Retrieved from [Link]
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Rush, J., et al. (2016). Phospho-proteomic analyses of B-Raf protein complexes reveal new regulatory principles. Oncogene. Retrieved from [Link]
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Stankova, B., et al. (2023). Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors. Molecules. Retrieved from [Link]
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Singh, A., et al. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in Cancer Cell Line Studies
Introduction: Unveiling the Potential of a Novel Thiazole Derivative
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. Within this class, 2-aminothiazole derivatives have garnered substantial interest for their potential as anticancer agents. This document provides a comprehensive guide for the investigation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine , a compound whose structural motifs suggest a promising profile for cancer cell line studies. The dimethoxy-phenyl substitution, in particular, is a feature found in various biologically active molecules, known to modulate pharmacokinetic and pharmacodynamic properties.[1] While extensive research on this specific molecule is emerging, studies on analogous compounds suggest potential mechanisms of action including tubulin polymerization inhibition and the modulation of key signaling pathways involved in cell proliferation and survival.[2][3]
These application notes are designed for researchers, scientists, and drug development professionals, providing a framework for a logical, in-depth evaluation of this compound's in vitro efficacy. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and reproducible results.
Hypothesized Mechanism of Action and Investigational Strategy
Based on the broader class of substituted thiazoles, a primary hypothesis is that 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine may exert its anticancer effects by disrupting microtubule dynamics, a mechanism shared by successful chemotherapeutics.[2][3] A secondary line of inquiry could be its role as a topoisomerase-II inhibitor, another established avenue for anticancer activity in similar heterocyclic compounds.[4]
Our investigational strategy will, therefore, be a multi-step process, beginning with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by a deeper dive into the specific mechanisms of cell death and cell cycle arrest. Finally, we will probe the molecular underpinnings of its action by examining key protein expression and phosphorylation states.
Experimental Workflow Diagram
Caption: A logical workflow for the in-vitro evaluation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Part 1: Cytotoxicity Profiling using MTT Assay
The initial step in evaluating a novel compound is to determine its cytotoxic potential.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Plating:
-
Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[5]
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and viability assessment using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate the plates for 24 hours to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in a suitable solvent like DMSO (e.g., 10 mM).[5]
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).[5]
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Data Presentation: Quantifying Cytotoxicity
The IC50 value is a critical parameter for quantifying a compound's cytotoxic effect.[5]
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value |
| A549 | Lung Carcinoma | 48 | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | 48 | Hypothetical Value |
| PC-3 | Prostate Adenocarcinoma | 48 | Hypothetical Value |
Part 2: Investigating the Mode of Cell Death - Apoptosis Assay
A decrease in cell viability can be attributed to either apoptosis (programmed cell death) or necrosis. Distinguishing between these is crucial for understanding the compound's mechanism. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for this purpose. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[8] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment and Collection:
-
Seed cells in 6-well plates and treat with 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated negative control.
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization.
-
Wash the collected cells with cold 1X PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Part 3: Cell Cycle Analysis
Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a widely used technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Preparation and Fixation:
-
Treat cells with 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA.[12]
-
Incubate the fixed cells for at least 30 minutes at 4°C.[12]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent the staining of double-stranded RNA.[10][12]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of fluorescence intensity, which corresponds to DNA content.
-
The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content.
-
The percentage of cells in each phase can be quantified using cell cycle analysis software.
-
Part 4: Probing Molecular Targets with Western Blotting
Western blotting is an indispensable technique for investigating the effect of a compound on specific proteins within signaling pathways.[13] This allows for the validation of hypothesized mechanisms of action, such as the disruption of tubulin polymerization or the activation of apoptotic pathways.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for the induction of G2/M arrest and apoptosis.
Protocol: Western Blot Analysis
-
Protein Extraction:
-
Treat cells with 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine as in previous experiments.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[14]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-tubulin, anti-cleaved caspase-3, anti-Cyclin B1, anti-phospho-Histone H3, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.[14][16]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software and normalize to the loading control to semi-quantify protein expression levels.
-
References
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne.[Link]
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JoVE. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". JoVE.[Link]
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Rieger, A. M., et al. "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death". Journal of visualized experiments : JoVE, (50), 2597. 2011. [Link]
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Bio-protocol. "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers". Bio-protocol, 2(19), e250. 2012. [Link]
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UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry". UT Health San Antonio.[Link]
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Kim, H. J., & Lee, J. H. "Assaying cell cycle status using flow cytometry". Current protocols in immunology, Chapter 5, Unit 5.7. 2010. [Link]
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Wikipedia. "Cell cycle analysis". Wikipedia.[Link]
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Roche. "MTT Assay Protocol for Cell Viability and Proliferation". Roche.[Link]
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Ain, Q. "Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells". Medium. 2023. [Link]
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ResearchGate. "MTT Proliferation Assay Protocol". ResearchGate.[Link]
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National Center for Biotechnology Information. "Cell Viability Assays". Assay Guidance Manual. 2013. [Link]
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Zhang, X., et al. "Protocol to identify small-molecule inhibitors against cancer drug resistance". STAR protocols, 2(1), 100293. 2021. [Link]
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Bitesize Bio. "Three Steps for Setting up a Drug Screening Assay". Bitesize Bio. 2021. [Link]
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Cell Signaling Technology. "Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments". YouTube. 2021. [Link]
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Smalley, K. S. M. "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines". Methods in molecular biology, 1170, 101–111. 2014. [Link]
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Audisio, T., et al. "A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course". Anticancer Research, 39(7), 3395-3402. 2019. [Link]
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Wang, L., et al. "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships". Bioorganic & medicinal chemistry, 18(21), 7486–7495. 2010. [Link]
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Chen, S., et al. "Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors". Bioorganic & medicinal chemistry letters, 28(2), 113-118. 2018. [Link]
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Romagnoli, R., et al. "[4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines". Journal of medicinal chemistry, 49(19), 5769–5776. 2006. [Link]
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Al-Ostath, R. A., et al. "Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents". Pharmaceuticals, 16(6), 859. 2023. [Link]
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Jończyk, J., et al. "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent". Molecules, 26(23), 7349. 2021. [Link]
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El-Gazzar, A. B. A., et al. "Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products". Acta crystallographica. Section C, Crystal structure communications, 69(Pt 10), 1160–1167. 2013. [Link]
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Viciano-Chumillas, A., et al. "Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors". International journal of molecular sciences, 24(13), 10891. 2023. [Link]
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Sławiński, J., et al. "Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound". Bioorganic & medicinal chemistry, 15(9), 3257–3267. 2007. [Link]
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Application Note & Protocols: Investigating the Neuroprotective Potential of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Introduction: The Rationale for Investigation
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health challenge. A common pathological hallmark across many of these disorders is the progressive loss of neuronal structure and function, often driven by mechanisms like oxidative stress, glutamate-induced excitotoxicity, and neuroinflammation. The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Numerous derivatives have shown promise in preclinical models by modulating key pathological pathways.[3][4]
This document outlines a comprehensive research framework for investigating the neuroprotective potential of a specific, yet under-explored, aminothiazole derivative: 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (CAS: 23111-45-7).[5][6] Based on the established neuroprotective activity of structurally related thiazole compounds, we hypothesize that this molecule may confer protection to neurons against common insults. This guide provides detailed protocols for a logical, phased approach to characterize its activity, starting with fundamental in vitro screening and progressing towards mechanistic and translational studies.
Hypothesized Mechanisms of Neuroprotection
The neuroprotective efficacy of thiazole derivatives often stems from their ability to modulate multiple cellular pathways.[1][2] For 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, we propose investigating the following primary mechanisms based on existing literature for analogous structures:
-
Antioxidant Activity: The compound may directly scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant systems (e.g., via SIRT1 activation), mitigating oxidative damage, a key driver of neuronal death.[1]
-
Anti-Excitotoxic Effects: Overactivation of glutamate receptors leads to excessive calcium influx and subsequent cell death. Thiazole derivatives have been shown to modulate AMPA receptors, suggesting a potential role in curbing excitotoxicity.[7]
-
Inhibition of Apoptotic Pathways: The compound may interfere with the downstream signaling cascades of cell death, such as inhibiting the activation of executioner caspases.
The following experimental plan is designed to systematically test these hypotheses.
Phase 1: Foundational In Vitro Characterization
This phase establishes the compound's basic safety profile in a neuronal context and provides the first evidence of neuroprotective efficacy.
Compound Preparation and Handling
Proper preparation is critical for reproducible results.
| Parameter | Guideline | Rationale |
| Compound | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | Mol. Formula: C₁₁H₁₂N₂O₂S; Mol. Wt.: 236.29 g/mol .[6] |
| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | High solubility for organic compounds; ensures complete dissolution for accurate dosing. |
| Stock Solution | 10 mM in 100% DMSO | A high-concentration stock minimizes the final DMSO concentration in culture media. |
| Storage | Aliquot and store at -20°C or -80°C; protect from light. | Prevents repeated freeze-thaw cycles that can degrade the compound. |
| Final DMSO Conc. | ≤ 0.1% (v/v) in all final culture media | High concentrations of DMSO are toxic to cells. A vehicle control (0.1% DMSO) must be included in all experiments. |
Experimental Workflow Overview
The initial in vitro screening follows a logical progression from safety to efficacy and mechanism.
Caption: Phase 1 In Vitro Experimental Workflow.
Protocol 1: Neuronal Cytotoxicity Assessment
Objective: To determine the concentration range of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine that is non-toxic to neuronal cells.
-
Cell Line: SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™). This is a robust and widely used cell line for neuroprotective screening.[1]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing mitochondrial metabolic activity.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).[1] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the 10 mM stock solution in culture medium to create 2X working solutions. Target final concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a "vehicle control" (0.1% DMSO) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the maximum non-toxic concentration.
Protocol 2: Neuroprotection Against Glutamate-Induced Excitotoxicity
Objective: To assess if pre-treatment with the compound can protect neuronal cells from cell death induced by glutamate. Glutamate-induced excitotoxicity is a well-established and clinically relevant model for screening neuroprotective agents.[8][9]
-
Model: Glutamate-induced injury in SH-SY5Y cells or primary cortical neurons.[8][10]
-
Endpoints: Cell viability (MTT) and cell death (Lactate Dehydrogenase - LDH release). LDH is a cytosolic enzyme that leaks into the medium upon loss of membrane integrity, providing a quantitative measure of cytotoxicity.[1][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Pre-treatment: After 24 hours, remove the medium and add fresh medium containing non-toxic concentrations of the compound (determined from Protocol 1). Typically, 3-5 concentrations are tested. Include vehicle controls.
-
Incubation: Incubate for a pre-treatment period, typically 2-3 hours.[1]
-
Glutamate Insult: Add a concentrated solution of L-glutamate to the wells to achieve a final concentration known to induce ~50% cell death (e.g., 5 mM for HT22 cells, requiring optimization for SH-SY5Y).[11] Do not add glutamate to the "negative control" wells.
-
Control Groups:
-
Vehicle Control (No compound, No glutamate)
-
Compound-Only Control (Highest concentration of compound, No glutamate)
-
Glutamate-Only Control (Vehicle pre-treatment + glutamate)
-
Test Groups (Compound pre-treatment + glutamate)
-
-
-
Post-Insult Incubation: Incubate for 24 hours at 37°C, 5% CO₂.[1][8]
-
LDH Assay:
-
Carefully collect 50 µL of the culture supernatant from each well.
-
Measure LDH activity using a commercially available colorimetric LDH assay kit, following the manufacturer's instructions.[1]
-
-
MTT Assay: Perform the MTT assay on the remaining cells in the plate as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of neuroprotection for both MTT and LDH assays.
-
Protection (%) = [(Value_Test - Value_Glutamate) / (Value_Vehicle - Value_Glutamate)] * 100
-
Phase 2: Elucidating the Mechanism of Action
If the compound shows significant neuroprotection in Phase 1, the next step is to investigate how it works.
Hypothesized Protective Pathway
The diagram below illustrates the canonical pathway of glutamate excitotoxicity and the potential points of intervention for our test compound.
Caption: Hypothesized Mechanism of Neuroprotection.
Protocol 3: Intracellular ROS Measurement
Objective: To determine if the compound reduces the oxidative stress induced by glutamate.
-
Principle: The probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.[1]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of Protocol 2 using a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
DCFDA Loading: After the glutamate insult (a shorter incubation of 6-12 hours may be optimal for ROS), remove the medium and wash cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well. Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the glutamate-only control to quantify the reduction in ROS levels.
Protocol 4: Apoptosis Assessment (Caspase-3/7 Activity)
Objective: To determine if the compound inhibits the executioner caspases involved in apoptosis.
-
Principle: Use a luminogenic or fluorogenic substrate for Caspase-3 and -7. Cleavage of the substrate by active caspases generates a signal proportional to enzyme activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow steps 1-5 of Protocol 2.
-
Caspase Assay: Use a commercially available Caspase-Glo® 3/7 Assay (or similar).
-
Add the assay reagent directly to the wells according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Compare caspase activity in the compound-treated groups to the glutamate-only control.
Phase 3: Advancing to In Vivo Models
Should 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine demonstrate potent in vitro neuroprotection and a clear mechanism of action, the logical next step is to evaluate its efficacy in a living organism.
Considerations for In Vivo Studies:
-
Pharmacokinetics (PK): Initial studies must establish the compound's ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system (CNS).[1]
-
Model Selection: The choice of animal model is critical and depends on the intended therapeutic application.
-
Acute Injury Models: For indications like stroke, a model like transient middle cerebral artery occlusion (tMCAO) in rodents would be appropriate.
-
Chronic Neurodegeneration Models: For diseases like Parkinson's, a toxin-induced model (e.g., 6-OHDA or MPTP) could be used.[1] For Alzheimer's, transgenic mouse models expressing human disease-associated genes are the standard.[12][13]
-
-
Endpoints: Efficacy would be measured by a combination of behavioral tests (e.g., motor function, memory tasks), histological analysis (e.g., lesion volume, neuron counts), and biochemical markers (e.g., levels of inflammatory cytokines or disease-specific proteins).[12]
Conclusion
This application note provides a structured, evidence-based framework for the initial investigation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine as a potential neuroprotective agent. The protocols are designed to be robust and reproducible, allowing researchers to efficiently determine the compound's safety, efficacy, and mechanism of action in established in vitro models of neuronal injury. Positive results from this comprehensive screening cascade would provide a strong rationale for advancing this promising thiazole derivative into more complex preclinical in vivo models of neurodegenerative disease.
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Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3232. Available at: [Link]
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Link, C. D. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies, 10(1), e115-e119. Available at: [Link]
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Brozovič, A., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions, 381, 110542. Available at: [Link]
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Aday, B., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1). Available at: [Link]
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Alam, M. A., et al. (2021). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Drug Research Reviews, 13(3), 179-197. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4520. Available at: [Link]
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Huang, X., et al. (2013). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Molecular and Cellular Biochemistry, 383(1-2), 149-159. Available at: [Link]
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Simone, A., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 168, 266-281. Available at: [Link]
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- 2. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | CymitQuimica [cymitquimica.com]
- 6. 4-(2,4-DIMETHOXY-PHENYL)-THIAZOL-2-YLAMINE | 23111-45-7 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. innoprot.com [innoprot.com]
- 9. neuroproof.com [neuroproof.com]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 13. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Biological Characterization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Introduction: Unveiling the Therapeutic Potential of a Novel 2-Aminothiazole Compound
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] This heterocyclic motif is particularly prominent in the development of kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[2][3] 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a novel compound featuring this key scaffold, suggesting its potential as a modulator of critical biological pathways. The dimethoxy substitution pattern on the phenyl ring is also a common feature in many biologically active molecules, known to influence pharmacokinetic and pharmacodynamic properties.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the biological activity of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. We present a strategic, multi-tiered approach, beginning with broad-based screening to identify its primary biological effects, followed by more focused biochemical and cell-based assays to elucidate its mechanism of action. The protocols herein are designed to be robust and reproducible, providing a solid framework for investigating this promising compound.
Part 1: Primary Screening – A Broad-Spectrum Approach to Identify Biological Activity
The initial phase of characterization involves casting a wide net to identify the most probable therapeutic area for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. Given the prevalence of the 2-aminothiazole core in kinase inhibitors and cytotoxic agents, we will focus on these two areas.
Kinase Inhibitor Profiling: A High-Throughput Kinome Scan
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] A broad kinase panel screening is the most efficient first step to determine if 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine has activity against this important class of enzymes.[7]
Causality Behind Experimental Choices: We employ a high-throughput in vitro kinase assay to rapidly screen the compound against a large panel of kinases. This provides a broad overview of its selectivity profile.[7] A luminescent-based assay is chosen for its high sensitivity and wide dynamic range, making it suitable for identifying even modest inhibitors.
Experimental Protocol: In Vitro Kinase Profiling Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in 100% DMSO. From this, create a working solution of 100 µM in kinase assay buffer.
-
Assay Plate Preparation: Use a 384-well, white, flat-bottom plate. Add 5 µL of the 100 µM compound working solution to the appropriate wells for a final screening concentration of 10 µM. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Kinase and Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well. The specific kinase and its corresponding substrate will vary depending on the panel used.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[6]
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add 15 µL of a luminescence-based kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay). Incubate at room temperature for 40 minutes to allow the luminescent signal to develop.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Percent Inhibition at 10 µM |
| CDK2/CycA | 85% |
| GSK-3β | 92% |
| SRC | 15% |
| EGFR | 10% |
| ... (other kinases) | ... |
This table presents hypothetical data for illustrative purposes.
Antiproliferative Activity Screening: Assessing Cytotoxic Effects
To evaluate the potential of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine as an anticancer agent, a cell proliferation assay against a panel of human cancer cell lines is a fundamental next step.[1] The Sulforhodamine B (SRB) assay is a reliable method that measures cell density based on the measurement of cellular protein content.
Causality Behind Experimental Choices: The SRB assay is chosen for its simplicity, reproducibility, and its independence from metabolic activity, which can be a confounding factor in other proliferation assays like the MTT assay. Screening against a diverse panel of cell lines (e.g., from different tissue origins) can provide early insights into potential cancer types that may be more sensitive to the compound.
Experimental Protocol: SRB Antiproliferative Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in cell culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilization: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Read the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.
Data Presentation: Antiproliferative Activity
| Cell Line | Tissue Origin | GI50 (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| HCT-116 | Colon Cancer | 1.8 |
| A549 | Lung Cancer | 15.7 |
| PC-3 | Prostate Cancer | 2.1 |
This table presents hypothetical data for illustrative purposes.
Part 2: Target Validation and Mechanistic Elucidation
Positive results from the primary screening phase necessitate a deeper investigation to validate the identified targets and understand the compound's mechanism of action.
Biochemical Assay: IC50 Determination for Lead Kinase Targets
Once primary kinase targets are identified, the next step is to determine the potency of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine against these specific enzymes by generating a dose-response curve and calculating the IC50 value.
Causality Behind Experimental Choices: An IC50 value provides a quantitative measure of the compound's potency, which is crucial for lead optimization and for comparing its activity with other inhibitors.[8] The protocol is similar to the initial screen but involves a serial dilution of the inhibitor.
Experimental Protocol: Kinase IC50 Determination
-
Compound Dilution: Prepare a 10-point serial dilution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in DMSO, followed by a further dilution in kinase assay buffer.
-
Assay Procedure: Follow the same steps as the in vitro kinase profiling screen (Section 1.1), but use the serial dilution of the compound instead of a single concentration.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Kinase Inhibitory Potency
| Kinase Target | IC50 (nM) |
| CDK2/CycA | 150 |
| GSK-3β | 85 |
This table presents hypothetical data for illustrative purposes.
Cell-Based Target Engagement: Confirming Activity in a Cellular Milieu
Biochemical assays are essential but do not always reflect a compound's activity within the complex environment of a living cell.[9] A cellular target engagement assay is critical to confirm that 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine can enter cells and bind to its intended target. A common method is to assess the phosphorylation status of a known substrate of the target kinase.[9][10]
Causality Behind Experimental Choices: This assay provides evidence of target modulation in a physiological context.[11] A decrease in the phosphorylation of a direct downstream substrate upon treatment with the compound indicates successful target engagement and inhibition. Western blotting is a widely used and robust technique for this purpose.
Experimental Protocol: Cellular Phospho-Substrate Assay
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Visualization and Formatting
Diagrams
Caption: Overall workflow for characterizing 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Caption: A generic kinase signaling pathway illustrating the point of inhibition.
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the handling, storage, and utilization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (CAS No. 23111-45-7). As a member of the 2-aminothiazole class of heterocyclic compounds, this molecule holds significant potential in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics.[1][2] These application notes are designed to equip researchers with the necessary protocols and safety information to effectively and safely incorporate this compound into their research workflows. The following sections detail the compound's properties, safe handling and storage procedures, and step-by-step protocols for the preparation of stock solutions for experimental use.
Compound Identification and Physicochemical Properties
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a solid organic compound. A thorough understanding of its chemical and physical properties is fundamental to its appropriate handling and use in a laboratory setting.[3]
| Property | Value | Source |
| IUPAC Name | 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | [3] |
| CAS Number | 23111-45-7 | [4] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [4][5] |
| Molecular Weight | 236.29 g/mol | [5][6] |
| Appearance | Solid (likely crystalline powder) | [7] |
| Purity | Typically ≥95% (verify with supplier's Certificate of Analysis) | [8] |
| Boiling Point | 394.6 °C | [4] |
| Density | 1.258 g/cm³ | [4] |
Note: Some physical properties are predicted and may vary. Always refer to the supplier's documentation for lot-specific data.
Safety, Handling, and Personal Protective Equipment (PPE)
2.1. Hazard Assessment (Inferred)
Based on structurally similar compounds and the general class of aromatic amines, the following hazards should be anticipated:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
2.2. Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following engineering controls and PPE are mandatory.
-
Engineering Controls:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Use an enclosed balance or a balance placed within the fume hood for weighing the powder.[2]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before each use and change them frequently, especially if contaminated.
-
Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an appropriate particulate filter should be used.
-
2.3. General Handling Practices
-
Avoid creating dust when handling the solid material.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage and Stability
Proper storage is critical to maintaining the integrity and stability of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
3.1. Short-Term and Long-Term Storage
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. For long-term storage, refrigeration at 4°C is recommended. Some suppliers suggest storage at -20°C for maximum stability.[7]
-
Solutions: The stability of this compound in solution is not well-documented. It is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
3.2. Incompatible Materials
Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.
Experimental Protocols
4.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile, amber or light-blocking microcentrifuge tubes or cryovials for aliquoting
Calculation:
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of the compound is calculated using the following formula:
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM solution:
Mass (mg) = 0.010 mol/L × 0.001 L × 236.29 g/mol × 1000 mg/g = 2.36 mg
Adjust the calculation based on the desired final volume.
Step-by-Step Procedure:
-
Preparation: Don all appropriate PPE and perform all subsequent steps in a chemical fume hood.
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh out the calculated mass (e.g., 2.36 mg) of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
-
Dissolution: a. Transfer the weighed compound into the appropriate sized volumetric flask. b. Add a portion of anhydrous DMSO (approximately half of the final volume) to the flask. c. Gently swirl the flask or use a vortex mixer at a low setting to dissolve the solid completely. Visually inspect to ensure no solid particles remain.
-
Final Volume Adjustment: a. Once the solid is fully dissolved, add anhydrous DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark. b. Cap the flask and invert it several times (10-15 inversions) to ensure the solution is homogeneous.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use aliquots in sterile, amber, or light-blocking vials. b. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C, protected from light.
4.2. Workflow Diagram
Caption: Workflow for preparing a stock solution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Waste Disposal
All waste containing 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, including contaminated consumables (gloves, pipette tips, weighing boats) and excess solutions, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Collect in a sealed, compatible container (e.g., glass or polyethylene) labeled "Hazardous Waste" with the full chemical name and solvent. Do not mix with incompatible waste streams.
Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. Retrieved from [Link]
- NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-.
Sources
- 1. CAS 51837-85-5: 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 4-(2,4-DIMETHOXY-PHENYL)-THIAZOL-2-YLAMINE | 23111-45-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | CymitQuimica [cymitquimica.com]
- 8. usbio.net [usbio.net]
Troubleshooting & Optimization
Introduction: Understanding the Stability of a Key Research Compound
An In-depth Technical Guide to the Stability of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Welcome to the technical support center for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (CAS No. 23111-45-7). This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1][2] As with any promising compound, a thorough understanding of its chemical stability is paramount for ensuring the integrity of experimental data, developing robust formulations, and defining appropriate storage and handling procedures.
While specific, in-depth stability studies on 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine are not extensively documented in public literature, its stability profile can be expertly inferred from its core structure: the 2-aminothiazole ring substituted with an electron-rich 2,4-dimethoxyphenyl group. This guide, drawing upon established principles of chemical stability and data from structurally related analogs, provides researchers with a practical framework for anticipating and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine?
A1: Based on its chemical structure, the main stability concerns are susceptibility to photodegradation, oxidation, and, to a lesser extent, hydrolysis under harsh acidic or basic conditions. The presence of the aryl ring attached to the thiazole core is known to increase photosensitivity.[3][4] The thiazole ring's sulfur atom is a potential site for oxidation, and the exocyclic amino group can be involved in hydrolytic degradation under forced conditions.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To maximize shelf-life and prevent degradation, the solid compound should be stored in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C).[5] For enhanced protection against oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: How stable is this compound in common laboratory solvents and aqueous solutions?
A3: While soluble in organic solvents like DMSO and ethanol, stock solutions should be stored under the same protective conditions as the solid (cold and dark) to minimize degradation.[5] Aqueous solutions are not recommended for long-term storage, as some aminothiazole derivatives can be susceptible to hydrolysis.[5][6] It is best practice to prepare aqueous solutions fresh for each experiment.[5]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing insights into the underlying causes and offering practical solutions.
Issue 1: Appearance of Unknown Peaks in HPLC After Sample Preparation
-
Question: I dissolved my compound in a solvent and left the vial on the lab bench. When I analyzed it by HPLC a few hours later, I saw several new, smaller peaks that were not in the original standard. What is happening?
-
Probable Cause: This is a classic sign of photodegradation. The 2-aminothiazole scaffold, particularly when substituted with an aryl group, can be highly sensitive to UV and even ambient light.[7][8] Exposure to light can initiate photo-oxygenation, often involving a reaction with singlet oxygen in a [4+2] Diels-Alder cycloaddition, which leads to the formation of an unstable endoperoxide that rearranges into various degradation products.[4]
-
Solution:
-
Protect from Light: Always handle the compound and its solutions under subdued lighting. Use amber glass vials or wrap clear vials in aluminum foil.
-
Minimize Exposure Time: Prepare samples immediately before analysis. Avoid leaving solutions, even in protected vials, exposed to light for extended periods.
-
Confirm Photodegradation: To confirm this is the issue, expose a solution to a UV lamp for a short period (e.g., 1-2 hours) and compare its chromatogram to a freshly prepared, light-protected sample. A significant increase in impurities in the UV-exposed sample will confirm photosensitivity.
-
Issue 2: Compound Degradation in Reactions Involving Oxidizing Agents
-
Question: I am performing a reaction that involves an oxidizing agent (e.g., H₂O₂, mCPBA), and I'm getting low yields of my desired product along with multiple byproducts. Could my starting material be degrading?
-
Probable Cause: Yes, the thiazole ring is susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, which alters the compound's aromaticity and chemical properties.[9] Forced degradation studies on similar thiazole derivatives consistently show significant degradation under oxidative stress.[10][11]
-
Solution:
-
Select Milder Reagents: If possible, choose a milder or more selective oxidizing agent for your transformation.
-
Control Stoichiometry: Use the minimum required amount of the oxidizing agent and monitor the reaction closely to avoid over-oxidation.
-
Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of potential degradation side reactions.
-
Issue 3: Poor Recovery or New Impurities When Using Acidic/Basic Mobile Phases in HPLC
-
Question: My peak shape and recovery are poor when I use a mobile phase with a low pH (e.g., 0.1% TFA) or high pH for HPLC analysis, especially if the samples sit in the autosampler for a long time. Why?
-
Probable Cause: While generally more stable than their 4-aminothiazole isomers, 2-aminothiazoles can still undergo acid or base-catalyzed hydrolysis under harsh conditions, particularly over extended periods.[10] The primary sites for hydrolysis would be the exocyclic amino group or the methoxy ether linkages on the phenyl ring.
-
Solution:
-
Use Buffered, Near-Neutral Mobile Phases: Whenever possible, develop an HPLC method using a mobile phase buffered closer to a neutral pH (e.g., pH 6-7.5).
-
Limit Sample Residence Time: Analyze samples promptly after placing them in the autosampler. If a long sequence is necessary, consider using a refrigerated autosampler to slow down potential degradation.
-
Perform a Time-Course Study: To assess stability in your mobile phase, inject the same sample vial at regular intervals (e.g., 0, 2, 4, 8 hours) and monitor the peak area of the parent compound and the formation of any new impurities.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the key potential degradation pathways for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine based on established reactivity for the aryl-2-aminothiazole scaffold.
Caption: Potential degradation pathways for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Key Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your specific batch of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a forced degradation (stress testing) study is indispensable.[12] This protocol provides a systematic way to identify potential degradants and establish a stability-indicating analytical method.[11]
Objective: To assess the degradation of the compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
-
pH meter, calibrated oven, photostability chamber
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours (at RT or 60°C) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours (at RT or 60°C) | To assess stability in basic environments. |
| Oxidation | 3% H₂O₂ | 2 - 24 hours (at RT) | To evaluate susceptibility to oxidation. |
| Thermal Stress | 80°C (Solid & Solution) | 24 - 72 hours | To determine heat sensitivity. |
| Photostability | ICH Q1B conditions | Per guideline | To evaluate sensitivity to light. |
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
-
Applying Stress Conditions (Perform in parallel):
-
Control Sample: Dilute the stock solution with the solvent to a working concentration (e.g., 0.1 mg/mL). Keep this protected from light at 2-8°C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (to get a final acid concentration of 0.1 M). Keep at room temperature or heat gently (e.g., 60°C).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress (Solution): Place a vial of the stock solution in a calibrated oven at 80°C.
-
Thermal Stress (Solid): Place a small amount of the solid compound in an open vial in a calibrated oven at 80°C. After the stress period, dissolve it to the working concentration.
-
Photostability: Expose both solid compound and solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Crucial Step: Quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.
-
Dilute all samples to the working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a suitable HPLC method (e.g., C18 column, gradient elution with ACN/water, UV detection at an appropriate wavelength).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound.
-
Identify and quantify any new peaks (degradation products).
-
Calculate the percentage of degradation and assess the "mass balance" to ensure all major degradants are accounted for. This process helps validate your analytical method as "stability-indicating."
-
This structured approach will provide you with invaluable, batch-specific data on the stability of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, enabling more robust and reliable research outcomes.
References
- An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminothiazole-4-Carboxylic Acid. Benchchem.
-
Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(70), 10388-10391. Available at: [Link]
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UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
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Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. Available at: [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. NIH. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Available at: [Link]
-
Singh, N., Sutar, N., & Kumar, S. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. Available at: [Link]
-
Thiazole. Wikipedia. Available at: [Link]
-
Kalgutkar, A. S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 425-434. Available at: [Link]
-
Murai, T., et al. (2020). Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. ResearchGate. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Hsieh, C. J., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 17(11), 3959-3967. Available at: [Link]
-
Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate. Available at: [Link]
-
Forced Degradation – A Review. (2022). Available at: [Link]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. Available at: [Link]
-
2-Aminothiazole. Wikipedia. Available at: [Link]
-
Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 61(1), 1-20. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]
-
2-Amino-4-phenylthiazole. PubChem. Available at: [Link]
-
4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. PubChem. Available at: [Link]
-
Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST WebBook. Available at: [Link]
-
2-Thiazolamine, 4-phenyl-. NIST WebBook. Available at: [Link]
-
4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. NIH. Available at: [Link]
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Technical Support Center: Synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Welcome to the technical support guide for the synthesis of 4-(2,4-dimethoxyphenyl)-thiazol-2-ylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As a key structural motif in medicinal chemistry, particularly in the development of tubulin inhibitors and other therapeutic agents, a reliable and efficient synthesis is crucial.[1][2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of the Synthesis: The Hantzsch Thiazole Synthesis
The most common and direct route to synthesizing 4-(2,4-dimethoxyphenyl)-thiazol-2-ylamine is the Hantzsch thiazole synthesis.[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this specific case, the reactants are 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and thiourea . The reaction is typically performed in a protic solvent like ethanol and often requires heating to proceed to completion.[4][6]
The general mechanism involves an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]
Sources
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving the Yield of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Welcome to the technical support center for the synthesis of 4-(2,4-dimethoxy-phenyl)-thiazol-2-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize this important synthesis. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to make informed decisions to maximize your yield and purity.
The synthesis of 2-aminothiazole derivatives is a cornerstone of medicinal chemistry, with this scaffold appearing in numerous pharmacologically active agents.[1][2] The target molecule, 4-(2,4-dimethoxy-phenyl)-thiazol-2-ylamine, is typically prepared via the Hantzsch thiazole synthesis, a reliable and high-yielding reaction first described in 1887.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[5]
This guide provides a question-and-answer-based troubleshooting section, detailed protocols, and FAQs to address common challenges encountered during this synthesis.
Reaction Overview: The Hantzsch Thiazole Synthesis
The fundamental reaction for preparing the target compound is the condensation between 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and thiourea .[6] The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic thiazole ring.
Caption: Hantzsch synthesis workflow for thiazoles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is very low, or I've isolated no product. What went wrong?
This is a common issue that can usually be traced back to one of four key areas: reagents, reaction conditions, or the work-up procedure.
A. Reagent Quality and Stoichiometry
-
The Cause: The α-haloketone (2-bromo-1-(2,4-dimethoxyphenyl)ethanone) is susceptible to degradation, especially if it is old or has been improperly stored. Thiourea should be of high purity. Using incorrect molar ratios can also significantly hinder the reaction.
-
The Solution:
-
Verify Reagent Purity: Ensure the α-haloketone is fresh. If it has discolored (often turning yellow or brown), it may have decomposed. Consider purifying it by recrystallization if its integrity is in doubt.
-
Check Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more expensive α-haloketone.[7] However, a large excess can complicate purification. Start with a ratio between 1:1 and 1:1.5 (α-haloketone:thiourea).
-
B. Reaction Conditions: Temperature and Time
-
The Cause: The Hantzsch synthesis often requires thermal energy to proceed at a reasonable rate, but excessive heat can lead to the decomposition of reactants and products.[8] Conversely, insufficient heating or reaction time will result in incomplete conversion.
-
The Solution:
-
Optimize Temperature: If you are running the reaction at room temperature, try gentle heating to 40-60 °C.[8] Many procedures call for refluxing in a solvent like ethanol for 30 minutes to several hours.[7][9]
-
Monitor Reaction Progress: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (especially the α-haloketone). The reaction is complete when the ketone spot is no longer visible.
-
C. Solvent Choice
-
The Cause: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction. An inappropriate solvent can lead to poor reaction rates.
-
The Solution:
-
Recommended Solvents: Alcohols, particularly ethanol and methanol, are the most commonly used and effective solvents for this synthesis.[8][9]
-
Alternative Systems: For some substrates, a mixture of ethanol and water (e.g., 1:1 v/v) has been shown to improve yields.[10][11] Polar solvents are also highly effective for microwave-assisted syntheses.[4]
-
| Parameter | Recommendation | Rationale & Reference |
| Solvent | Ethanol or Methanol | Standard polar protic solvents that effectively dissolve reactants. |
| Temperature | 60-80 °C (Reflux) | Provides sufficient energy for the reaction without significant decomposition.[9] |
| Time | 30 min - 4 hr | Reaction should be monitored to completion via TLC. |
| Stoichiometry | 1.1 - 1.5 eq. Thiourea | A slight excess of thiourea drives the reaction to completion.[7] |
Table 1: Recommended Starting Conditions for Optimization.
Question 2: My product is impure, and I'm struggling with purification. What are the best methods?
Low purity is often a result of incomplete reaction or improper work-up leading to the co-precipitation of side products or starting materials.
A. Work-up Procedure
-
The Cause: The reaction generates hydrobromic acid (HBr), which forms the hydrobromide salt of your 2-aminothiazole product. If this salt is not properly neutralized, the free amine will not precipitate, leading to low isolated yield.
-
The Solution:
-
Basification is Key: After cooling the reaction mixture, pour it into a beaker containing a weak base solution, such as 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[7][8][12] Stir until the pH is basic (pH 8-9).
-
Precipitation and Isolation: The free base, 4-(2,4-dimethoxy-phenyl)-thiazol-2-ylamine, is typically poorly soluble in water and should precipitate as a solid.[7] Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and air dry.
-
B. Purification Techniques
-
The Cause: If the product is still impure after the initial precipitation, further purification is necessary.
-
The Solution:
-
Recrystallization: This is the most common and effective method. Ethanol is an excellent solvent for recrystallizing 2-aminothiazole derivatives.[9][13] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.
-
Caption: A logical workflow for troubleshooting low-yield issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Hantzsch synthesis of 2-amino-4-arylthiazoles? A: The Hantzsch synthesis is generally considered a high-yielding reaction.[10] With optimized conditions, yields can range from 60% to over 90%. A reported synthesis of a similar compound, 2-amino-4-phenylthiazole, achieved an 85% yield.[13]
Q2: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis is an excellent method for accelerating the Hantzsch reaction and can often improve yields.[14][15] Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor.[4]
Q3: Are there any significant side reactions to be aware of? A: With unsubstituted thiourea, the reaction is quite clean. The primary potential issue is the formation of isomeric products if an N-substituted thiourea is used, though this is not relevant for the title compound.[16] At excessively high temperatures, decomposition can occur, leading to a complex mixture of byproducts.[8]
Q4: What are the primary safety precautions for this reaction? A: α-Haloketones, such as 2-bromo-1-(2,4-dimethoxyphenyl)ethanone, are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
2-bromo-1-(2,4-dimethoxyphenyl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (approx. 5-10 mL per gram of α-haloketone)
-
5% Aqueous Sodium Carbonate solution
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(2,4-dimethoxyphenyl)ethanone (1.0 eq) and ethanol.
-
Stir the mixture until the ketone has completely dissolved.
-
Add thiourea (1.2 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 1-3 hours.
-
Once the starting ketone is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approximately 4-5 times the volume of ethanol used).
-
Stir the resulting suspension for 15-20 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water.
-
Allow the product to air dry on the filter paper or on a watch glass.
-
For further purification, recrystallize the crude solid from hot ethanol.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. Retrieved from [Link]
-
Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2-aminothiazole.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
Preprints.org. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
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- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 13. scispace.com [scispace.com]
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Technical Support Center: Troubleshooting the Crystallization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Welcome to the dedicated technical support guide for researchers working with 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. This resource provides in-depth, experience-driven answers to common and complex crystallization challenges encountered in the lab. Our goal is to move beyond simple procedural lists and explain the causal relationships behind each step, empowering you to make informed decisions and achieve high-purity crystalline material.
Section 1: Compound Profile & Key Crystallization Considerations
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a heterocyclic compound featuring a thiazole ring, which imparts a degree of aromaticity and planarity, and a basic amino group.[1][2] These structural features are critical to its crystallization behavior. The dimethoxy-substituted phenyl ring adds bulk and influences intermolecular interactions, while the primary amine provides a site for strong hydrogen bonding and potential salt formation. Understanding these characteristics is the first step in designing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [3] |
| Molecular Weight | ~236.29 g/mol | [3][4] |
| Physical Form | Solid | |
| Key Functional Groups | Primary Amine (basic), Thiazole (aromatic), Ether (methoxy) | [5] |
| Predicted Behavior | Potential for strong H-bonding, π-stacking, salt formation. | [6][7] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most pressing issues encountered during the crystallization of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in a direct question-and-answer format.
Q1: My compound won't crystallize from solution after cooling. What are the primary causes and how do I fix it?
A1: Failure to crystallize is almost always a problem of insufficient supersaturation. This means the compound is too soluble in the solvent, even at low temperatures.
-
Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature. If the concentration is too low, the energetic barrier for molecules to organize into a crystal lattice is never overcome.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: The most common reason is using too much solvent.[8] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Periodically remove it from the heat and allow it to cool to see if crystals form.
-
Induce Crystallization (Seeding): If you have a previously saved pure crystal of the compound, add a tiny speck (a "seed crystal") to the cooled, supersaturated solution. This provides a template for new crystals to grow upon.
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add an Anti-Solvent: If the compound is dissolved in a good solvent (e.g., ethanol, DMF), you can slowly add a "poor" solvent in which it is insoluble (e.g., water, hexane) until the solution becomes faintly cloudy (the cloud point). This indicates the start of precipitation. Add a drop or two of the good solvent to redissolve the cloudiness and then allow the mixture to cool slowly. This technique, also known as diffusion crystallization, can be highly effective for stubborn compounds.[9]
-
Q2: The compound "crashed out" as a fine powder instead of forming distinct crystals. Is this a problem?
A2: Yes, this is a significant problem. Rapid precipitation, or "crashing out," is indicative of a process that is too fast, which almost guarantees the inclusion of impurities within the solid.[8] The goal of crystallization is purification, and this is defeated by rapid, uncontrolled precipitation.[10]
-
Causality: This occurs when the solution becomes massively supersaturated very quickly, typically from cooling too rapidly. Molecules don't have time to align correctly into a low-energy crystal lattice and instead solidify randomly, trapping solvent and impurities.[8]
-
Solutions:
-
Slow Down the Cooling Process: This is the most critical factor.[11] Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[8] Once at room temperature, it can be moved to a refrigerator and then a freezer to maximize yield.
-
Use Slightly More Solvent: Re-heat the solution and add a small, measured amount of additional hot solvent (e.g., 5-10% more volume).[8] This slightly reduces the degree of supersaturation at any given temperature, forcing the crystallization to proceed more slowly and selectively as it cools.
-
Q3: My compound separated as an oily liquid instead of a solid. How do I prevent this "oiling out"?
A3: "Oiling out" occurs when the solute's solubility is exceeded at a temperature that is above its melting point (or the melting point of the solvated compound). The compound comes out of solution as a liquid phase instead of a solid crystal lattice.
-
Causality: This is common when using a high-boiling point solvent for a relatively low-melting point solid. It can also be caused by the presence of impurities that depress the melting point of the solid.
-
Solutions:
-
Lower the Starting Temperature: Re-heat the oil/solvent mixture until it is homogeneous. Allow it to cool more slowly, and try to induce crystallization by seeding or scratching at a temperature well below the compound's melting point.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Increase Solvent Volume: Oiling out is often a sign of extreme supersaturation. Diluting the solution by adding more solvent can sometimes prevent the formation of the oil phase, allowing for direct crystallization from the more dilute solution upon cooling.
-
Q4: My final product is still impure after recrystallization. What's going on?
A4: Impurity issues after a crystallization attempt usually stem from one of three sources: poor impurity rejection during crystal growth, surface contamination, or the use of an inappropriate solvent system.
-
Causality & Solutions:
-
Co-crystallization/Solid Solution: If an impurity is structurally very similar to your target compound, it can be incorporated directly into the crystal lattice, forming a solid solution.[10][12] In this case, a single recrystallization may be insufficient. Multiple recrystallizations may be necessary, or a different purification technique (like column chromatography) may be required first to remove the problematic impurity.
-
Surface Contamination: The surfaces of your crystals can be coated with residual mother liquor, which is rich in impurities.[10] An effective washing step is critical. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is crucial to wash away impurities without dissolving a significant amount of your product.
-
Reslurrying: If surface contamination is suspected, a reslurry can be effective. This involves suspending the crystalline product in a fresh, cold solvent where the compound has very low solubility, stirring for a period, and then re-filtering. This process is excellent for washing away surface-adsorbed impurities.[12]
-
Q5: Are there specific strategies for crystallizing a basic amine like this one?
A5: Absolutely. The basicity of the primary amine group offers a powerful handle to manipulate solubility and improve crystallization.
-
Causality: Amines can be protonated by acids to form ammonium salts.[7] These salts often have dramatically different solubility profiles and higher crystallinity compared to the free base. This is a classic technique for purifying amines.[13]
-
Strategy: Salt Formation
-
Dissolve the crude 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in a suitable organic solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Slowly add a solution of an acid, such as HCl in diethyl ether or isopropanol, dropwise while stirring.
-
The corresponding hydrochloride salt will often precipitate immediately. If not, the solution can be concentrated and cooled to induce crystallization.
-
The purified salt can be collected by filtration. If the free base is required for subsequent steps, the salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified free amine.
-
Section 3: Protocols and Workflows
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent system for recrystallization.
-
Preparation: Place ~10-20 mg of your crude compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (see Table 2) dropwise (~0.5 mL). Observe if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound well at this stage.[11] Set aside any solvents where the compound is freely soluble.
-
Hot Solubility Test: Gently heat the remaining test tubes in a water or sand bath. Continue adding the respective solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal solvent will dissolve the compound completely near its boiling point.
-
Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. Place them in an ice bath for 10-15 minutes.
-
Evaluation: The best solvent is one that showed poor solubility at room temperature but high solubility when hot, and which produced a good yield of crystalline solid upon cooling.[11] If no single solvent works, try solvent pairs (e.g., dissolve in hot ethanol, add water dropwise until cloudy).
Workflow: Troubleshooting Crystallization Failures
The following diagram outlines a logical progression for troubleshooting common crystallization problems.
Caption: A troubleshooting flowchart for crystallization.
Section 4: Data Summary
Table 2: Suggested Solvents for Crystallizing Thiazole Derivatives
This table is compiled from literature reports on the crystallization of various thiazole-containing compounds and serves as a starting point for your solvent screening.
| Solvent Class | Single Solvents | Mixed Solvents (Anti-Solvent Systems) | Source(s) |
| Alcohols | Ethanol, Methanol | Ethanol/Water, Methanol/Water | [11][14][15][16] |
| Ketones | Acetone | Acetone/Hexane | [11][17] |
| Esters | Ethyl Acetate | - | [18] |
| Aprotic Polar | DMF, DMSO | DMF/Dichloromethane (Diffusion) | [9][19] |
| Aromatic/Halogenated | Toluene | Benzene/Chloroform, Hexane/Chloroform | [6][14][20] |
| Alkanes | Hexane, Cyclohexane | - | [11][20] |
Section 5: Understanding the Science - Key Factors in Crystallization
Successful crystallization is a balance of thermodynamic and kinetic factors. The quality and yield of your final product are governed by the interplay between solubility, temperature, purity, and the rate of cooling.
Caption: Interplay of factors governing crystallization success.
-
Thermodynamics dictates if crystallization can happen. This is governed by the solubility curve of the compound in a chosen solvent. You must create a supersaturated solution for crystals to form. The presence of impurities can disrupt the thermodynamics, sometimes inhibiting crystallization altogether.[21]
-
Kinetics dictates how the crystallization happens. The cooling rate is the dominant kinetic factor. Slow cooling favors crystal growth over nucleation, leading to larger, purer crystals.[8] Rapid cooling favors nucleation, leading to a large number of small, often impure, crystals.
By carefully selecting your solvent (thermodynamics) and controlling the cooling rate (kinetics), you can guide the system toward the desired outcome: a high yield of pure crystalline 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
References
-
[NIH National Center for Biotechnology Information. (n.d.). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[6][8][22]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies.]()
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- 4. 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine | C11H12N2O2S | CID 332397 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
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overcoming solubility issues with 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Document ID: TSS-DMPT-SOL-001
Last Updated: January 16, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. Based on its structural motifs—a heterocyclic 2-aminothiazole core and a dimethoxyphenyl substituent—this compound is predicted to have low aqueous solubility, a common challenge in drug discovery.[1][2] Poor solubility can significantly hinder experimental reproducibility, limit attainable concentrations for in vitro and in vivo studies, and ultimately impede therapeutic development.[3]
This document provides a comprehensive framework for understanding and overcoming the solubility challenges associated with this molecule. It combines foundational knowledge in a Frequently Asked Questions (FAQs) format with a detailed, hands-on Troubleshooting Guide.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine?
Answer: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its chemical structure. The molecule consists of:
-
A hydrophobic 2,4-dimethoxyphenyl group . The phenyl ring and methoxy groups contribute to its lipophilicity.[4]
-
A 2-aminothiazole core . The parent 2-aminothiazole is soluble in water, but this solubility decreases significantly with the addition of large hydrophobic substituents.[5][6][7] The amino group provides a basic handle (pKa ≈ 5.3 for the parent molecule) that allows for pH-dependent solubility.[8]
Therefore, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is expected to be a weakly basic compound with poor intrinsic solubility in neutral aqueous media. Its solubility is predicted to increase significantly in acidic conditions (pH < 4) where the 2-amino group becomes protonated.[9][10]
Q2: Why is addressing solubility crucial in early-stage research?
Answer: Solubility is a fundamental physicochemical property that impacts nearly every stage of drug development.[3]
-
In Vitro Assays: Inaccurate solubility data can lead to overestimated potency, as the compound may precipitate in the assay medium, leading to misleading dose-response curves.[11]
-
Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2][12] Poor solubility is a primary cause of low and variable bioavailability.
-
Formulation: Developing parenteral (injectable) formulations requires achieving the target concentration in a physiologically compatible vehicle, which is impossible if the compound's solubility is too low.[13]
-
Reproducibility: Undissolved compound leads to inconsistent results between experiments and laboratories, undermining the reliability of your data.
Q3: What initial solvents should I use for creating a stock solution?
Answer: For a hydrophobic compound like this, a water-miscible organic solvent is the standard choice for creating a high-concentration stock solution.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO).
-
Alternatives: Ethanol, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).
Best Practice: Always prepare the highest concentration stock possible in 100% organic solvent. When diluting into aqueous buffers for your experiments, ensure the final concentration of the organic solvent is low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts in biological assays.[11][14] If precipitation occurs upon dilution, you must employ one of the enhancement strategies outlined in the Troubleshooting Guide below.
Q4: How can I quickly estimate the aqueous solubility of my compound batch?
Answer: A simple method is a qualitative or semi-quantitative "shake-flask" approach.
-
Add a small, known amount of the compound (e.g., 1 mg) to a known volume of aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4).
-
Vortex vigorously and allow it to equilibrate for 1-24 hours at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Filter the suspension through a 0.22 µm PVDF filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Thiazole-containing compounds typically have strong UV absorbance.[15][16][17]
This will give you the kinetic or thermodynamic solubility, providing a baseline for further optimization.
Part 2: Troubleshooting Guide for Solubility Issues
This section addresses specific problems you may encounter and provides detailed, step-by-step protocols to resolve them.
Problem 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer (e.g., PBS, cell culture media).
-
Underlying Cause: This is the most common manifestation of poor aqueous solubility. The aqueous buffer cannot accommodate the compound at the desired concentration, causing it to crash out of solution. This indicates that the intrinsic solubility of the neutral form of the molecule is very low.
-
Solution Pathway: The most effective strategies involve modifying the vehicle (the solution) to increase the compound's apparent solubility. The primary approaches are pH modification, the use of co-solvents, and complexation with cyclodextrins.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Solution 1.1: pH Adjustment Protocol
Because 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine has a basic amino group, lowering the pH will protonate it, increasing its polarity and aqueous solubility.[18][19]
Objective: To determine the pH at which the compound achieves the desired concentration without precipitation.
Step-by-Step Protocol:
-
Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4). Use buffers appropriate for your experimental system (e.g., citrate for lower pH, phosphate for neutral pH).
-
Prepare Samples: In separate microcentrifuge tubes, add a small aliquot of your high-concentration DMSO stock to each buffer. Keep the final DMSO concentration constant and low (e.g., 1%).
-
Equilibrate: Vortex each tube for 30 seconds and let them stand at room temperature for at least 1 hour.
-
Observe: Visually inspect each tube for precipitation or turbidity against a dark background.
-
(Optional) Quantify: For a more precise measurement, centrifuge the tubes, filter the supernatant, and quantify the dissolved compound via HPLC-UV.[20]
Data Interpretation:
| Target Concentration | Buffer System | pH | Visual Observation (1 hr) | Soluble Concentration (µg/mL) |
| 10 µM | 50 mM Citrate | 2.0 | Clear | Quantify if needed |
| 10 µM | 50 mM Citrate | 4.0 | Clear | Quantify if needed |
| 10 µM | 50 mM Phosphate | 6.0 | Hazy | Quantify if needed |
| 10 µM | 50 mM Phosphate | 7.4 | Heavy Precipitate | Quantify if needed |
Causality: The Henderson-Hasselbalch equation dictates that as the pH drops below the compound's pKa, the equilibrium shifts towards the more soluble, protonated (cationic) form.[9][10] However, be aware that the pH required for solubilization may not be compatible with your biological assay (e.g., cell-based assays require a pH of ~7.4).
Solution 1.2: Co-solvent Screening Protocol
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[13][21][22] This is a highly effective technique, but one must be cautious of the co-solvent's potential to affect the biological target.[13]
Objective: To find a co-solvent system that solubilizes the compound at a concentration compatible with the experimental assay.
Step-by-Step Protocol:
-
Select Co-solvents: Choose biologically tolerated co-solvents. Common choices include:
-
Prepare Formulations: Create a matrix of formulations. For example, prepare your compound in your primary aqueous buffer (e.g., PBS pH 7.4) containing increasing percentages of your chosen co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add Compound: Add the compound from a concentrated DMSO stock, ensuring the final DMSO concentration is minimal.
-
Equilibrate & Observe: Vortex and observe for precipitation as described in the pH protocol.
Data Interpretation:
| Target Conc. | Buffer | Co-solvent | % (v/v) | Visual Observation |
| 50 µM | PBS, pH 7.4 | PEG 400 | 5% | Hazy |
| 50 µM | PBS, pH 7.4 | PEG 400 | 10% | Clear |
| 50 µM | PBS, pH 7.4 | PEG 400 | 20% | Clear |
| 50 µM | PBS, pH 7.4 | Tween® 80 | 1% | Clear |
Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic drug and the aqueous solution, essentially making the solvent environment more "hospitable" to the nonpolar parts of your molecule.[21] Always run a vehicle control in your assay (buffer + co-solvent without the compound) to ensure the formulation itself does not cause an effect.
Solution 1.3: Cyclodextrin Inclusion Complex Protocol
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[24][25][26][27] This is an excellent method for in vivo studies and many in vitro assays.
Objective: To prepare a soluble formulation of the compound using a cyclodextrin carrier.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host molecule.
Step-by-Step Protocol (Kneading Method):
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common, safe choices.[14]
-
Molar Ratio: Start with a 1:1 molar ratio of your compound to cyclodextrin.
-
Preparation: a. Weigh the appropriate amount of cyclodextrin into a mortar. b. Add a few drops of water or ethanol/water to form a thick paste. c. Weigh your compound and add it to the paste. d. Knead the mixture thoroughly with a pestle for 30-60 minutes. e. Dry the resulting solid under vacuum to remove the solvent.[24]
-
Reconstitution: The resulting powder is your drug-cyclodextrin complex. It should now dissolve directly in your aqueous buffer. Test its solubility at your target concentration.
Causality: The hydrophobic dimethoxyphenyl moiety of your compound fits into the nonpolar cavity of the cyclodextrin, shielding it from water.[26] The hydrophilic outer surface of the cyclodextrin interacts favorably with water, rendering the entire complex soluble.[25]
Problem 2: My results are inconsistent, and I suspect my stock solution is not stable.
-
Underlying Cause: Poorly soluble compounds can slowly precipitate out of stock solutions over time, especially after freeze-thaw cycles. This leads to a decrease in the actual concentration of the compound being added to experiments.
-
Solution Pathway: Implement strict stock solution management and stability testing.
Best Practices for Stock Solutions:
-
Prepare Fresh: If possible, prepare a fresh dilution from your high-concentration organic stock for each experiment.
-
Sonication: Before taking an aliquot, briefly sonicate your stock solution vial to help redissolve any micro-precipitates.
-
Avoid Repeated Freeze-Thaw: Aliquot your primary stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store stocks at -20°C or -80°C and protect from light, as thiazole rings can be photosensitive.
-
Stability Check: To confirm stability, measure the concentration of a stock solution via HPLC-UV over several days or after several freeze-thaw cycles. A decrease of >10% indicates a stability problem.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 16, 2026.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 16, 2026.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved January 16, 2026.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 16, 2026.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 16, 2026.
- PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved January 16, 2026.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Retrieved January 16, 2026.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved January 16, 2026.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved January 16, 2026.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 16, 2026.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 16, 2026.
- Wikipedia. (n.d.). 2-Aminothiazole. Retrieved January 16, 2026.
- PubChem. (n.d.). 2-Aminothiazole | C3H4N2S | CID 2155. Retrieved January 16, 2026.
- Sigma-Aldrich. (n.d.). 2-Aminothiazole 97 96-50-4. Retrieved January 16, 2026.
- PMC - NIH. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved January 16, 2026.
- ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved January 16, 2026.
- ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved January 16, 2026.
- ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved January 16, 2026.
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). Retrieved January 16, 2026.
- ChemicalBook. (n.d.). 2-Aminothiazole CAS#: 96-50-4. Retrieved January 16, 2026.
- CAMEO Chemicals - NOAA. (n.d.). 2-AMINOTHIAZOLE. Retrieved January 16, 2026.
- The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. Retrieved January 16, 2026.
- Echemi. (n.d.). 1,3-thiazol-2-amine | 23111-45-7, 4-(2,4-dimethoxyphenyl). Retrieved January 16, 2026.
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 2). Retrieved January 16, 2026.
- MDPI. (2022, May 27).
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved January 16, 2026.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved January 16, 2026.
- PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved January 16, 2026.
- NIH. (2021, December 2). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Retrieved January 16, 2026.
- ResearchGate. (n.d.).
- (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. (n.d.). Retrieved January 16, 2026.
- SCBT. (n.d.). 4-(3,4-Dimethoxy-phenyl)-thiazol-2-ylamine | CAS 51837-85-5. Retrieved January 16, 2026.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 16, 2026.
- Journal of Drug Delivery and Therapeutics. (2019, March 15). Chemical Modification: A unique solutions to Solubility problem. Retrieved January 16, 2026.
- NIST WebBook. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. Retrieved January 16, 2026.
- PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644. Retrieved January 16, 2026.
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Technical Support Center: Synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Welcome to the technical support guide for the synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and troubleshooting strategies encountered during this specific application of the Hantzsch thiazole synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Question 1: Low Yield of the Desired Product
"I'm following the standard Hantzsch protocol by reacting 2-bromo-1-(2,4-dimethoxyphenyl)ethanone with thiourea, but my yield of 4-(2,4-dimethoxy-phenyl)-thiazol-2-ylamine is consistently low. What are the likely causes and how can I improve it?"
Answer:
Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions. Here's a breakdown of potential causes and their solutions:
-
Degradation of the α-haloketone: The starting material, 2-bromo-1-(2,4-dimethoxyphenyl)ethanone, is an α-haloketone, a class of compounds known for their reactivity and potential for self-condensation or dimerization, especially under basic conditions.[1] To mitigate this, ensure the α-haloketone is pure and used promptly after preparation or purification. Storage should be in a cool, dark place.
-
Suboptimal Reaction Temperature: While heating is necessary to drive the cyclization, excessive temperatures can lead to decomposition of reactants and products. A gentle reflux in a solvent like ethanol is typically sufficient.[2] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting materials have been consumed.
-
Improper pH control during workup: The product, an aminothiazole, has a basic amino group. During the workup, it's common to add a base like sodium bicarbonate or sodium carbonate to neutralize the hydrobromide salt formed and precipitate the free amine.[2][3] However, adding too strong a base or an excess can promote side reactions. The pH should be carefully adjusted to be mildly basic (around 8-9).
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate molar ratio of reactants. Often, a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is used to ensure the complete consumption of the more expensive α-haloketone.[3]
Experimental Protocol: Optimizing the Yield
-
Reactant Preparation: Use freshly purified 2-bromo-1-(2,4-dimethoxyphenyl)ethanone.
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) in ethanol. Add thiourea (1.2 equivalents).
-
Reflux: Heat the mixture to a gentle reflux (the boiling point of ethanol, approximately 78°C).
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the aqueous layer is between 8 and 9.
-
Isolation: The product will often precipitate. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Question 2: Presence of an Unexpected Side Product with a Higher Molecular Weight
"My mass spectrometry analysis shows a significant peak corresponding to a dimer of my α-haloketone starting material. How is this forming and how can I prevent it?"
Answer:
The formation of a dimer from the α-haloketone, 2-bromo-1-(2,4-dimethoxyphenyl)ethanone, is a known side reaction.[1] This typically occurs through a self-condensation pathway.
Mechanism of Dimerization:
The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack another molecule of the α-haloketone in an SN2 reaction, displacing the bromide ion. Subsequent reactions can lead to a variety of dimeric structures.
Prevention Strategies:
-
Control of Basicity: Avoid strongly basic conditions, especially before the addition of thiourea. If a base is used to prepare the α-haloketone, ensure it is thoroughly removed before proceeding to the Hantzsch synthesis.
-
Order of Addition: Add the thiourea to the solution of the α-haloketone before initiating heating. Thiourea is a much better nucleophile than the enolate, so it will preferentially react with the α-haloketone.
-
Solvent Choice: Using a protic solvent like ethanol can help to quench any transient enolates that may form, reducing the likelihood of dimerization.
Question 3: Formation of a Thiazolium Salt Impurity
"I've noticed an impurity that is highly soluble in water and appears to be a salt. Could this be a thiazolium salt, and how would it form?"
Answer:
Yes, the formation of a thiazolium salt is a possible side reaction.[4][5][6] Thiazole rings can be alkylated on the nitrogen atom to form thiazolium cations.[4][5]
Mechanism of Thiazolium Salt Formation:
In the context of your synthesis, the product, 4-(2,4-dimethoxy-phenyl)-thiazol-2-ylamine, can act as a nucleophile and react with the starting material, 2-bromo-1-(2,4-dimethoxyphenyl)ethanone. The exocyclic amino group of the product can attack the electrophilic carbon bearing the bromine atom of the starting material. This would result in the formation of a larger, salt-like molecule.
Mitigation Strategies:
-
Stoichiometry: Ensure that the α-haloketone is the limiting reagent. Using a slight excess of thiourea will help to ensure that all of the α-haloketone is consumed in the desired reaction.
-
Monitoring the Reaction: Carefully monitor the reaction by TLC to stop the reaction as soon as the α-haloketone is consumed.
-
Purification: Thiazolium salts are generally much more polar than the desired aminothiazole product. They can often be removed by washing the crude product with water during the workup, or by column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the dimethoxy groups on the phenyl ring?
The two methoxy groups on the phenyl ring are electron-donating groups. They increase the electron density of the aromatic ring, which can influence the reactivity of the starting materials and the properties of the final product. For instance, they can affect the rate of the initial bromination to form the α-haloketone.
Q2: Can I use 2-chloro-1-(2,4-dimethoxyphenyl)ethanone instead of the bromo analogue?
Yes, the chloro analogue can also be used. α-chloroketones are also effective electrophiles in the Hantzsch synthesis.[7] However, the carbon-bromine bond is generally weaker and bromide is a better leaving group than chloride, so the reaction with the bromo-ketone may proceed faster or under milder conditions.
Q3: My final product is off-color (e.g., yellow or brown). How can I decolorize it?
The off-color is likely due to small amounts of polymeric or oxidized impurities. Here are a few methods for decolorization:
-
Recrystallization: This is often the most effective method. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The pure product should crystallize out, leaving the colored impurities in the mother liquor.
-
Activated Charcoal: If recrystallization alone is insufficient, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many of the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of your product.
-
Column Chromatography: For very impure samples, column chromatography on silica gel can be effective for separating the desired product from colored impurities.
Q4: Are there any safety precautions I should be aware of?
Yes, there are several important safety considerations:
-
α-Haloketones: These compounds are lachrymators (tear-producing) and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiourea: Thiourea is a suspected carcinogen. Handle it with care and avoid creating dust.
-
Solvents: Ethanol is flammable. Ensure there are no open flames or spark sources in the vicinity when working with it.
Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
III. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| α-Haloketone Quality | Use freshly prepared or purified material. | α-haloketones can degrade or self-condense over time.[1] |
| Reactant Stoichiometry | Use a slight excess of thiourea (1.1-1.5 eq.). | Ensures complete consumption of the α-haloketone, minimizing side reactions.[3] |
| Solvent | Ethanol | A good solvent for the reactants and facilitates the reaction. |
| Temperature | Gentle reflux (~78°C) | Provides sufficient energy for the reaction without causing significant decomposition. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for determination of the reaction endpoint, preventing unnecessary heating. |
| Workup pH | Mildly basic (pH 8-9) | Neutralizes the acid byproduct and precipitates the free amine product without promoting side reactions.[2] |
IV. References
-
Al-Zoubi, R. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(7), 7935-8025. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). α-Halo ketone. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, April 16). Reductive dehalogenation of halo ketones. In Wikipedia. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 8(34), 30489-30514. [Link]
-
Karimi-Jaberi, Z., & Biazar, E. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Organic Chemistry International, 2019, 8547431. [Link]
-
Oudah, K. H. (2020, June 2). How can make alkylation of thiol group in thiourea, I need procedure for it please? ResearchGate. Retrieved from [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Chen, Y.-L., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4485. [Link]
-
Rivera-Islas, J., et al. (2014). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Medicinal Chemistry, 10(8), 785-794. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 5.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (2023, November 11). Thiazole. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, August 29). Ketone halogenation. In Wikipedia. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
El-Newehy, M. H., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 17(12), 3125-3148. [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Welcome, researchers and drug development professionals. This guide, structured by a Senior Application Scientist, provides in-depth technical support, troubleshooting advice, and validated protocols for investigating the degradation pathways of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in solution. Our focus is on explaining the causality behind experimental choices to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Q1: What are the primary degradation pathways for a 2-aminothiazole derivative like this? A1: Based on its structure, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is susceptible to three main degradation pathways in solution:
-
Hydrolytic Degradation: Cleavage of bonds due to reaction with water, often catalyzed by acid or base. The thiazole ring itself can be susceptible to hydrolysis under harsh pH conditions.[1]
-
Oxidative Degradation: The molecule has several sites prone to oxidation. The sulfur atom in the thiazole ring is electron-rich and can be oxidized to a sulfoxide or sulfone.[1] Additionally, the electron-rich 2,4-dimethoxy-phenyl ring is activated towards oxidation.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex reactions. For thiazoles with aryl substituents, a common mechanism involves reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that subsequently rearranges into various products, often involving ring cleavage.[3][4][5]
Q2: Which functional groups on the molecule are most susceptible to degradation? A2: The stability is influenced by several key features:
-
The Thiazole Ring: The sulfur atom is a primary site for oxidation.[1] The C=N bond can be susceptible to hydrolysis. The entire ring system can undergo photolytic cleavage or rearrangement.[4][6]
-
The 2-Amino Group: While generally stable, this group can influence the electronic properties of the thiazole ring, affecting its reactivity. It is also the site of protonation in acidic solutions.[7]
-
The 4-(2,4-Dimethoxy-phenyl) Group: The two electron-donating methoxy groups make the phenyl ring highly susceptible to oxidative degradation.[8] The presence of this aryl ring also makes the compound more prone to photodegradation compared to thiazoles without such substituents.[3][4]
Q3: How should I begin a forced degradation study for this compound? A3: A systematic approach, as outlined by ICH guidelines, is crucial for understanding your compound's stability profile.[9]
-
Literature Review: Research the degradation pathways of structurally similar 2-aminothiazole and arylthiazole compounds.[3]
-
Stress Condition Selection: Design a study that exposes the compound in solution to a range of stress conditions, including acid, base, oxidation, heat, and light.[3][9][10]
-
Develop a Stability-Indicating Analytical Method: This is critical. You need an analytical method, typically HPLC or UPLC, that can separate the parent compound from all potential degradation products and quantify them accurately.[9][11]
Q4: What are some of the likely degradation products I should look for? A4: Based on established mechanisms for similar compounds, you can anticipate several types of products:
-
Oxidation Products: Look for the corresponding sulfoxide and sulfone derivatives from oxidation of the thiazole sulfur. You might also identify products where the dimethoxy-phenyl ring has been hydroxylated.
-
Hydrolysis Products: Under harsh acidic or basic conditions, the thiazole ring may cleave. One postulated metabolic pathway for thiazoles involves epoxidation of the C=C bond followed by hydrolysis and decomposition to form corresponding thioamides and alpha-dicarbonyl fragments.[12]
-
Photodegradation Products: These can be complex. A likely pathway is the formation of an endoperoxide across the thiazole ring, which can rearrange to cleave the ring, potentially forming amide-containing structures.[4][5]
Troubleshooting & Experimental Optimization
This section addresses specific issues you might encounter during your stability studies in a question-and-answer format.
Issue 1: My HPLC chromatogram shows multiple unexpected peaks that grow over time. What is happening?
-
Probable Cause: This is a classic sign of compound degradation. The stability of 4-aryl-1,3-thiazole derivatives can be influenced by several factors in your experimental solution.[1]
-
Troubleshooting Steps:
-
Check Solution pH: The thiazole ring can be labile under certain pH conditions.[1] Ensure your stock solutions and assay buffers are within a stable pH range for the compound. Run a preliminary pH stability screen.
-
Protect from Light: Photodegradation is a significant pathway for aryl-thiazoles.[3][4] Prepare solutions in amber vials and protect your experimental setup from direct light. Run a control sample kept in the dark to confirm light sensitivity.
-
Use Fresh Solutions: Some compounds can degrade even in common laboratory solvents like DMSO over time, especially at room temperature.[13] It is recommended to use freshly prepared solutions or store stock solutions at -20°C or lower for short periods, with validation of stability under storage conditions.[13]
-
Issue 2: My analysis shows a loss of the parent compound, but I don't see corresponding degradation peaks (poor mass balance).
-
Probable Cause: The degradation products are not being detected by your current analytical method.
-
Troubleshooting Steps:
-
Adjust HPLC Detection Wavelength: Your degradation products may have a different UV absorbance maximum than the parent compound. Use a photodiode array (PDA) detector to analyze the full UV spectrum of all peaks.
-
Modify HPLC Gradient: Some degradation products may be highly polar or non-polar and are either not eluting from the column or are eluting with the solvent front. Broaden your gradient to ensure all species are eluted and separated.
-
Consider Non-UV Active Products: The degradation pathway may produce smaller fragments that do not contain a chromophore. This is where a mass spectrometer (MS) detector is invaluable, as it can detect compounds based on their mass-to-charge ratio, regardless of UV absorbance.
-
Check for Volatility: Some degradation products could be volatile and lost during sample preparation or analysis.
-
Issue 3: I am getting inconsistent results between experiments.
-
Probable Cause: This points to uncontrolled variables in your experimental setup.
-
Troubleshooting Steps:
-
Control Temperature: Degradation reactions are temperature-dependent. Ensure all incubations are performed in a calibrated, temperature-controlled environment (e.g., water bath, oven).
-
Standardize Light Exposure: For photostability studies, use a validated photostability chamber with controlled light intensity (lux) and UV exposure (W/m²), as specified in ICH Q1B guidelines.
-
Solvent Purity: Ensure you are using high-purity (e.g., HPLC-grade) solvents, as impurities can catalyze degradation.
-
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine based on established chemical principles for this class of compounds.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (1:1 v/v).
-
Stress Conditions: [1][10] * Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate in a water bath at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep a sample of the solid compound in an oven at 80°C. Separately, reflux a sample of the stock solution at 80°C.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and kept alongside.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase for analysis.
-
Analyze the samples using a validated stability-indicating analytical method (see Protocol 2).
-
Protocol 2: Stability-Indicating UPLC-MS/MS Method
This method is designed to separate the parent compound from its potential degradation products for accurate quantification and identification.
Instrumentation:
-
An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Photodiode Array (PDA) detector and a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole). [14] Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting from 5-10% B to 95% B over 10-15 minutes to ensure elution of all components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
PDA Detection: Scan from 200-400 nm, with specific wavelength extraction for quantification (e.g., at the λmax of the parent compound).
-
MS Detection: Use electrospray ionization in positive mode (ESI+). Perform a full scan to detect all ions and product ion scans (MS/MS) on the parent compound and major unknown peaks to facilitate structural elucidation. [14][15]
Data Presentation: Example Forced Degradation Results
The table below summarizes hypothetical quantitative data from a forced degradation study on 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine after 24 hours of stress. This illustrates how to present your findings clearly.
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation of Parent Compound | Number of Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | ~15% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | 24 | ~25% | 3 |
| Oxidative | 3% H₂O₂, RT | 24 | ~40% | 2 (likely sulfoxide and sulfone) |
| Thermal (Solution) | 80°C | 24 | ~5% | 1 |
| Photolytic | ICH Q1B Conditions | 24 | ~35% | >4 (complex mixture) |
| Control | 4°C, Dark | 24 | <1% | 0 |
Note: These values are illustrative and will vary based on precise experimental conditions.
References
-
Kubas, A., et al. (2020). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.
-
Saman, N., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate. Available at: [Link]
-
Mizutani, T., et al. (1994). Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products. Drug Metabolism and Disposition. Available at: [Link]
-
Glavan, G., & Česnik, H. B. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]
- BenchChem. (n.d.).
-
Abdel-Ghani, T. M., & El-Sayed, M. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]
-
Kseniya, S., et al. (2021). Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reva, I., & Lapinski, L. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. Available at: [Link]
-
Glavan, G., & Česnik, H. B. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PubMed Central. Available at: [Link]
-
TPRNewswire. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PubMed Central. Available at: [Link]
- Khalifa, M. E. (2018).
-
Shinde, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
-
Bosc, D., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. Available at: [Link]
-
Kim, D., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available at: [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
- Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
-
Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]
- EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
-
Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. Available at: [Link]
-
Wang, Y., et al. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PubMed Central. Available at: [Link]
-
Al-Shakliah, N. S., et al. (2024). Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products in human urine. PubMed Central. Available at: [Link]
-
Wagner, T., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. PubMed Central. Available at: [Link]
-
ResearchGate. (2007). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate. Available at: [Link]
-
Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 11. ajrconline.org [ajrconline.org]
- 12. Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Welcome to the technical support center for the synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important thiazole derivative.
I. Reaction Overview: The Hantzsch Thiazole Synthesis
The synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is typically achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation reaction between an α-haloketone and a thioamide.[1][2] In this specific synthesis, the key reactants are 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and thiourea. The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[3]
Reaction Scheme:
Caption: General scheme of the Hantzsch synthesis for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
II. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[4][5] A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution & Explanation |
| Purity of Starting Materials | Solution: Ensure the purity of both 2-bromo-1-(2,4-dimethoxyphenyl)ethanone and thiourea. Impurities can lead to unwanted side reactions.[5] The α-haloketone can be particularly unstable; use freshly prepared or properly stored material.[6] Explanation: Impurities can interfere with the reaction mechanism, leading to the formation of byproducts and consuming the reactants. |
| Suboptimal Reaction Temperature | Solution: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[4][7] If the reaction is being performed at room temperature, consider increasing the temperature. Refluxing in a suitable solvent like ethanol is a common practice.[1] Explanation: Higher temperatures provide the necessary activation energy for the condensation and cyclization steps to occur. |
| Inadequate Reaction Time | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][7] If starting materials are still present after the initially planned reaction time, extend the duration. Explanation: The reaction may be proceeding slower than anticipated due to various factors, and simply allowing more time can lead to a higher conversion. |
| Improper Stoichiometry | Solution: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea (e.g., 1.5 equivalents) can help drive the reaction to completion.[3] Explanation: According to Le Chatelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the products. The excess thiourea is typically soluble in the work-up solvent and easily removed.[3] |
| Inappropriate Solvent | Solution: Ethanol and methanol are common solvents for this reaction.[7] However, solvent polarity can be critical.[5] In some cases, aprotic solvents like DMF may be more effective.[6] A solvent screen could be beneficial for optimization.[5] Explanation: The solvent must be able to dissolve the reactants and facilitate the reaction without participating in side reactions. Its polarity can influence the reaction rate and pathway. |
Issue 2: Formation of Impurities and Side Products
Question: I have isolated my product, but it is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to developing a strategy to suppress them.
Caption: A simplified workflow for troubleshooting common synthesis issues.
| Side Product/Issue | Recommended Solution & Explanation |
| 2-Imino-2,3-dihydrothiazole Isomer | Solution: This isomeric byproduct can form, particularly under acidic conditions.[4][6] To favor the desired 2-aminothiazole, maintain neutral or slightly basic reaction conditions.[6] Explanation: The regioselectivity of the cyclization is pH-dependent. The amino form is generally favored in neutral media.[5] |
| Polymeric Byproducts/Tar Formation | Solution: Darkening of the reaction mixture or the formation of tar often indicates decomposition.[7] This can be caused by excessive heat or prolonged reaction times.[6] Monitor the reaction closely and avoid overheating. Explanation: High temperatures can lead to the degradation of reactants and products, resulting in complex, insoluble materials. |
| Unreacted Starting Materials | Solution: If starting materials are present in the final product, this indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield." Additionally, ensure efficient mixing, especially when scaling up. Explanation: Incomplete conversion is a direct cause of impurities in the isolated product. |
Issue 3: Difficulties with Product Isolation and Purification
Question: I am struggling to isolate a pure product. What is the recommended work-up and purification procedure?
Answer: The product, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, is often isolated by precipitation.
Recommended Work-up and Purification:
-
Neutralization: After the reaction is complete, the mixture is often acidic due to the formation of HBr.[3] The reaction mixture should be cooled to room temperature and then poured into a beaker containing a weak base solution, such as 5% sodium carbonate[1] or ammonium hydroxide.[5] This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[3][5]
-
Filtration: The precipitated solid can be collected by vacuum filtration through a Buchner funnel.[1]
-
Washing: Wash the filter cake with water to remove any inorganic salts and water-soluble impurities.[1]
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[5][8]
III. Frequently Asked Questions (FAQs)
Q1: Can microwave irradiation be used to accelerate the synthesis?
A1: Yes, microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields for the Hantzsch thiazole synthesis.[4][7][9][10] This method provides rapid and uniform heating, which can enhance the reaction rate.
Q2: What is the expected appearance of the final product?
A2: The appearance of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine can vary, but it is typically isolated as a solid. The color may range from off-white to yellow.
Q3: Are there any specific safety precautions I should take?
A3: Yes. 2-bromo-1-(2,4-dimethoxyphenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Thioamides can also be toxic. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]
-
Melting Point: A sharp melting point range is indicative of high purity.[1]
-
Thin Layer Chromatography (TLC): To assess the purity and compare the product with starting materials.[1]
IV. Experimental Protocol
This protocol provides a general procedure for the synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine. Optimization may be required based on your specific laboratory conditions and scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-bromo-1-(2,4-dimethoxyphenyl)ethanone | 259.09 | 10 | 1.0 |
| Thiourea | 76.12 | 15 | 1.5 |
| Ethanol | - | 50 mL | - |
| 5% Sodium Carbonate Solution | - | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-1-(2,4-dimethoxyphenyl)ethanone (10 mmol) and thiourea (15 mmol).
-
Solvent Addition: Add ethanol (50 mL) to the flask.
-
Heating: Heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 50:50 mixture of ethyl acetate and hexane as the mobile phase).[1] The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of 5% aqueous sodium carbonate solution and stir.[1]
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and allow it to air dry or dry in a vacuum oven at a low temperature.
-
Purification (Optional): Recrystallize the crude product from ethanol to obtain a purer compound.
V. References
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 16, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 16, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Thiazole. (n.d.). CUTM Courseware. Retrieved January 16, 2026, from [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). Preprints.org. Retrieved January 16, 2026, from [Link]
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
Sources
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- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
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- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in molecules with diverse biological activities. The 4-phenyl-thiazol-2-ylamine core is one such scaffold, forming the backbone of compounds investigated for a wide array of therapeutic applications, including anticancer[1][2], anti-inflammatory[3], and antimicrobial activities[4]. The specific compound, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, with its characteristic dimethoxy substitution pattern, represents a promising candidate for targeted drug discovery. However, the journey from a promising chemical structure to a validated bioactive lead is paved with rigorous and meticulous assay validation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation of bioactivity assays for this compound. We will delve into the causality behind experimental choices, present comparative data for different assay platforms, and provide detailed, self-validating protocols. While this scaffold has shown diverse potential, we will focus our detailed examples on kinase inhibition, a common mechanism of action for such molecules, to illustrate a robust validation workflow from biochemical target engagement to cellular response.[5][6]
Pillar 1: The Foundational Principles of Assay Validation
Before any compound's bioactivity can be quantified, the assay itself must be proven fit for purpose. Assay validation ensures that the results generated are accurate, reproducible, and reliable.[7] This process is not merely a quality control step but a fundamental component of scientific integrity, ensuring that decisions to advance or abandon a compound are based on sound data.
The two primary categories of assays in early-stage drug discovery are biochemical and cell-based assays.[8]
-
Biochemical Assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They are essential for determining direct target engagement and potency (e.g., IC50).[5]
-
Cell-Based Assays evaluate a compound's effect within a living cellular environment.[9] These assays provide more physiologically relevant data, offering insights into cell permeability, off-target effects, and general cytotoxicity.[8] A successful drug candidate must show efficacy in both settings.
Key validation parameters, as outlined in industry best practices, include:[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Accuracy: The closeness of test results to the true value.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Pillar 2: Selecting the Optimal Assay Platform: A Comparative Analysis
The choice of assay technology is critical and depends on the biological question being asked. For a potential kinase inhibitor like 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, several robust high-throughput screening (HTS) technologies are available.
Biochemical Kinase Assay Technologies
The primary goal of a biochemical kinase assay is to measure the phosphorylation of a substrate by a kinase enzyme.[] The ideal assay is sensitive, has a low rate of false positives/negatives, and is scalable.[5]
Table 1: Comparison of Common Biochemical Kinase Assay Platforms
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light.[5] | Universal for any kinase, highly sensitive, resistant to signal interference. | Indirect measurement, can be susceptible to ATP-competitive false positives. |
| Time-Resolved FRET (TR-FRET) | Uses two fluorophores: a donor on a phospho-specific antibody and an acceptor on a labeled substrate. Phosphorylation brings them into proximity, allowing energy transfer.[6][12] | Homogeneous (no-wash), ratiometric measurement reduces well-to-well variability, high signal-to-noise. | Requires specific antibodies and labeled substrates; potential for compound autofluorescence interference. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. A larger, phosphorylated product tumbles slower, increasing polarization.[] | Homogeneous, cost-effective, simple workflow. | Lower sensitivity, best suited for smaller peptide substrates, can be affected by light scattering compounds. |
For initial screening and potency determination of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a TR-FRET or Luminescence-based assay offers the best balance of sensitivity, robustness, and scalability.[5][12]
Cell-Based Assay Technologies
Validating the compound in a cellular context is the critical next step.[9] This confirms that the compound can cross the cell membrane and engage its target in a complex biological system.
-
Target Engagement Assays (e.g., NanoBRET™): These assays directly measure compound binding to the target protein inside living cells, providing definitive proof of target engagement.[13]
-
Phosphorylation Assays (e.g., In-Cell Western, TR-FRET): These methods quantify the phosphorylation of the kinase's downstream substrate within the cell, confirming functional inhibition of the signaling pathway.[6]
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, CTG): These assays measure the overall health of the cells after compound treatment and are crucial for distinguishing targeted anti-proliferative effects from non-specific toxicity.[9]
Pillar 3: A Validated Experimental Workflow in Practice
Here, we outline a logical, step-by-step workflow for validating the bioactivity of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine as a hypothetical inhibitor of Kinase X.
Workflow Step 1: Biochemical Potency (IC50) Determination using TR-FRET
The objective is to determine the concentration at which our compound inhibits 50% of Kinase X activity.
Caption: Workflow for Biochemical IC50 Determination using TR-FRET.
Detailed Protocol: Kinase X TR-FRET Assay
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in DMSO, starting at 1 mM.
-
Reagent Preparation: Prepare Kinase Reaction Buffer, Kinase X enzyme, ULight™-labeled peptide substrate, and ATP solutions. Causality Note: The ATP concentration should be set near the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be identified effectively.[13]
-
Kinase Reaction:
-
To a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of Kinase X enzyme solution and incubate for 15 minutes.
-
Initiate the reaction by adding 5 µL of a Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Stop/Detection buffer containing EDTA and a Europium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition: Read the plate on a compatible microplate reader capable of time-resolved fluorescence.
-
Analysis: Calculate the ratio of acceptor (665 nm) to donor (615 nm) emission. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Hypothetical Biochemical IC50 Data
| Compound | Target | Assay Type | IC50 (nM) |
| 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | Kinase X | TR-FRET | 85 |
| Staurosporine (Positive Control) | Kinase X | TR-FRET | 5 |
| DMSO (Negative Control) | Kinase X | TR-FRET | > 10,000 |
Workflow Step 2: Cellular Activity Confirmation
Now we must confirm that the compound is active in a relevant cancer cell line (e.g., one that is dependent on Kinase X signaling for survival). We will use a standard MTT assay for cell viability.
Caption: Workflow for Cellular GI50 Determination using an MTT Assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed a relevant cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with the same serial dilution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine used previously. Include DMSO as a negative control.
-
Incubation: Incubate the plate for 72 hours to allow for effects on cell proliferation. Causality Note: A 72-hour incubation is a standard duration that allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm on a microplate reader.
-
Analysis: Normalize the data to the DMSO control wells and plot the dose-response curve to calculate the GI50 (concentration for 50% Growth Inhibition).
A GI50 value within a 5-10 fold range of the biochemical IC50 provides strong evidence that the compound's anti-proliferative effect is linked to its inhibition of the primary target.
Workflow Step 3: Selectivity Profiling
A potent compound is not necessarily a good drug. It must also be selective. A lack of selectivity can lead to off-target effects and toxicity.
Protocol: Kinase Selectivity Panel
-
Submit 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine to a commercial kinase screening service (e.g., Reaction Biology, Eurofins).
-
Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of different kinases.[]
-
Follow up with full IC50 determination for any kinases that show significant inhibition (>50% at 1 µM).
Caption: Simplified signaling pathway showing competitive ATP inhibition.
Table 3: Hypothetical Kinase Selectivity Data (% Inhibition at 1 µM)
| Kinase | Kinase Family | % Inhibition @ 1 µM | Selectivity Assessment |
| Kinase X | CMGC | 98% | Primary Target |
| Kinase Y | TK | 85% | Potential Off-Target |
| Kinase Z | AGC | 15% | Not Significant |
| CDK2 | CMGC | 12% | Not Significant |
| ABL1 | TK | 8% | Not Significant |
This data reveals that while the compound is highly potent against Kinase X, it also shows considerable activity against Kinase Y, which warrants further investigation.
Conclusion
The validation of bioactivity for a compound like 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a multi-faceted process that relies on a logical progression from specific biochemical assays to broader cellular and selectivity profiling. By employing a systematic approach that includes robust assay technologies like TR-FRET, confirming results in relevant cellular models, and critically assessing selectivity, researchers can build a strong, data-driven case for their compound's mechanism of action. This rigorous validation is the bedrock of translational science, ensuring that only the most promising and well-characterized molecules advance toward therapeutic development.
References
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ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Available from: [Link]
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PeploBio. The Role of Assay Development and Validation in Drug Discovery. Available from: [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Available from: [Link]
-
BMG LABTECH. Cell-based assays on the rise. Available from: [Link]
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YouTube. Development & Validation of Cell-based Assays. Available from: [Link]
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PubMed. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Available from: [Link]
-
NIH PubMed Central. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Available from: [Link]
-
MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available from: [Link]
-
NIH. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available from: [Link]
-
PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Available from: [Link]
-
NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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NIH. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Available from: [Link]
-
ResearchGate. Bioactive (thiazol-2-yl)amine derivatives. Available from: [Link]
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PMC. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Available from: [Link]
-
SINFOO. 4-(2,4-dimethoxy-phenyl)-thiazol-2-ylamine. Available from: [Link]
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PubMed Central. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available from: [Link]
-
NIH. Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors. Available from: [Link]
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NIH. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Available from: [Link]
-
ResearchGate. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Available from: [Link]
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- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine and Other Thiazole Derivatives for Researchers
This guide provides a comparative analysis of the thiazole derivative 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, placing it within the broader context of biologically active thiazole compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structural features, potential biological activities, and relevant experimental methodologies. While specific experimental data for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is limited in publicly accessible literature, this guide leverages data from structurally similar thiazole derivatives to provide a scientifically grounded perspective on its potential applications and performance.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is a key pharmacophore in numerous FDA-approved drugs.[1] The versatility of the thiazole nucleus allows for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The 2-aminothiazole moiety, in particular, serves as a crucial template for the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2][3][5]
This guide focuses on 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a specific derivative featuring a dimethoxy-substituted phenyl ring at the 4-position of the 2-aminothiazole core. We will explore its structural characteristics and compare its potential biological profile with other notable thiazole derivatives, drawing on established structure-activity relationships (SAR) within this chemical class.
Synthesis and Structural Features
The synthesis of 4-aryl-thiazol-2-amine derivatives, including 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, is commonly achieved through the Hantzsch thiazole synthesis. This well-established method typically involves the condensation of an α-haloketone with a thiourea.[6]
The key structural features of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine are:
-
The 2-Aminothiazole Core: This moiety is crucial for the biological activity of many thiazole derivatives, particularly in kinase inhibition, where the amino group can form key hydrogen bond interactions with the hinge region of the kinase domain.[2][3]
-
The 4-Phenyl Substituent: The phenyl ring at the 4-position provides a scaffold for further functionalization and influences the overall lipophilicity and steric properties of the molecule.
-
The 2,4-Dimethoxy Substitution: The methoxy groups on the phenyl ring are electron-donating and can influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets. The substitution pattern can also impact metabolic stability and pharmacokinetic properties.
Comparative Biological Activity
Due to the limited availability of direct experimental data for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, this section will draw comparisons with structurally related thiazole derivatives to infer its potential biological activities.
Anticancer Activity
The 2-aminothiazole scaffold is a well-established template for the design of potent kinase inhibitors.[2][3][5] For instance, Dasatinib, a potent pan-Src family kinase inhibitor, features a 2-aminothiazole core and is used in the treatment of chronic myelogenous leukemia.[2][3] The activity of these inhibitors is often dictated by the substituents on the thiazole ring and the 2-amino group.
While specific data for our target compound is unavailable, we can analyze the impact of phenyl substitutions in related compounds. Studies on various 4-phenylthiazol-2-ylamine derivatives have demonstrated a range of cytotoxic activities against different cancer cell lines. The nature and position of substituents on the phenyl ring can significantly modulate this activity.
Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI%) | Reference |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | NCI-H522, HT29, SK-OV-3, MCF7, T-47D | IC50 = 0.06 µM (DHFR inhibition); GI% = 25.1-41.0% | [1][7] |
| 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) | A549, CACO-2, SCC-15 | Decreased cell metabolism/proliferation at µM concentrations | [8][9] |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | MDA-MB-23 (Breast) | IC50 = 9 µM | [10] |
| Cinnamic acid with a 1,3,4-thiadiazole (two methoxy groups) | MCF-7 (Breast), A549 (Lung) | IC50 = 0.28 and 0.52 µg/mL | [10] |
The presence of methoxy groups on the phenyl ring, as in 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, has been associated with potent anticancer activity in other heterocyclic scaffolds. For example, some 1,3,4-thiadiazole derivatives with methoxyphenyl substituents have shown significant cytotoxicity against breast cancer cell lines.[10][11] This suggests that our target compound may also possess noteworthy anticancer properties, likely through the inhibition of protein kinases.
Antimicrobial Activity
Thiazole derivatives are also well-documented for their broad-spectrum antimicrobial activity.[4][12][13][14] The mechanism of action can vary, but some derivatives have been shown to inhibit essential bacterial enzymes.
The antimicrobial potential of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine can be inferred from studies on analogous compounds. For instance, various 2,4-disubstituted thiazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[15]
Table 2: Comparative Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC/Zone of Inhibition) | Reference |
| 4-(Indol-3-yl)thiazole-2-amines | Gram (+) and Gram (−) bacteria | MIC range: 0.06–1.88 mg/mL | [13] |
| 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Zone of inhibition method used, some compounds showed promising activity | [14] |
| 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazolidine-4-one derivatives | Bacterial and fungal strains | Compounds with chloro-substitution showed significant inhibition | [12] |
The dimethoxy substitution on the phenyl ring could potentially enhance the antimicrobial activity. The lipophilicity conferred by these groups may facilitate the penetration of the compound through microbial cell membranes.
Experimental Protocols
To empirically determine the biological activity of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine and enable a direct comparison with other derivatives, the following standard experimental protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine and comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine and comparator compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine belongs to a class of heterocyclic compounds with significant therapeutic potential. Based on the structure-activity relationships of analogous 2-aminothiazole derivatives, it is plausible that this compound exhibits both anticancer and antimicrobial activities. The presence of the dimethoxy phenyl moiety may confer advantageous properties, but this requires empirical validation.
Future research should focus on the synthesis and purification of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, followed by a comprehensive biological evaluation using the protocols outlined in this guide. Head-to-head comparisons with other thiazole derivatives, particularly those with different substitution patterns on the phenyl ring, will be crucial in elucidating the specific contributions of the 2,4-dimethoxy groups to its biological activity profile. Such studies will not only clarify the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of 2-aminothiazole derivatives.
References
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- Das, D., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
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Efficacy Analysis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine in the Context of Kinase Inhibition: A Comparative Guide
This guide provides a comprehensive comparison of the potential efficacy of the novel compound 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine against established inhibitors of a key oncogenic kinase. Due to the limited publicly available data on the specific biological targets of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, this analysis is based on the well-documented role of the thiazole scaffold in kinase inhibition. We will therefore use a representative and clinically relevant kinase as a plausible target to frame this comparative study. For the purpose of this guide, we will hypothesize that 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is an inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). This will allow for a direct comparison with well-established Bcr-Abl inhibitors.
The Biological Target: Bcr-Abl Tyrosine Kinase
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of CML. It results from a chromosomal translocation between chromosome 9 and 22, creating what is known as the Philadelphia chromosome. The unregulated kinase activity of Bcr-Abl drives downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis, the hallmarks of cancer. The development of targeted inhibitors against Bcr-Abl has revolutionized the treatment of CML.
Below is a simplified representation of the Bcr-Abl signaling pathway:
Caption: Simplified Bcr-Abl signaling pathway.
Comparative Efficacy of Kinase Inhibitors
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The table below compares the reported IC50 values of established Bcr-Abl inhibitors with hypothetical data for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, based on activities of similar thiazole-containing compounds found in the literature.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Imatinib | Bcr-Abl | 250 - 500 | K562 | [1] |
| Nilotinib | Bcr-Abl | 20 - 30 | K562 | [1] |
| Dasatinib | Bcr-Abl | <1 | K562 | [2] |
| 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (Hypothetical) | Bcr-Abl | 50 - 150 | K562 | N/A |
Disclaimer: The IC50 value for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a hypothetical estimate based on the activity of structurally related compounds and is included for illustrative purposes to guide potential future studies.
Experimental Protocols for Efficacy Determination
The determination of an inhibitor's efficacy is a multi-step process that typically begins with in vitro biochemical assays and progresses to cell-based and in vivo models.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant Bcr-Abl kinase domain in an appropriate assay buffer.
-
Prepare a stock solution of a specific peptide substrate for Bcr-Abl.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the test compound (e.g., 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine) and known inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence-based ATP detection).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase for their growth.[4]
Protocol:
-
Cell Culture:
-
Culture Bcr-Abl-positive cells (e.g., K562) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.[4]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and known inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).[5]
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[4]
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[3]
-
In-Cell Target Engagement Assay
To confirm that the observed anti-proliferative effects are due to direct inhibition of the target kinase within the cell, an in-cell Western assay can be performed.[6] This technique measures the phosphorylation status of a direct downstream substrate of the target kinase.
Protocol:
-
Cell Treatment:
-
Plate and treat cells with the inhibitor as described in the MTT assay protocol.
-
-
Cell Fixation and Permeabilization:
-
After the treatment period, fix the cells in the wells with a fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate the cells with a primary antibody specific for the phosphorylated form of a Bcr-Abl substrate (e.g., phospho-CrkL).
-
Incubate with a fluorescently labeled secondary antibody.
-
For normalization, co-stain with an antibody against the total protein of the substrate or a housekeeping protein.
-
-
Imaging and Quantification:
-
Image the plate using a high-content imaging system or a plate reader capable of fluorescence detection.
-
Quantify the fluorescence intensity of the phospho-specific signal and normalize it to the total protein signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate phosphorylation and determine the IC50 value.
-
Caption: Workflow for an in-cell Western assay.
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating the efficacy of the novel compound 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine as a potential kinase inhibitor, using the well-established Bcr-Abl model. The provided protocols for biochemical and cell-based assays offer a robust methodology for determining its potency and cellular activity. While the specific biological target of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine remains to be experimentally determined, the structural similarities to known kinase inhibitors suggest that this is a promising avenue of investigation. Future studies should focus on screening this compound against a panel of kinases to identify its primary target(s) and then proceed with the detailed efficacy and selectivity profiling as described in this guide.
References
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]
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Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. Nature Reviews Drug Discovery, 3(4), 301-317. Retrieved from [Link]
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DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]
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GraphPad. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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Nature Protocols. (2023). A protocol to identify small-molecule inhibitors against cancer drug resistance. Nature Protocols. Retrieved from [Link]
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Royal Society of Chemistry. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. Retrieved from [Link]
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China CDC Weekly. (2023). Validation of the Rapid Fluorescent Focus Inhibition Test for Rabies Virus Neutralizing Antibodies — China, 2022. China CDC Weekly. Retrieved from [Link]
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MDPI. (2023). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. Molecules. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine Analogs as Potent Anticancer Agents
In the landscape of modern drug discovery, the thiazole scaffold represents a cornerstone for the development of novel therapeutic agents. Its versatile chemical nature allows for extensive structural modifications, leading to a broad spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine core, with a particular focus on their anticancer properties. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how molecular architecture influences therapeutic efficacy, primarily through the inhibition of tubulin polymerization.
The 4-Aryl-Thiazol-2-ylamine Scaffold: A Privileged Structure in Anticancer Research
The 4-aryl-thiazol-2-ylamine framework has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of anticancer drugs.[1] The core structure consists of a central thiazole ring, an amino group at the 2-position, and a phenyl ring at the 4-position. The specific compound of interest, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, features a dimethoxy-substituted phenyl ring, a modification known to influence biological activity.
The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3] These agents often bind to the colchicine binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] This targeted approach offers a promising avenue for the development of more selective and potent cancer therapies.
Comparative Analysis of Analog Performance
Systematic modifications of the 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine scaffold have provided critical insights into the structural requirements for potent anticancer activity. The following sections and data tables summarize the key SAR findings from various studies on related analogs.
Influence of Phenyl Ring Substitutions
The nature and position of substituents on the phenyl rings are critical determinants of cytotoxic activity. Research on structurally related 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) has shown that electron-donating groups, particularly methoxy groups, on the phenyl ring at the 4-position of the thiazole (Ring A in the general structure below) significantly impact potency.
General Structure for SAR Discussion:
Caption: General scaffold for SAR discussion of 4-aryl-thiazol-2-ylamine analogs.
While a direct SAR study on a series of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine analogs with varied substitutions on this specific ring is not extensively documented in a single source, we can infer from related studies. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the 4-position of the thiazole ring has been shown to be highly favorable for activity in several series of tubulin inhibitors.[2][6] This suggests that the 2,4-dimethoxy pattern is a key contributor to the biological activity of the parent compound.
In a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the substitution pattern on the N-phenyl ring (Ring C) was explored. The results indicated that the position of substituents like nitro and chloro groups significantly influenced cytotoxicity against various cancer cell lines.[7]
Table 1: Effect of Phenyl Ring Substitutions on Anticancer Activity (IC50 in µM)
| Compound ID | Ring A Substituent (at C4) | Ring C Substituent (at N2) | HeLa (Cervical Cancer) | HT29 (Colon Cancer) | A549 (Lung Cancer) | Reference |
| 5b | 3-Nitrophenyl | 3-Chlorophenyl (amide linkage) | 6.05 | 2.01 | 8.64 | [1][8] |
| SMART 8f | Phenyl | 3,4,5-Trimethoxybenzoyl | - | - | 0.021 - 0.071 (Melanoma & Prostate) | [2][9] |
| Analog 20 | Butyl | Phenyl | - | - | 4.89 (H1299 Lung) | [1] |
| Cmpd. 4c | p-Tolyl | p-Nitrophenyl (carboxamide) | - | - | - | [7] |
| Cmpd. 4d | p-Tolyl | m-Chlorophenyl (carboxamide) | - | - | - | [7] |
Note: The data is compiled from different studies on structurally related but not identical series. Direct comparison should be made with caution.
Modifications to the Thiazole Core and Linker
Alterations to the central thiazole ring and the linker connecting to the substituent at the 2-amino position also have a profound impact on activity. In the development of the "SMART" compounds, replacing the amide linker with a ketone and changing the thiazolidine ring to a thiazole significantly enhanced the growth inhibition of cancer cell lines to a low nanomolar level.[2][9]
This highlights the importance of the electronic and steric properties of the core structure in facilitating the interaction with the biological target.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.
Caption: Mechanism of action of 4-aryl-thiazol-2-ylamine analogs as tubulin polymerization inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following protocols are synthesized from multiple sources describing the synthesis and biological evaluation of thiazole derivatives.[2][6][7]
General Synthesis of 4-Aryl-Thiazol-2-ylamine Analogs
A common and effective method for synthesizing the 4-phenyl-2-aminothiazole core is the Hantzsch thiazole synthesis.
Step-by-step Protocol:
-
Synthesis of α-bromoketone: The appropriately substituted acetophenone is brominated using a brominating agent such as bromine in acetic acid or N-bromosuccinimide (NBS) to yield the corresponding α-bromoacetophenone.
-
Cyclization with Thiourea: The α-bromoacetophenone is then reacted with thiourea in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is often neutralized with a base (e.g., sodium bicarbonate solution), filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the desired 4-aryl-thiazol-2-ylamine analog.
Caption: General workflow for the Hantzsch synthesis of 4-aryl-thiazol-2-ylamine analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-step Protocol:
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or colchicine) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine scaffold and its analogs represent a highly promising class of anticancer agents, primarily acting as tubulin polymerization inhibitors. The structure-activity relationship studies reveal that the substitution pattern on the aryl rings is a key determinant of their cytotoxic potency, with methoxy groups playing a significant role.
Future research in this area should focus on synthesizing and evaluating a more extensive and focused library of analogs based on the 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine core to further refine the SAR. This could involve exploring a wider range of substituents on the phenyl ring at the 4-position, as well as modifications to the 2-amino group to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for the rational design of the next generation of thiazole-based anticancer drugs with improved therapeutic profiles.
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine and Structurally Related Inhibitors
Introduction: Unveiling the Therapeutic Potential and Off-Target Landscape of a Promising Thiazole Scaffold
The 4-phenyl-thiazol-2-ylamine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent inhibitors targeting a variety of protein kinases. The compound 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, the focus of this guide, represents a promising yet under-characterized member of this chemical class. While its specific biological targets are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests a high probability of activity within this enzyme family. The dimethoxy substitution on the phenyl ring is a common feature in biologically active molecules, known to influence pharmacokinetic and pharmacodynamic properties.[1]
This guide provides a comparative analysis of the potential cross-reactivity of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, hypothesizing its activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a validated target in oncology.[2][3][4] To establish a framework for evaluating its selectivity, we will compare its hypothetical profile with two well-characterized kinase inhibitors known to target CDK9: Flavopiridol and Alvocidib .
Understanding the cross-reactivity of a potential drug candidate is paramount in drug development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide will delve into the experimental methodologies used to profile kinase inhibitor selectivity and provide the rationale behind these experimental choices, offering researchers a comprehensive resource for evaluating their own compounds.
Comparative Analysis of Kinase Inhibitor Selectivity
A kinase inhibitor's selectivity is a critical determinant of its therapeutic index. A highly selective inhibitor minimizes off-target effects, while a multi-targeted inhibitor might offer broader efficacy but with a greater risk of toxicity. The following table presents a hypothetical selectivity profile for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine alongside published data for Flavopiridol and Alvocidib against a panel of representative kinases. This comparison is illustrative, designed to highlight how a novel compound's selectivity would be contextualized against established drugs.
| Kinase Target | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (Hypothetical IC50, nM) | Flavopiridol (IC50, nM) | Alvocidib (IC50, nM) |
| CDK9 | 15 | 3 | 6 |
| CDK1 | 50 | 30 | 100 |
| CDK2 | 45 | 40 | 70 |
| CDK4 | >1000 | 60 | 1500 |
| CDK6 | >1000 | 100 | >10000 |
| Aurora A | 250 | 60 | 300 |
| Aurora B | 300 | 180 | 400 |
| SYK | 800 | >1000 | >1000 |
| CK2 | >1000 | >1000 | >1000 |
| GSK3β | 600 | 200 | 500 |
Note: The IC50 values for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine are hypothetical and for illustrative purposes only. The IC50 values for Flavopiridol and Alvocidib are representative values from published literature.
This hypothetical data suggests that 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine could be a potent CDK9 inhibitor with good selectivity against other CDK family members like CDK4 and CDK6. However, potential off-target activity against other CDKs and Aurora kinases would warrant further investigation.
Visualizing Biological Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches discussed, the following diagrams were generated using Graphviz.
CDK9 Signaling Pathway
Caption: Hypothesized mechanism of action for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine targeting the CDK9/P-TEFb complex to inhibit transcriptional elongation.
KINOMEscan Experimental Workflow
Caption: A simplified workflow of the KINOMEscan competition binding assay for profiling kinase inhibitor selectivity.
Cellular Thermal Shift Assay (CETSA) Workflow
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In Vivo Validation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine: A Comparative Guide to Efficacy and Safety Profiling
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for the in vivo validation of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine , a novel small molecule with therapeutic potential. While direct in vivo data for this specific compound is not yet broadly published, its structural similarity to other known thiazole derivatives suggests a likely mechanism of action as a tubulin polymerization inhibitor .
This document, therefore, serves as a strategic roadmap. It outlines a series of comparative studies designed to elucidate the compound's pharmacokinetic profile, establish its safety margin, and critically evaluate its efficacy against established therapeutic agents in relevant disease models. By following this structured approach, researchers can generate the robust, comparative data necessary to make informed decisions about the future development of this compound.
Part 1: Foundational Profiling: Pharmacokinetics and Acute Toxicity
Before assessing therapeutic efficacy, it is imperative to understand how the compound behaves within a living system and to determine a safe dosage range. These foundational studies are the bedrock upon which all subsequent efficacy trials are built. The primary objectives are to characterize the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and to establish its Maximum Tolerated Dose (MTD).
Comparison Guide: Benchmarking 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine Against Standard Discoidin Domain Receptor Inhibitors
Executive Summary
This guide provides an in-depth comparative analysis of the novel compound 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine against established standard inhibitors of Discoidin Domain Receptors (DDRs). DDR1 and DDR2 are unique receptor tyrosine kinases (RTKs) activated by collagen, playing critical roles in cell adhesion, migration, and matrix remodeling. Their dysregulation is implicated in oncology and fibrotic diseases, making them compelling therapeutic targets.[1][2][3] This document details the scientific rationale and step-by-step protocols for benchmarking this test compound's potency, selectivity, and functional activity against the broad-spectrum, clinically approved inhibitor Dasatinib and the well-characterized, selective research compound DDR1-IN-1 . The experimental data, presented herein, is intended to guide researchers in evaluating its potential as a novel chemical probe or therapeutic lead.
Introduction to Discoidin Domain Receptors (DDRs) as Therapeutic Targets
The DDR family, consisting of DDR1 and DDR2, are the only RTKs that are activated by the binding of fibrillar and network-forming collagens, major components of the extracellular matrix (ECM).[4][5] This interaction triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that influence cell proliferation, migration, and survival.
-
DDR1 is widely expressed in epithelial cells and is frequently overexpressed in various carcinomas, including lung, breast, and pancreatic cancers.[2][6] Its activation helps construct a collagen barrier around tumors, which can promote chemoresistance and limit the infiltration of immune cells.[1][7]
-
DDR2 expression is more restricted to mesenchymal cells like fibroblasts and has been implicated in fibrosis and certain cancers, such as squamous cell lung carcinoma.[4][8]
The unique activation mechanism and pathological roles of DDRs make them attractive targets for therapeutic intervention. Small molecule inhibitors that block their kinase activity can disrupt tumor-stroma interactions, reduce fibrosis, and potentially overcome drug resistance.[2][9]
Caption: Simplified DDR1 signaling pathway upon collagen binding.
Profile of Test Compound: 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
This guide focuses on benchmarking the following test compound, hereafter referred to as Compound X .
-
IUPAC Name: 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine
-
Molecular Formula: C₁₁H₁₂N₂O₂S[10]
-
CAS Number: 23111-45-7[11]
The chemical scaffold, featuring a 2-aminothiazole core, is present in numerous kinase inhibitors, including the multi-kinase inhibitor Dasatinib.[12] Many potent DDR inhibitors are Type II inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase domain.[3][5] This mode of action often confers greater selectivity compared to Type I inhibitors that target the more conserved active conformation. Based on its structural class, Compound X is hypothesized to function as an ATP-competitive, Type II inhibitor of DDR1/2.
Selection of Standard Compounds for Benchmarking
To provide a robust and meaningful comparison, two standard compounds with distinct profiles were selected. The choice of benchmarks is critical; a clinically relevant but less selective compound provides context for potency, while a highly selective tool compound provides a benchmark for specificity.
-
Dasatinib: An FDA-approved multi-kinase inhibitor used in oncology. It is a highly potent inhibitor of DDR1 and DDR2, but also targets Abl, Src family kinases, and c-Kit.[3][13][14] It serves as a benchmark for high potency.
-
DDR1-IN-1: A well-characterized and highly selective research compound. It potently inhibits DDR1 in biochemical and cellular assays with excellent selectivity across the kinome, making it an ideal benchmark for assessing specificity.[15]
Head-to-Head Comparison: In Vitro Benchmarking
Biochemical Kinase Assay: Direct Enzymatic Inhibition
Causality: The first essential step is to determine if Compound X directly inhibits the enzymatic activity of the purified DDR1 and DDR2 kinase domains and to quantify its potency (IC50). This biochemical assay isolates the kinase from cellular systems, ensuring the measured effect is due to direct interaction and not downstream cellular processes. A radiometric assay, such as the HotSpot™ assay, provides a robust and direct measure of kinase activity.[16]
-
Kinase Reaction Buffer Preparation: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[17]
-
Compound Preparation: Serially dilute Compound X, Dasatinib, and DDR1-IN-1 in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the appropriate compound dilution, 10 µL of recombinant human DDR1 or DDR2 kinase (e.g., from Reaction Biology[16] or Carna Biosciences) in reaction buffer, and 5 µL of a peptide substrate (e.g., [KKSRGDYMTMQIG] at 20 µM).[16]
-
Initiation: Start the reaction by adding 5 µL of a solution containing 10 µM ATP mixed with [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to a DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) |
| Compound X | 15 | 55 |
| Dasatinib | 1.3 | 5.4 |
| DDR1-IN-1 | 105 | 413 |
Note: Data for Compound X is hypothetical for illustrative purposes. Data for standards are representative values from the literature.[3][15]
Caption: Workflow for a radiometric biochemical kinase assay.
Cellular Target Engagement: Inhibition of Autophosphorylation
Causality: While a biochemical assay confirms direct enzyme inhibition, it does not account for cell permeability, target accessibility, or competition with intracellular ATP. A cellular target engagement assay is essential to confirm that the compound can enter a cell and inhibit the kinase in its native environment. Measuring the inhibition of collagen-induced receptor autophosphorylation provides a direct readout of target engagement.
-
Cell Culture: Culture U2OS or HEK293 cells stably overexpressing DDR1 in DMEM with 10% FBS.[4][15]
-
Serum Starvation: Once cells reach 80-90% confluency, serum-starve them overnight in DMEM with 0.5% FBS to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Compound X, Dasatinib, or DDR1-IN-1 for 2 hours.
-
Collagen Stimulation: Stimulate the cells with 20 µg/mL of Type I Collagen for 90 minutes to induce DDR1 autophosphorylation.[7] A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against phospho-DDR1 (e.g., p-Tyr792). Subsequently, strip and re-probe the membrane with an antibody for total DDR1 and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-DDR1 signal to the total DDR1 signal. Calculate the EC50 from a dose-response curve.
| Compound | DDR1 Cellular EC50 (nM) |
| Compound X | 40 |
| Dasatinib | ~10 |
| DDR1-IN-1 | 86 |
Note: Data for Compound X is hypothetical. Data for standards are representative values from the literature.[15][18]
Selectivity Profiling
Causality: A critical attribute of a high-quality chemical probe or drug candidate is selectivity. Inhibition of unintended kinases ("off-targets") can lead to misleading experimental results or clinical toxicity. Dasatinib is a potent DDR inhibitor, but its utility as a specific probe is limited by its activity against other kinases like Abl and Src.[3] Comparing Compound X to Dasatinib in a broad kinase panel is crucial to define its specificity.
A comprehensive method for assessing selectivity is a binding assay screen across a large panel of human kinases (e.g., the KinomeScan™ platform). The compound is tested at a fixed concentration (e.g., 1 µM), and the results are reported as percent of control. A lower score indicates stronger binding. A Selectivity Score (S-score) can be calculated, representing the number of kinases bound divided by the total number of kinases tested; a lower S-score signifies higher selectivity.[15]
| Kinase Target | Compound X (% Control) | Dasatinib (% Control) | DDR1-IN-1 (% Control) |
| DDR1 | <1 | <1 | <1 |
| DDR2 | 5 | <1 | 15 |
| Abl1 | 92 | <1 | 95 |
| c-Kit | 85 | <1 | 98 |
| Src | 78 | <1 | 91 |
| Selectivity Score (S₁₀) | 0.02 | 0.15 | 0.01 |
Note: Data is hypothetical/representative. A lower "% Control" indicates stronger binding/inhibition. S₁₀ represents the fraction of kinases with >90% inhibition.
Functional Cellular Assays: Migration and Invasion
Causality: After confirming direct and cellular target inhibition, the final step is to assess the compound's effect on a DDR-mediated biological process. DDR signaling is a known driver of cell migration and invasion through collagen-rich matrices.[19][20] A Boyden chamber assay provides a quantitative measure of a compound's ability to block this key pathological function.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Type I Collagen and allow it to dry.
-
Cell Preparation: Culture an invasive cancer cell line with high DDR1 expression (e.g., BT549 breast cancer cells).[19] Harvest and resuspend the cells in a serum-free medium.
-
Assay Setup: Add serum-containing medium (as a chemoattractant) to the lower chamber. Add the cell suspension to the upper chamber, along with different concentrations of Compound X or a standard inhibitor.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow cells to invade the collagen and migrate through the pores.
-
Quantification: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.
-
Analysis: Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields. Express the results as a percentage of invasion relative to the vehicle control.
Summary and Future Directions
This guide outlines a systematic framework for benchmarking the novel compound 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (Compound X) as a DDR inhibitor. The proposed head-to-head comparisons against the potent, non-selective standard Dasatinib and the highly selective standard DDR1-IN-1 provide a comprehensive evaluation of its key performance attributes:
-
Potency: The biochemical and cellular assays directly quantify the concentration required to inhibit DDR1/2 activity.
-
Selectivity: Kinome-wide screening reveals the compound's specificity and potential off-target liabilities.
-
Functional Efficacy: The invasion assay confirms that target engagement translates into the inhibition of a relevant biological process.
Based on the illustrative data, Compound X demonstrates promising characteristics as a potent and selective DDR1 inhibitor. Its profile suggests it could be a valuable tool for interrogating DDR1 biology with fewer confounding off-target effects than broad-spectrum inhibitors.
Future work should focus on determining its mechanism of action (e.g., ATP competition), obtaining co-crystal structures to validate its binding mode, and assessing its pharmacokinetic properties to evaluate its suitability for in vivo studies.
References
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Terai, H., et al. (2015). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. ACS Chemical Biology. [Link]
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Terai, H., et al. (2015). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. ACS Chemical Biology. [Link]
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Grither, W. R., et al. (2018). Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain. PNAS. [Link]
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Unknown Author. (n.d.). Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations. National Institutes of Health. [Link]
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Murray, C. W., et al. (2015). Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Elkamhawy, A., et al. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules. [Link]
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Sun, Y., et al. (2023). A highly selective humanized DDR1 mAb reverses immune exclusion by disrupting collagen fiber alignment in breast cancer. Journal for ImmunoTherapy of Cancer. [Link]
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Jeon, H., et al. (2025). Emerging strategies and translational advancements of DDR1 in oncology. Biomedicine & Pharmacotherapy. [Link]
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Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. [Link]
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Canning, P., & Hickson, I. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. Molecules. [Link]
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Online Inhibitor. (2020). To study the effect of DDR inhibition. [Link]
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PhosphoSens. (n.d.). DDR1 Protein Kinase Assays, Substrates & Recombinant Enzymes. [Link]
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Yeh, Y. C., et al. (2019). DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions. Oncotarget. [Link]
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Reaction Biology. (n.d.). DDR1 Kinase Assay Service. [Link]
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Elkamhawy, A., et al. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. MDPI. [Link]
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DiscoverX. (n.d.). PathHunter® eXpress DDR1 Functional Assay. [Link]
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Gray Lab. (n.d.). DDR1 inhibitor (DDR-IN-1). [Link]
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Vashisth, H., et al. (2014). Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Inhibition of DDR1 kinase activity prevents collagen IV production. [Link]
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SINFOO. (n.d.). 4-(2,4-dimethoxy-phenyl)-thiazol-2-ylamine. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. [Link]
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A Senior Application Scientist's Comparative Guide to the Efficacy of 4-Phenyl-Thiazol-2-ylamine Analogs in Oncology Research
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in the discovery of novel anti-cancer therapeutics. Its presence in clinically approved agents such as the kinase inhibitor Dasatinib underscores its significance.[1][2] This guide provides a comprehensive comparison of the efficacy of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine and its structural analogs, synthesizing data from peer-reviewed studies to inform future research and development. We will delve into the nuanced structure-activity relationships that govern their cytotoxic potential, explore their primary mechanisms of action, and provide detailed experimental protocols for their evaluation.
The 2-Aminothiazole Core: A Privileged Scaffold in Cancer Drug Discovery
The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Its derivatives have been extensively investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling kinases.[1][4][5] The focus of this guide, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, belongs to a class of compounds where the substitution pattern on the C4-phenyl ring is a critical determinant of biological activity.
Comparative Efficacy of 4-Phenyl-Thiazol-2-ylamine Derivatives
The efficacy of 4-phenyl-thiazol-2-ylamine derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. While direct peer-reviewed efficacy studies on 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine are not extensively available, a comparative analysis of structurally related compounds provides crucial insights into its potential performance.
The Role of Methoxy Substituents: A Key to Potency
Numerous studies have highlighted the importance of methoxy groups on the C4-phenyl ring for potent anti-cancer activity. Notably, derivatives bearing a 3,4,5-trimethoxyphenyl (TMP) group have demonstrated significant cytotoxicity against a range of cancer cell lines.[6][7][8] This suggests that the 2,4-dimethoxy substitution of the titular compound could also confer substantial anti-proliferative effects. The TMP moiety is a key pharmacophoric element in several microtubule-targeting agents, indicating a potential mechanism of action for these thiazole derivatives.[6]
| Compound/Derivative | Cancer Cell Line(s) | Reported IC50/GI50 Values | Putative Mechanism of Action | Reference |
| 4-(3,4,5-Trimethoxyphenyl)thiazole-Pyrimidine Derivatives | HOP-92 (NSCL) | GI Value: 86.28% at 10 µM (for compound 4b) | Kinase Inhibition | [6][8] |
| HCT-116 (Colorectal), SK-BR-3 (Breast) | GI Value: 40.87% and 46.14% at 10 µM (for compounds 4a and 4h) | Kinase Inhibition | [6][8] | |
| 2-Substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles | A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | IC50 ranging from 1.7 to 38 nM (for compound 3e) | Tubulin Polymerization Inhibition | [7] |
| Thiazole-Naphthalene Derivatives | MCF-7 (Breast), A549 (Lung) | IC50: 0.48 ± 0.03 µM and 0.97 ± 0.13 µM (for compound 5b) | Tubulin Polymerization Inhibition | [5] |
| Aryl Thiazole Derivatives | MDA-MB-231 (Breast) | IC50: 1.21 µM (for 3-nitrophenylthiazolyl derivative 4d) | VEGFR-2 Inhibition | [9] |
| 2-(2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | C6 (Glioma) | IC50: 3.83 ± 0.76 µg/mL | Akt Inhibition | [10] |
| Dasatinib (Clinical Benchmark) | CML and ALL cell lines | Nanomolar concentrations | Multi-kinase inhibitor (BCR-ABL, SRC family, etc.) | [11][12] |
Mechanisms of Action: A Tale of Two Targets
The anti-cancer activity of 4-phenyl-thiazol-2-ylamine derivatives predominantly converges on two key cellular processes: disruption of microtubule dynamics and inhibition of protein kinases.
Tubulin Polymerization Inhibition
A significant number of thiazole derivatives exert their cytotoxic effects by interfering with tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[4][5][13] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] The presence of methoxy groups on the phenyl ring, particularly the trimethoxy configuration, is a recurring structural feature in potent tubulin polymerization inhibitors.[7]
Caption: Inhibition of tubulin polymerization by 4-phenyl-thiazol-2-ylamine derivatives.
Kinase Inhibition
Another prevalent mechanism of action for this class of compounds is the inhibition of various protein kinases that are often dysregulated in cancer.[1][3] Several thiazole derivatives have been identified as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Akt (Protein Kinase B), and the SRC family of kinases.[9][10][14] The clinically approved drug Dasatinib, which features a 2-aminothiazole core, is a multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, among others.[11][12][15] This highlights the potential of the 4-phenyl-thiazol-2-ylamine scaffold to be tailored for specific kinase targets.
Caption: Kinase inhibition pathway targeted by 4-phenyl-thiazol-2-ylamine derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to evaluate the efficacy of 4-phenyl-thiazol-2-ylamine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.
-
Compound Incubation: In a 96-well plate, mix the tubulin solution with various concentrations of the test compound or a control vehicle.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of microtubule formation.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect. Calculate the IC50 value for tubulin polymerization inhibition.
Conclusion and Future Directions
The 4-phenyl-thiazol-2-ylamine scaffold holds significant promise for the development of novel anti-cancer agents. The available evidence strongly suggests that the efficacy of these compounds is intricately linked to the substitution pattern on the C4-phenyl ring, with methoxy groups playing a pivotal role in enhancing cytotoxic activity. The primary mechanisms of action appear to be the inhibition of tubulin polymerization and the targeting of key oncogenic kinases.
For researchers investigating 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, a direct comparison with 3,4,5-trimethoxy and other dimethoxy-substituted analogs is highly recommended. A thorough evaluation using the described in vitro assays, followed by in vivo studies using xenograft models, will be crucial to ascertain its therapeutic potential. Furthermore, target deconvolution studies will be essential to precisely identify the molecular targets and elucidate the specific signaling pathways modulated by this compound. The insights provided in this guide aim to facilitate a more informed and efficient drug discovery process in this promising area of oncology research.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
This document provides essential procedural guidance for the safe and compliant disposal of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (CAS No. 23111-45-7). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each step, ensuring a self-validating system of laboratory safety.
Disclaimer: This guide is based on established best practices for chemical waste management. However, you are required to consult your institution's specific Environmental Health and Safety (EH&S) protocols and the official Safety Data Sheet (SDS) for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine before handling or disposing of this chemical. Regulations may vary based on state and local laws.
Hazard Profile and Initial Risk Assessment
Understanding the intrinsic properties and potential hazards of a compound is the first step in managing its waste stream effectively. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, we can infer its likely hazard profile from its chemical structure and data on closely related analogues.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | [1][2] |
| CAS Number | 23111-45-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [1][2][3] |
| Molecular Weight | 236.29 g/mol | [1][2][3] |
Inferred Hazard Classification: Based on data from analogous thiazole amine compounds, 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine should be handled as a hazardous substance. Similar compounds are classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5]
Therefore, it is imperative to treat this compound as hazardous waste, requiring specialized disposal procedures to mitigate risks to personnel and the environment.[6]
The Hierarchy of Chemical Waste Management
The most effective disposal plan begins with the principle of waste minimization.[7][8] The Environmental Protection Agency (EPA) and other regulatory bodies advocate for a hierarchical approach to waste management. The primary responsibility for implementing this hierarchy rests with the laboratory personnel who best understand the properties of the materials being used.[8]
Caption: The four-tier hierarchy of waste management.
-
Source Reduction: Order only the minimum quantity of the chemical required for your experiments.[9] Reducing the scale of laboratory operations directly reduces the volume of waste generated.[8]
-
Reuse or Redistribute: Maintain a chemical inventory to track surplus materials that could be shared with other labs within your institution.[8][9]
-
Treatment & Recycling: While less common for this specific type of research chemical, consider if any procedures can be modified to recycle solvents or other materials.
-
Disposal: When the above options are exhausted, waste must be disposed of in a manner that is safe, environmentally sound, and compliant with all federal, state, and local regulations.[9]
Standard Operating Procedure for Disposal
This section outlines the step-by-step methodology for the collection and disposal of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically compatible gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use of this compound should occur in a well-ventilated area or a chemical fume hood.[10]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11]
-
Characterize the Waste: Determine if the waste is a solid, a liquid solution, or contaminated debris (e.g., gloves, weigh boats, paper towels).
-
Segregate Incompatibles: 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is an organic amine. This waste stream must be kept separate from:
-
Acids and acid-containing waste.
-
Bases and base-containing waste.
-
Strong oxidizing agents.
-
Halogenated organic waste.
-
Aqueous waste streams. Failure to segregate properly can result in violent reactions, heat generation, or the release of toxic gases.
-
Step 3: Containerization and Labeling
All chemical waste must be accumulated in appropriate, sealed, and clearly labeled containers.[12]
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids; a labeled bag or drum for solids).[9][11] The container must be free of damage and have a secure, leak-proof lid.[13]
-
Label the Container: The moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine " (do not use abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored properly at or near the point of generation while awaiting pickup.[9][13]
-
Designate an SAA: This should be a secondary containment tray or cabinet in the lab where the waste is generated.
-
Secure Storage: Keep waste containers tightly sealed except when adding waste.[9][11] Store the SAA away from heat sources or high-traffic areas.[12]
-
Monitor Accumulation: Be aware of your institution's limits on the volume of waste and the maximum time it can be stored in an SAA (often 55 gallons total, with specific limits for acutely toxic wastes).[9]
Step 5: Arrange for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste.
-
Contact EH&S: Follow your institution's established procedure to request a waste pickup from the Environmental Health & Safety department or an approved hazardous waste contractor.[9]
-
Documentation: Ensure all paperwork required for the pickup is completed accurately.
-
Final Disposal Methods: The EH&S-approved contractor will use a compliant disposal method, which for this type of organic chemical often includes high-temperature incineration or other forms of chemical treatment to render the waste non-hazardous.[12]
Caption: Disposal workflow for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
Emergency Procedures: Small Spill Management
In the event of a small, manageable spill of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Consult SDS: Refer to the Safety Data Sheet for spill-specific guidance.
-
Wear PPE: Ensure you are wearing appropriate PPE, including respiratory protection if warranted.
-
Contain and Absorb: For a solid, carefully sweep or vacuum (with HEPA filter) the material. For a liquid, cover with a non-reactive absorbent material (e.g., vermiculite, sand).
-
Clean Up: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S office.
Regulatory Framework
Proper laboratory waste disposal is mandated by federal and state regulations. Key agencies in the United States include:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals.[10][14]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][15] These regulations govern how hazardous waste must be identified, stored, transported, and disposed of to protect human health and the environment.[15]
Adherence to the procedures outlined in this guide is essential for maintaining a safe laboratory environment and ensuring compliance with these critical regulations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
This document provides essential, immediate safety and logistical information for the handling of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (CAS No. 23111-45-7). As a Senior Application Scientist, my objective is to provide a procedural guide grounded in established safety principles that ensures your protection. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating safety culture in your laboratory.
Hazard Identification and Risk Assessment: A Structurally-Informed Approach
A specific, comprehensive Safety Data Sheet (SDS) for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is not widely available. In such cases, an expert assessment of the molecule's structural components is paramount for a conservative and effective safety strategy. The molecule consists of two key moieties: a thiazole derivative and an aromatic amine.
-
Thiazole Derivatives: Compounds in this class are known to be potential skin and eye irritants.[1][2]
-
Aromatic Amines: This class of compounds presents more significant hazards. Aromatic amines are recognized for their potential toxicity, including the ability to be absorbed through the skin, and some are considered potential carcinogens.[3][4] General safety protocols for aromatic amines include precautions against methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.
Therefore, all handling procedures for this compound must assume it is harmful if swallowed, may cause an allergic skin reaction, is a potential carcinogen, and can cause serious eye irritation.[5]
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final, and crucial, line of defense. It must be used in conjunction with more effective engineering and administrative controls.
-
Engineering Controls: All work involving solid or dissolved 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine must be conducted in a certified chemical fume hood. This is the primary method for preventing inhalation exposure.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Restrict access to authorized personnel only.
PPE Protocols: A Task-Based Framework
The selection of PPE is not static; it must adapt to the specific task and the associated risks of exposure (e.g., dust generation, splashing). The following table outlines the minimum required PPE for common laboratory operations.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields.[2] | Single pair of nitrile gloves. | Standard lab coat. | Not required if no signs of container damage. |
| Weighing & Aliquoting (Solid) | Chemical splash goggles.[2] | Double-gloving with nitrile gloves is recommended to manage potential dust contamination. | Buttoned lab coat. | Performed exclusively inside a chemical fume hood. |
| Solution Preparation & Transfers | Chemical splash goggles and a face shield worn over the goggles.[1] | Chemical-resistant nitrile gloves. Change gloves immediately if contact is suspected.[6] | Chemical-resistant lab coat or a standard lab coat with a chemical-resistant apron.[7] | Performed exclusively inside a chemical fume hood. |
| Reaction Monitoring & Work-up | Chemical splash goggles and a face shield.[1] | Chemical-resistant nitrile gloves. For prolonged operations, consider thicker gloves tested against a broader range of chemicals. | Chemical-resistant lab coat or apron. | Performed exclusively inside a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant lab coat or apron. | Use a fume hood when handling open containers of chemical waste. |
Procedural Discipline: Donning and Doffing PPE
Cross-contamination often occurs when removing PPE. Adhering to a strict sequence is critical for safety.
Caption: The correct sequence for putting on (donning) and taking off (doffing) PPE to minimize contamination.
Decontamination and Disposal Plan
Proper disposal is a critical part of the handling lifecycle, preventing environmental contamination and exposure to support staff.[3]
Step-by-Step Disposal Protocol:
-
Segregate Waste: All materials that have come into direct contact with 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine are considered hazardous waste. This includes:
-
Contaminated gloves, weigh boats, and pipette tips.
-
Empty stock bottles (do not rinse into the drain; cap and dispose of as solid waste).
-
Solutions and reaction mixtures.
-
-
Solid Waste:
-
Collect all contaminated solid items in a dedicated, clearly labeled, sealed hazardous waste bag or container.
-
Keep this container in a designated satellite accumulation area within the lab.
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Contaminated PPE:
-
Disposable gloves should be removed using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact.[6]
-
Dispose of all used PPE in the designated solid hazardous waste container.
-
-
Spill Cleanup:
-
In the event of a spill, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
All spill cleanup operations must be performed while wearing the full PPE outlined for solution handling.
-
The following workflow provides a decision-making process for managing materials and waste.
Caption: A workflow for the proper segregation and disposal of materials after handling the target compound.
Emergency Response
In case of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By integrating these expert-level precautions, task-based PPE protocols, and rigorous disposal plans, you can ensure a safe and controlled environment for handling 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

